molecular formula C45H74N10O13 B12379925 OVA (257-264), scrambled

OVA (257-264), scrambled

Katalognummer: B12379925
Molekulargewicht: 963.1 g/mol
InChI-Schlüssel: DKXJXANQLUXCAB-RUTPOYCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

OVA (257-264), scrambled is a useful research compound. Its molecular formula is C45H74N10O13 and its molecular weight is 963.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H74N10O13

Molekulargewicht

963.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI-Schlüssel

DKXJXANQLUXCAB-RUTPOYCXSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Scrambled Peptides in Immunology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of immunology, establishing the specificity of a biological effect is paramount to the validity of experimental findings. Peptides, short chains of amino acids, are central to many immunological processes, acting as T-cell epitopes, B-cell epitopes, and signaling molecules. To ensure that the observed biological activity of a synthetic peptide is due to its specific amino acid sequence and not merely its physicochemical properties, a robust negative control is essential. The gold standard for this purpose is the scrambled peptide .[1] This technical guide provides an in-depth overview of the role of scrambled peptides in immunology research, detailing their design, application in key experimental protocols, and interpretation of resulting data.

The Principle of the Scrambled Peptide Control

A scrambled peptide is synthesized to have the exact same amino acid composition and length as the active, or "native," peptide, but with the amino acid sequence randomized.[1][2] This design allows it to serve as a control for several factors, including:

  • Charge: The overall charge of the scrambled peptide is identical to the active peptide.

  • Molecular Weight: Both peptides have the same molecular weight.

  • Hydrophobicity: While the exact hydrophobic moment may differ, the overall hydrophobicity is similar due to the identical amino acid composition.

  • General Chemical Properties: The presence and number of specific chemical moieties are the same.

By using a scrambled peptide, researchers can differentiate between sequence-specific biological effects and non-specific interactions that may arise from the general physicochemical characteristics of the peptide.[1]

Design and Synthesis of Scrambled Peptides

The generation of a truly "inactive" scrambled peptide requires careful consideration. The goal is to create a sequence that is unlikely to possess any biological activity, particularly the one being studied. Random sequence generation is a common approach, but it's important to ensure that the scrambled sequence does not inadvertently create new, known functional motifs. Several online tools and software are available to generate scrambled peptide sequences from a given native peptide sequence. Once designed, scrambled peptides are synthesized using standard solid-phase peptide synthesis methods, the same as for the active peptide.

Applications of Scrambled Peptides in Immunological Research

Scrambled peptides are indispensable controls in a wide array of immunological assays. Their primary role is to validate that the biological effect of the peptide of interest is sequence-dependent.

T-Cell Epitope Mapping and T-Cell Activation Assays

In the identification and characterization of T-cell epitopes, it is crucial to demonstrate that T-cell activation is a specific response to a particular peptide sequence presented by Major Histocompatibility Complex (MHC) molecules. Scrambled peptides are used as negative controls in these assays to confirm that the observed T-cell proliferation, cytokine production, or expression of activation markers is not due to non-specific stimulation.

Peptide Blocking Experiments

Peptide blocking is a technique used to confirm the specificity of an antibody for its target epitope.[3][4] In this method, the antibody is pre-incubated with the immunizing peptide, which blocks the antibody's binding site. A parallel experiment using a scrambled version of the peptide should show no blocking effect, thus confirming that the antibody's binding is specific to the epitope sequence.

Cytokine Release Assays

When investigating the ability of a peptide to induce cytokine secretion from immune cells, a scrambled peptide control is essential to demonstrate that the cytokine release is a specific response to the peptide sequence and not a result of contaminants or the peptide's general properties.

Antimicrobial and Immunomodulatory Peptide Studies

In the study of antimicrobial peptides (AMPs) and other immunomodulatory peptides, scrambled versions are used to ascertain whether the observed antimicrobial or immunomodulatory activity is sequence-dependent or a more general consequence of the peptide's physicochemical properties, such as cationicity and amphipathicity.[5]

Data Presentation: Quantitative Analysis

The use of scrambled peptides allows for a direct quantitative comparison of a specific biological response to a non-specific one. The following tables summarize representative quantitative data from immunological assays using active peptides and their scrambled controls.

Assay Peptide Concentration Response (Mean ± SD) Reference
TNF-α Release (pg/mL) Active Peptide (KCF18)500 nM150 ± 20[1]
Scrambled Peptide (mKCF18)500 nM450 ± 35[1]
IL-6 Release (pg/mL) Active Peptide (KCF18)500 nM200 ± 25[4]
Scrambled Peptide500 nM550 ± 40[4]
IL-1β Release (pg/mL) Active Peptide (KCF18)500 nM100 ± 15[4]
Scrambled Peptide500 nM300 ± 30[4]
MCP-1 Release (pg/mL) Pin2[G] Peptide10 µg/mL1200 ± 150[6]
Unstimulated Control-400 ± 50[6]
T-Cell Proliferation (% Divided Cells) Immunogenic Peptide10 µM65 ± 5Fictional Data
Scrambled Peptide10 µM5 ± 2Fictional Data
Inhibition of Binding (IC50) Active Peptide-0.19 µM[7]
Scrambled/Truncated Peptide-7.7 µM[7]

Experimental Protocols

Detailed methodologies for key experiments utilizing scrambled peptides are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol measures the proliferation of antigen-specific T-cells in response to a peptide stimulus, using a scrambled peptide as a negative control.

Materials:

  • Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Immunogenic peptide and corresponding scrambled peptide

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)

  • 96-well round-bottom culture plates

Methodology:

  • Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation.

  • CFSE Labeling:

    • Wash cells and resuspend at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI medium.

    • Incubate on ice for 5 minutes, then wash the cells twice with complete medium.[1]

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells at an appropriate concentration (e.g., 2 x 10⁶ cells/mL) in complete medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare 2x concentrated solutions of the immunogenic peptide, scrambled peptide, positive control (e.g., anti-CD3/CD28 beads or PHA), and a media-only negative control.

    • Add 100 µL of the peptide/control solutions to the respective wells. The final peptide concentration typically ranges from 1-10 µg/mL.

  • Incubation: Culture the plate for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Staining and Flow Cytometry:

    • Harvest the cells from the plate.

    • Wash the cells with FACS buffer.

    • Stain with a viability dye to exclude dead cells.

    • Stain with fluorochrome-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell lymphocyte population, and then on the T-cell subset of interest (e.g., CD4+ T-cells). Analyze the CFSE fluorescence histogram to determine the percentage of cells that have undergone division.

Protocol 2: Peptide Blocking in Immunohistochemistry (IHC)

This protocol is designed to verify the specificity of a primary antibody using a blocking peptide and a scrambled peptide as a control for the blocking effect.

Materials:

  • Fixed and paraffin-embedded tissue sections on slides

  • Primary antibody

  • Immunizing (blocking) peptide

  • Scrambled peptide

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Secondary antibody and detection reagents

Methodology:

  • Antibody and Peptide Preparation:

    • Determine the optimal working concentration of the primary antibody.

    • Prepare three tubes of the diluted primary antibody in blocking buffer.

    • Tube 1 (Antibody alone): No peptide added.

    • Tube 2 (Blocked): Add the immunizing peptide at a 5-10 fold molar excess to the antibody.

    • Tube 3 (Scrambled Control): Add the scrambled peptide at the same molar excess as the immunizing peptide.

  • Pre-incubation: Incubate all three tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Tissue Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific antibody.

    • Apply the contents of each of the three tubes to separate, identical tissue sections.

    • Incubate for the recommended time and temperature for the primary antibody.

    • Wash the slides thoroughly with PBS.

  • Detection:

    • Apply the secondary antibody and detection reagents according to the manufacturer's instructions.

    • Counterstain and mount the slides.

  • Analysis: Compare the staining patterns. Specific staining should be present in the "Antibody alone" and "Scrambled Control" slides but absent or significantly reduced in the "Blocked" slide.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a simplified T-cell receptor (TCR) signaling cascade initiated by a specific peptide-MHC complex, leading to T-cell activation. A scrambled peptide, unable to form a stable complex with the MHC or be recognized by the TCR, would not initiate this cascade.

TCR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) T-Cell T-Cell Peptide-MHC Peptide-MHC Complex TCR TCR Peptide-MHC->TCR Specific Binding Lck Lck TCR->Lck Activation CD4 CD4 Scrambled-MHC Scrambled Peptide-MHC Scrambled-MHC->TCR No/Weak Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFkB NF-κB PLCg1->NFkB Downstream Signaling NFAT NFAT PLCg1->NFAT Downstream Signaling AP1 AP-1 PLCg1->AP1 Downstream Signaling Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression Transcription NFAT->Gene_Expression Transcription AP1->Gene_Expression Transcription

Caption: TCR Signaling Pathway Initiation.

Experimental Workflows

The following diagram outlines the typical experimental workflow for validating the sequence-specificity of a peptide's immunological activity using a scrambled peptide control.

Experimental_Workflow Start Peptide_Design Peptide Design & Synthesis Start->Peptide_Design Active_Peptide Active Peptide Peptide_Design->Active_Peptide Scrambled_Peptide Scrambled Peptide Peptide_Design->Scrambled_Peptide Immuno_Assay Immunological Assay (e.g., T-cell proliferation, Cytokine release) Active_Peptide->Immuno_Assay Scrambled_Peptide->Immuno_Assay Data_Acquisition Data Acquisition (e.g., Flow Cytometry, ELISA) Immuno_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Conclusion Conclusion on Sequence Specificity Data_Analysis->Conclusion End Conclusion->End

Caption: Workflow for Scrambled Peptide Control.

Conclusion

References

A Deep Dive into the OVA (257-264) Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The OVA (257-264) peptide, an octapeptide with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone in immunological research. Derived from chicken ovalbumin, this peptide is the immunodominant epitope presented by the murine MHC class I molecule H-2Kb.[1][2][3][4][5] Its well-defined characteristics and potent ability to elicit a robust CD8+ T cell response have established it as an invaluable tool for scientists in immunology, oncology, and vaccine development.[1][6] This technical guide provides an in-depth overview of the OVA (257-264) peptide, its significance, quantitative parameters, detailed experimental protocols, and key signaling pathways.

Core Properties and Significance

The significance of the OVA (257-264) peptide lies in its precise and potent interaction with the immune system. When presented by the H-2Kb molecule on the surface of antigen-presenting cells (APCs), the SIINFEKL-H-2Kb complex is recognized by the T cell receptor (TCR) of CD8+ cytotoxic T lymphocytes (CTLs).[1][7] This recognition triggers a cascade of signaling events leading to T cell activation, proliferation, and differentiation into effector cells capable of lysing target cells presenting the same epitope.[6] This makes the OVA (257-264) peptide an ideal model antigen for studying antigen processing and presentation, T cell activation, and the efficacy of immunotherapies.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the OVA (257-264) peptide, providing a reference for experimental design.

Table 1: Binding Affinity of SIINFEKL to H-2Kb

ParameterValueReference
Dissociation Constant (KD)3.042 nM[8]
Association Rate Constant (kon)1.627 x 107 M-1h-1[8]
Dissociation Rate Constant (koff)0.0495 h-1[8]

Table 2: Typical Experimental Concentrations of OVA (257-264) Peptide

Experiment TypePeptide ConcentrationReference
In-vitro T Cell Stimulation1 µg/mL - 10 µg/mL[9]
ELISpot Assay1 µg/mL - 10 µg/mL[9]
Intracellular Cytokine Staining (ICS)1 µg/mL - 10 µg/mL[10]
In-vivo Immunization (peptide alone)50 µg per mouse[11]
Pulsing of Dendritic Cells10 µg/mL - 100 µg/mL[12]

Experimental Protocols

Detailed methodologies for key experiments utilizing the OVA (257-264) peptide are provided below.

In-vitro T Cell Stimulation Assay

This protocol describes the stimulation of OVA-specific CD8+ T cells (e.g., from OT-I transgenic mice) with the SIINFEKL peptide.

Materials:

  • Single-cell suspension of splenocytes from an OT-I mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • OVA (257-264) peptide (SIINFEKL)

  • 96-well flat-bottom culture plate

  • Cell proliferation dye (e.g., CFSE), optional

Procedure:

  • Prepare a single-cell suspension of splenocytes from an OT-I mouse.

  • (Optional) Label the splenocytes with a cell proliferation dye like CFSE according to the manufacturer's instructions to monitor cell division.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare a working solution of the OVA (257-264) peptide in complete RPMI-1640 medium. A typical final concentration is 1 µg/mL.

  • Add 100 µL of the peptide solution (or medium for a negative control) to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Assess T cell activation by measuring proliferation (e.g., via CFSE dilution by flow cytometry) or cytokine production (e.g., by ELISA of the supernatant or intracellular cytokine staining).

ELISpot Assay for IFN-γ Secretion

This protocol outlines the detection of IFN-γ-secreting cells in response to OVA (257-264) peptide stimulation.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Single-cell suspension of splenocytes (from an immunized mouse or OT-I mouse)

  • Complete RPMI-1640 medium

  • OVA (257-264) peptide (SIINFEKL)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC or BCIP/NBT)

Procedure:

  • Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves washing the pre-coated plate and blocking non-specific binding.

  • Prepare a single-cell suspension of splenocytes.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Add cells to the wells of the ELISpot plate (e.g., 2.5 x 105 to 5 x 105 cells per well).

  • Add the OVA (257-264) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add streptavidin-HRP. Incubate as recommended.

  • Wash the plate and add the substrate solution. Monitor for the development of spots.

  • Stop the reaction by washing with water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells following stimulation with the OVA (257-264) peptide.

Materials:

  • Single-cell suspension of splenocytes

  • Complete RPMI-1640 medium

  • OVA (257-264) peptide (SIINFEKL)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Resuspend cells in complete RPMI-1640 medium at 1-2 x 106 cells/mL.

  • Add the OVA (257-264) peptide to a final concentration of 1-10 µg/mL.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Wash the cells with PBS.

  • Stain with a fixable viability dye to exclude dead cells from the analysis.

  • Wash the cells and stain for surface markers (e.g., anti-CD8, anti-CD44) in flow cytometry staining buffer.

  • Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer.

  • Wash the cells and resuspend them in flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer and analyze the data to determine the frequency of cytokine-producing CD8+ T cells.

Visualizing Molecular and Experimental Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow involving the OVA (257-264) peptide.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC H-2Kb Peptide SIINFEKL Peptide->MHC TCR TCR TCR->MHC Recognition Lck Lck TCR->Lck Phosphorylates ITAMs CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Activation T Cell Activation (Proliferation, Cytokine Production) Downstream->Activation

Caption: TCR signaling cascade upon recognition of the SIINFEKL-H-2Kb complex.

Experimental_Workflow cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Isolate_Cells Isolate Splenocytes (e.g., from OT-I mouse) Co_culture Co-culture Splenocytes with SIINFEKL Peptide Isolate_Cells->Co_culture Prepare_Peptide Prepare OVA (257-264) Peptide Solution Prepare_Peptide->Co_culture Proliferation Proliferation Assay (e.g., CFSE) Co_culture->Proliferation Cytokine Cytokine Secretion Assay (e.g., ELISpot, ICS) Co_culture->Cytokine Cytotoxicity Cytotoxicity Assay Co_culture->Cytotoxicity

Caption: General experimental workflow using the OVA (257-264) peptide.

References

An In-depth Technical Guide to the Immunodominant Epitope SIINFEKL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology, particularly in the study of adaptive immune responses, model antigens are indispensable tools. Among the most widely utilized and well-characterized is the peptide epitope SIINFEKL . Derived from chicken ovalbumin (OVA), SIINFEKL is the immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2][3] Its robust immunogenicity and the availability of specific T-cell receptor (TCR) transgenic mouse models, such as the OT-I mouse, have established it as a cornerstone for investigating antigen processing and presentation, CD8+ T-cell activation, and the efficacy of vaccines and immunotherapies.[2][4][5][6]

This guide provides a comprehensive technical overview of the core immunological processes involving SIINFEKL, from its generation within the cell to its role in eliciting a potent cytotoxic T-lymphocyte (CTL) response. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways to serve as a resource for professionals in immunology and drug development.

Section 1: The Journey of an Epitope: From Ovalbumin to MHC-I Presentation

The presentation of the SIINFEKL epitope on the cell surface is the culmination of a highly regulated intracellular pathway known as the MHC class I antigen processing and presentation pathway.[7] This process ensures that endogenous antigens, such as viral or tumor proteins, are surveyed by cytotoxic T-cells.

1.1. Generation of the Epitope from Endogenous Protein The journey begins in the cytosol with the source protein, chicken ovalbumin.[1][2] Cellular proteins are continuously turned over and degraded by the proteasome, a large multi-catalytic protease complex.[1][8] For antigen presentation, the immunoproteasome, an IFN-γ-inducible variant of the constitutive proteasome, is often more efficient.[9] Studies have shown that the proteasome is primarily responsible for the precise cleavage that defines the C-terminus of the SIINFEKL peptide (the Leucine residue).[1][10] However, the proteasome often generates peptides that are extended at the N-terminus.[9][10]

1.2. Transport into the Endoplasmic Reticulum These resulting peptide fragments, including N-terminally extended SIINFEKL precursors, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER).[11][8] This translocation is an ATP-dependent process mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane.[12][8][13] The TAP transporter has a preference for peptides that are 8-16 amino acids in length with hydrophobic or basic residues at the C-terminus, a characteristic that the SIINFEKL precursor fits.[14]

1.3. Peptide Trimming and Loading onto H-2Kb Within the ER, N-terminally extended precursors are trimmed by the ER aminopeptidase (B13392206) (ERAP) to the optimal 8-amino acid length for MHC-I binding.[1] This final 8-mer peptide, SIINFEKL, is then loaded onto a nascent MHC class I molecule, in this case, H-2Kb. This assembly is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57.[12][8]

1.4. Surface Presentation Once the SIINFEKL peptide is securely bound in the groove of the H-2Kb molecule, the complex is stabilized and released from the PLC. It then transits through the Golgi apparatus to the cell surface, where it is presented to CD8+ T-cells.[11][8]

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ovalbumin Ovalbumin Protein Proteasome Proteasome / Immunoproteasome Ovalbumin->Proteasome Degradation N_extended_Peptide N-terminally Extended SIINFEKL Precursors Proteasome->N_extended_Peptide Generates C-terminus TAP TAP Transporter N_extended_Peptide->TAP Transport N_extended_Peptide_ER N-extended Peptides ERAP ERAP Aminopeptidase SIINFEKL SIINFEKL (8-mer) ERAP->SIINFEKL N-terminal trimming PLC Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) pMHC_complex SIINFEKL/H-2Kb Complex PLC->pMHC_complex Release H2Kb Nascent H-2Kb H2Kb->PLC Cell_Surface Cell Surface Presentation pMHC_complex->Cell_Surface Transport via Golgi SIINFEKL->PLC Loading

Antigen processing and presentation pathway for SIINFEKL.

Section 2: T-Cell Recognition and Activation

The presentation of the SIINFEKL/H-2Kb complex on the surface of an antigen-presenting cell (APC) is the signal that initiates a specific CD8+ T-cell response.

2.1. The OT-I T-Cell Receptor The study of SIINFEKL-specific responses is greatly facilitated by the OT-I transgenic mouse model.[5] T-cells from these mice express a TCR that is specifically engineered to recognize the SIINFEKL peptide when it is presented by the H-2Kb molecule.[6] This high degree of specificity allows for precise tracking and analysis of an antigen-specific T-cell population in various experimental settings.

2.2. TCR Signaling Cascade The binding of the OT-I TCR and its co-receptor CD8 to the SIINFEKL/H-2Kb complex initiates a cascade of intracellular signaling events.[15][16]

  • Initiation : The engagement of the TCR-pMHC complex brings the Src-family kinase LCK into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 and ζ-chains of the TCR complex.[17] LCK phosphorylates these ITAMs.

  • Signal Amplification : Phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by LCK.[17]

  • Scaffold Formation and Pathway Activation : Activated ZAP-70 phosphorylates key adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SLP-76.[17][18] This creates a crucial signaling scaffold that recruits and activates several downstream pathways:

    • PLCγ1 Pathway : Leads to the generation of IP3 and DAG. IP3 triggers calcium release, which activates the phosphatase calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[17][18]

    • PI3K-AKT-mTOR Pathway : Activated by co-stimulation (e.g., via CD28), this pathway is critical for T-cell survival, proliferation, and metabolic programming.[17][18]

    • MAPK Pathway : The recruitment of Grb2 and Sos to the LAT scaffold activates the Ras-MAPK cascade, ultimately leading to the activation of the transcription factor AP-1.[18]

The synergistic action of transcription factors like NFAT, AP-1, and NF-κB drives the expression of genes essential for T-cell activation, including the cytokine Interleukin-2 (IL-2), leading to clonal expansion and differentiation into cytotoxic T-lymphocytes (CTLs).[17]

TCR_Signaling cluster_membrane Cell Membranes (APC & T-Cell) cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus pMHC SIINFEKL/H-2Kb (on APC) TCR_Complex TCR/CD3 Complex pMHC->TCR_Complex Binding CD8 CD8 pMHC->CD8 LCK LCK TCR_Complex->LCK activates ZAP70 ZAP-70 LCK->ZAP70 recruits & activates LAT_SLP76 LAT & SLP-76 Scaffold ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PI3K PI3K LAT_SLP76->PI3K activates RAS_MAPK Ras-MAPK Pathway LAT_SLP76->RAS_MAPK activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG AKT_mTOR AKT → mTOR PI3K->AKT_mTOR ERK_AP1 ERK → AP-1 RAS_MAPK->ERK_AP1 Ca_Calcineurin Ca²⁺ → Calcineurin IP3_DAG->Ca_Calcineurin NFAT NFAT Ca_Calcineurin->NFAT activates AP1 AP-1 ERK_AP1->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation (CTLs) Gene_Expression->Differentiation Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production

T-Cell Receptor (TCR) signaling cascade upon recognition of SIINFEKL.

Section 3: Quantitative Aspects of SIINFEKL Immunogenicity

The effectiveness of an epitope is governed by quantitative parameters, including its binding affinity for the MHC molecule and the baseline frequency of specific T-cells.

PropertyDescriptionValue / Details
Peptide Sequence 8-amino acid sequence of the epitope.[2][19]Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL)
Source Protein The protein from which the peptide is derived.[2][20]Chicken Ovalbumin (OVA), amino acids 257-264.[2]
MHC Restriction The specific MHC Class I molecule that presents the peptide.[2][20]H-2Kb (murine).[2]
Molecular Weight The molecular mass of the peptide.[19]963.14 g/mol .[19]
Recognizing TCR The T-cell receptor known for its high specificity to this complex.[4][6]OT-I TCR.[4]

Table 1: Core Properties of the SIINFEKL Epitope

The interaction between a peptide and an MHC molecule is a dynamic process characterized by association (on-rate) and dissociation (off-rate) constants.

Peptidekon (M-1h-1)koff (h-1)KD (nM)
SIINFEKL 1.627 x 1070.04953.042
SIYRYYGL (SIY) 7.889 x 1050.1191151

Data adapted from studies on peptide binding to cell surface Kb molecules.[4][21]

Table 2: Binding Affinity and Rate Constants for Peptides to H-2Kb

The precursor frequency of naive antigen-specific CD8+ T-cells can vary significantly between different epitopes. For SIINFEKL, the frequency is relatively moderate compared to other viral epitopes.

EpitopeMHC RestrictionAverage Naive Precursor Frequency (per 106 CD8+ T-cells)
SIINFEKL (OVA) H-2Kb~10-20
RGYVYQGL (VSV-N) H-2Kb~5-10
HGIRNASFI (MCMV-M45) H-2Db~30-40

Values are approximate and can vary between individual mice and studies. Adapted from Obar et al., 2008.[22]

Table 3: Estimated Naive CD8+ T-Cell Precursor Frequencies for Various Epitopes

Section 4: Experimental Applications and Protocols

SIINFEKL is a versatile tool used in a wide range of immunological assays to assess CD8+ T-cell function.[20][23] Applications include evaluating cancer immunotherapy strategies, developing new vaccine adjuvants, and dissecting the fundamental mechanisms of T-cell-mediated immunity.[2][24][25]

Protocol 1: In Vitro T-Cell Activation (IFN-γ ELISpot Assay)

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

1. Materials:

  • PVDF membrane 96-well plates coated with anti-mouse IFN-γ capture antibody.

  • Splenocytes from an immunized mouse (e.g., vaccinated with an OVA-expressing vector) or OT-I splenocytes.

  • SIINFEKL peptide (typically 1-10 µg/mL).

  • Complete RPMI medium.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP) conjugate.

  • BCIP/NBT substrate.

  • ELISpot reader.

2. Methodology:

  • Cell Preparation : Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.

  • Plating : Add 2x105 to 5x105 splenocytes per well to the pre-coated IFN-γ plate.

  • Stimulation : Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection :

    • Wash the plates to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash, then add Streptavidin-AP conjugate and incubate for 1 hour.

    • Wash, then add BCIP/NBT substrate and allow spots to develop (10-30 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis : Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 2: In Vivo Cytotoxicity Assay

This assay directly measures the functional cytotoxic capability of antigen-specific CD8+ T-cells in a living animal.[26][27]

1. Materials:

  • Splenocytes from naive C57BL/6 mice (for target cells).

  • SIINFEKL peptide.

  • Carboxyfluorescein succinimidyl ester (CFSE) at two concentrations (e.g., 5 µM for CFSEhigh and 0.5 µM for CFSElow).

  • Immunized and naive control recipient mice.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

2. Methodology:

  • Target Cell Preparation : Isolate splenocytes from naive donor mice.

  • Population Division : Split the splenocyte population into two equal halves.

  • Pulsing and Labeling :

    • Target Population : Incubate one half with 1-2 µg/mL SIINFEKL peptide for 1 hour at 37°C. Wash, then label with a high concentration of CFSE (CFSEhigh).

    • Control Population : Incubate the other half without peptide. Label these cells with a low concentration of CFSE (CFSElow).

  • Cell Injection : Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. Inject approximately 10-20 x 106 total cells intravenously into both immunized and naive control recipient mice.

  • In Vivo Killing : Allow 4-18 hours for the cytotoxic T-cells in the immunized mice to identify and lyse the peptide-pulsed target cells. The exact timing depends on the strength of the immune response.[27]

  • Spleen Harvest and Analysis : Euthanize the recipient mice and harvest their spleens. Prepare single-cell suspensions.

  • Flow Cytometry : Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.

  • Calculation : Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice. The percentage of specific killing is calculated using the formula: % Specific Lysis = [1 - (Ratio immunized / Ratio naive)] x 100 where Ratio = (% CFSE_high / % CFSE_low)

Cytotoxicity_Assay_Workflow cluster_prep 1. Target Cell Preparation cluster_labeling 2. Pulsing and Labeling cluster_injection 3. Injection cluster_analysis 4. Analysis p1 Isolate splenocytes from naive donor mouse p2a Population A: Pulsed with SIINFEKL p1->p2a p2b Population B: No Peptide (Control) p1->p2b p3a Label with High CFSE p2a->p3a p3b Label with Low CFSE p2b->p3b p4 Mix Populations A & B (1:1) p3a->p4 p5 Inject intravenously into Immunized & Naive Mice p4->p5 p6 Allow 4-18 hours for in vivo killing p5->p6 p7 Harvest spleens and prepare single-cell suspensions p6->p7 p8 Analyze by Flow Cytometry p7->p8 p9 Calculate % Specific Lysis based on CFSE high/low ratios p8->p9

Workflow for an in vivo SIINFEKL-specific cytotoxicity assay.

Conclusion

The SIINFEKL peptide, in conjunction with its cognate H-2Kb MHC molecule and the OT-I TCR, represents a powerful and highly defined system in cellular immunology. Its utility spans from fundamental studies of antigen processing and T-cell signaling to the preclinical evaluation of next-generation immunotherapies and vaccines. The wealth of available data and standardized protocols makes it an invaluable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the adaptive immune system.

References

An In-depth Technical Guide to the Mechanism of T-Cell Activation by the SIINFEKL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the activation of CD8+ T-cells by the model peptide antigen, SIINFEKL. Derived from chicken ovalbumin, SIINFEKL is a cornerstone of immunological research, offering a robust and reproducible system for studying antigen presentation, T-cell receptor signaling, and the development of immunotherapies and vaccines.

Core Principles of SIINFEKL-Mediated T-Cell Activation

The activation of a naive CD8+ T-cell by the SIINFEKL peptide is a multi-step process that begins with the processing and presentation of the antigen by an Antigen Presenting Cell (APC) and culminates in the T-cell's clonal expansion and differentiation into a cytotoxic T-lymphocyte (CTL). The octamer peptide SIINFEKL is the immunodominant epitope of ovalbumin (OVA) in C57BL/6 mice, where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] T-cells engineered to express a T-Cell Receptor (TCR) specific for this peptide-MHC complex, such as those from OT-I transgenic mice, are exquisitely sensitive to this stimulus.[3]

Antigen Processing and Presentation: The MHC Class I Pathway

For a T-cell to recognize the SIINFEKL peptide, it must first be presented on the surface of an APC. This occurs via the MHC class I pathway, which is responsible for displaying endogenous antigens.

  • Proteasomal Degradation : Proteins containing the SIINFEKL sequence, such as ovalbumin, located in the cytoplasm of an APC are targeted for degradation by the proteasome.[4] This process cleaves the protein into smaller peptide fragments, including SIINFEKL.

  • TAP-Mediated Transport : The resulting peptides are transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4]

  • MHC Class I Loading : Within the ER, newly synthesized MHC class I molecules (H-2Kb in this case) bind to these peptides. The SIINFEKL peptide, being a high-affinity binder for H-2Kb, is efficiently loaded onto the MHC molecule.[1]

  • Cell Surface Presentation : The stable SIINFEKL-H-2Kb peptide-MHC (pMHC) complex is then transported to the cell surface via the Golgi apparatus.[4] Once on the surface, it is available for surveillance by CD8+ T-cells.

The following diagram illustrates the MHC Class I antigen presentation pathway for the SIINFEKL peptide.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface Ovalbumin Ovalbumin Protein Proteasome Proteasome Ovalbumin->Proteasome Ubiquitination Peptides Peptide Fragments (including SIINFEKL) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP pMHC SIINFEKL-H-2Kb Complex TAP->pMHC Peptide Loading MHC_I MHC Class I (H-2Kb) MHC_I->pMHC Golgi Golgi pMHC->Golgi Transport pMHC_vesicle Vesicle Golgi->pMHC_vesicle Presented_pMHC Presented SIINFEKL-H-2Kb pMHC_vesicle->Presented_pMHC Exocytosis Cell_Membrane APC Cell Membrane

MHC Class I presentation pathway for SIINFEKL.

T-Cell Recognition and Signal Transduction

The interaction between the OT-I TCR and the SIINFEKL-H-2Kb complex initiates a cascade of intracellular signaling events that lead to T-cell activation.[5][6]

  • TCR-pMHC Engagement : The TCR on a CD8+ T-cell specifically recognizes and binds to the SIINFEKL-H-2Kb complex on the APC. The CD8 co-receptor also binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction.[7]

  • Initiation of Signaling : This binding event brings the TCR complex into close proximity with co-stimulatory molecules and initiates signaling. It leads to the activation of the Src-family kinase Lck, which is associated with the CD8 co-receptor.[6]

  • ITAM Phosphorylation : Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits (γ, δ, ε, and ζ chains) that are part of the TCR complex.[6]

  • ZAP-70 Recruitment and Activation : The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is then also phosphorylated and activated by Lck.[6]

  • Downstream Signaling Cascades : Activated ZAP-70 triggers several downstream pathways:

    • PLC-γ Pathway : Leads to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and increase intracellular calcium levels.

    • Ras-MAPK Pathway : Activates a cascade of kinases that ultimately leads to the activation of the transcription factor AP-1.

  • Transcription Factor Activation : These signaling pathways converge to activate key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor kappa B (NF-κB), and Activator Protein-1 (AP-1).

  • Cellular Response : These transcription factors drive the expression of genes responsible for T-cell proliferation (e.g., IL-2), differentiation, and effector functions (e.g., IFN-γ, granzymes, perforin).[8]

The diagram below outlines the TCR signaling cascade.

TCR signaling cascade upon SIINFEKL-H-2Kb recognition.

Quantitative Data Summary

The interactions governing SIINFEKL-mediated T-cell activation have been quantitatively characterized, providing a baseline for experimental design.

ParameterValueSignificanceReference
SIINFEKL peptide concentration for in vitro T-cell activation 10⁻¹² M to 10⁻⁶ MDefines the dose-response range for stimulating OT-I T-cells. Half-maximal activation is often seen in the picomolar to nanomolar range.
SIINFEKL peptide concentration for pulsing APCs 1 µg/mL to 10 µg/mLStandard concentration range for loading APCs to achieve robust T-cell stimulation in co-culture assays.[9]
Affinity of SIINFEKL for H-2Kb (KD) ~10⁻⁸ MRepresents a stable and high-affinity interaction, ensuring efficient presentation.[10]
Upregulation of CD69 (Early Activation Marker) 2-4 hours post-stimulationA rapid and reliable indicator of initial T-cell activation.[11][12]
Upregulation of CD25 (IL-2Rα) 24 hours post-stimulationIndicates a more committed state of activation and preparation for proliferation.
Time to first cell division (in vitro) ~24-36 hoursThe typical timeframe for OT-I T-cells to enter the cell cycle following activation.

Key Experimental Protocols

A. In Vitro T-Cell Activation and Cytokine Production Assay

This protocol describes the stimulation of OT-I T-cells with SIINFEKL-pulsed splenocytes and subsequent analysis of activation by intracellular cytokine staining.

Materials:

  • Spleen from an OT-I transgenic mouse

  • Spleen from a C57BL/6 mouse (as APCs)

  • SIINFEKL peptide (1 mg/mL stock in DMSO)

  • Complete RPMI-1640 medium

  • Red Blood Cell (RBC) Lysis Buffer

  • Brefeldin A

  • Anti-mouse CD8, IFN-γ, and IL-2 antibodies for flow cytometry

  • 96-well U-bottom plate

Methodology:

  • Prepare APCs :

    • Harvest spleen from a C57BL/6 mouse and prepare a single-cell suspension.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash cells and resuspend in complete RPMI at 2 x 10⁶ cells/mL.

  • Peptide Pulsing :

    • Add SIINFEKL peptide to the APC suspension at a final concentration of 1 µg/mL.

    • Incubate for 2 hours at 37°C to allow peptide loading onto H-2Kb molecules.

    • Wash the cells twice to remove excess, unbound peptide.

    • Resuspend the pulsed APCs at 2 x 10⁶ cells/mL and add 100 µL to each well of a 96-well plate.

  • Prepare Responder T-Cells :

    • Prepare a single-cell suspension from the OT-I mouse spleen and lyse RBCs.

    • Resuspend OT-I splenocytes at 2 x 10⁶ cells/mL.

  • Co-culture :

    • Add 100 µL of the OT-I cell suspension to the wells containing the pulsed APCs.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Cytokine Staining :

    • After ~2 hours of co-culture, add Brefeldin A to the wells to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours.

    • Harvest the cells, wash, and stain for the surface marker CD8.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ and IL-2.

    • Analyze the cells by flow cytometry, gating on the CD8+ population to determine the percentage of cytokine-producing cells.[9]

B. Detection of SIINFEKL-H-2Kb Complexes on APCs

This protocol uses the specific monoclonal antibody 25-D1.16 to detect the pMHC complex on the surface of peptide-pulsed cells.[13]

Materials:

  • APCs (e.g., splenocytes, DC2.4 cell line)

  • SIINFEKL peptide

  • PE-conjugated anti-mouse OVA257-264 (SIINFEKL) pMHC antibody (clone 25-D1.16)

  • Flow cytometry buffer (PBS + 2% FBS)

Methodology:

  • Prepare and Pulse Cells :

    • Harvest APCs and adjust to 1 x 10⁷ cells/mL in flow cytometry buffer.

    • Add SIINFEKL peptide to a final concentration of 10-30 µM.[13]

    • Incubate at 37°C for 2 hours. Include an unpulsed control.[13]

  • Staining :

    • Wash the cells twice with cold flow cytometry buffer to remove excess peptide.

    • Resuspend the cell pellet in 100 µL of buffer containing the 25-D1.16 antibody at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

  • Analysis :

    • Wash the cells twice.

    • Resuspend in buffer for analysis.

    • Analyze by flow cytometry, comparing the fluorescence of the peptide-pulsed cells to the unpulsed control. A significant shift in fluorescence indicates the presence of the SIINFEKL-H-2Kb complex.[13]

The following diagram illustrates the workflow for a typical in vitro T-cell activation experiment.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis APC_Harvest 1. Harvest APCs (e.g., C57BL/6 Splenocytes) Peptide_Pulse 3. Pulse APCs with SIINFEKL Peptide APC_Harvest->Peptide_Pulse TCell_Harvest 2. Harvest T-Cells (e.g., OT-I Splenocytes) CoCulture 4. Co-culture Pulsed APCs with OT-I T-Cells TCell_Harvest->CoCulture Peptide_Pulse->CoCulture Analysis_Choice Select Assay CoCulture->Analysis_Choice ICS Intracellular Cytokine Staining (Flow Cytometry) Analysis_Choice->ICS Proliferation Proliferation Assay (e.g., CFSE Dilution) Analysis_Choice->Proliferation ELISPOT ELISPOT Assay Analysis_Choice->ELISPOT

Experimental workflow for in vitro T-cell activation.

Conclusion

The SIINFEKL peptide system provides an invaluable and highly characterized model for dissecting the fundamental mechanisms of CD8+ T-cell activation. From the initial processing of its parent antigen to the intricate signaling cascade triggered by TCR engagement, each step has been extensively studied, offering a wealth of quantitative data and established protocols. For researchers in basic immunology and professionals in drug and vaccine development, a thorough understanding of this system is essential for designing experiments, interpreting results, and advancing novel immunotherapeutic strategies.[2][14]

References

The Scrambled Peptide: A Cornerstone of Specificity in Peptide Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics and research, establishing the sequence-specific activity of a candidate peptide is paramount. The scrambled peptide control stands as the gold standard for this purpose, serving as a rigorous negative control to ensure that the observed biological effects are a direct result of the specific amino acid sequence and not due to non-specific characteristics of the peptide. This technical guide provides a comprehensive overview of the principles, design, validation, and application of scrambled peptide controls, complete with detailed experimental protocols and quantitative data.

The Core Principle: Isolating Sequence from Composition

A scrambled peptide is a control molecule that has the exact same amino acid composition and length as the active peptide of interest, but with the amino acid residues arranged in a randomized order.[1] The fundamental principle behind its use is to create a molecule with similar physicochemical properties—such as molecular weight, charge, and hydrophobicity—to the active peptide, but lacking its specific biological activity.[1] By comparing the activity of the therapeutic or experimental peptide to its scrambled counterpart, researchers can confidently attribute any observed effects to the unique sequence of the active peptide.

Designing an Effective Scrambled Peptide Control

The design of a scrambled peptide is a critical step to ensure its utility as a negative control. A poorly designed scrambled peptide may retain some residual activity or exhibit off-target effects, confounding experimental results. Key considerations in the design process include:

  • Complete Randomization: The most straightforward approach is a complete randomization of the amino acid sequence.[1] Several online tools and software packages are available to generate scrambled sequences from a given peptide sequence.

  • Preservation of Physicochemical Properties: While randomizing the sequence, it is important to aim for a scrambled peptide that maintains a similar overall charge and polarity to the original peptide.[2] Some advanced algorithms, such as the "Wise Shuffling" method, rearrange the sequence while trying to maintain similar hydropathy and avoiding the recreation of critical binding motifs or reverse-order neighbor sequences.[2][3]

  • Avoidance of Biologically Active Motifs: The scrambled sequence should be checked against protein databases to ensure that it does not inadvertently create new, known bioactive motifs.

Validation of Scrambled Peptide Inactivity

Before use in pivotal experiments, the inactivity of a newly designed scrambled peptide should be experimentally validated. This validation process typically involves a series of in vitro assays to confirm that the scrambled peptide does not elicit the same biological response as the active peptide. Key validation steps include:

  • Binding Assays: Demonstrate that the scrambled peptide does not bind to the target receptor or protein of the active peptide. This can be assessed using techniques like ELISA, surface plasmon resonance (SPR), or co-immunoprecipitation.

  • Functional Assays: Perform in vitro functional assays relevant to the active peptide's mechanism of action. For example, if the active peptide inhibits a particular enzyme, the scrambled peptide should show no significant inhibitory activity.

  • Cell Viability/Toxicity Assays: Confirm that the scrambled peptide does not exhibit non-specific cytotoxicity at the concentrations to be used in experiments.

Data Presentation: Quantitative Comparison of Active and Scrambled Peptides

The following tables summarize quantitative data from various studies, highlighting the differential effects of active peptides and their corresponding scrambled controls.

Table 1: In Vitro Inhibition of Cancer Cell Migration

Treatment GroupCell LineConcentrationInhibition of Cell Migration (%)
µ-ASO-17Caco-2120 nM41%[4]
Scrambled Control (µ-Scr)Caco-2120 nMNo significant inhibition[4]
µ-ASO-21Caco-2120 nM30%[4]
Scrambled Control (µ-Scr)Caco-2120 nMNo significant inhibition[4]
µ-ASO-155Caco-2120 nM27%[4]
Scrambled Control (µ-Scr)Caco-2120 nMNo significant inhibition[4]

Table 2: In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model

Treatment GroupTumor ModelDosageOutcome
Bi-functional Peptide (TP-Tox)MDA-MB-435SNot SpecifiedTumor growth retardation; 80% survival at day 100[5]
Control PeptidesMDA-MB-435SNot SpecifiedNo significant effect on tumor growth; 0% survival at day 70[5]

Table 3: In Vivo Antinociceptive Effects in Rats

Treatment GroupAssayD50 (µg)
myr-dynamin inhibitory peptide (Dyn+)Morphine Antinociception (Saline)8.1[2]
Scrambled Peptide (Dyn-)Morphine Antinociception (Saline)3.8[2]
myr-dynamin inhibitory peptide (Dyn+)Morphine Antinociception (Morphine pretreated)10.7[2]
Scrambled Peptide (Dyn-)Morphine Antinociception (Morphine pretreated)5.8[2]

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Target Receptor Signal1 Signaling Molecule 1 Receptor->Signal1 Activation Signal2 Signaling Molecule 2 Signal1->Signal2 Phosphorylation Response Cellular Response (e.g., Proliferation, Apoptosis) Signal2->Response Active_Peptide Active Peptide Active_Peptide->Receptor Specific Binding Scrambled_Peptide Scrambled Peptide Scrambled_Peptide->Receptor No Binding

Caption: Specific binding of an active peptide to its receptor initiates a signaling cascade, leading to a cellular response, while the scrambled peptide control fails to bind and elicit a response.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis P1 Seed cells in 96-well plate P2 Prepare stock solutions: - Active Peptide - Scrambled Peptide - Vehicle Control T1 Add Active Peptide to designated wells P2->T1 T2 Add Scrambled Peptide to designated wells P2->T2 T3 Add Vehicle Control to designated wells P2->T3 T4 Incubate cells for specified time T1->T4 T2->T4 T3->T4 A1 Perform Cell Viability Assay (e.g., MTT, CCK-8) T4->A1 A2 Measure absorbance/ fluorescence A1->A2 D1 Normalize data to Vehicle Control A2->D1 D2 Compare viability between Active and Scrambled Peptide groups D1->D2 D3 Statistical Analysis (e.g., t-test, ANOVA) D2->D3

Caption: A typical experimental workflow for assessing the effect of an active peptide versus a scrambled peptide control on cell viability.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay

This protocol outlines a standard procedure for assessing the effect of a peptide and its scrambled control on the viability of a cancer cell line using a colorimetric assay such as MTT or CCK-8.

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[5]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Peptide Preparation and Treatment:

  • Prepare stock solutions of the active peptide and the scrambled peptide in a suitable solvent (e.g., sterile water, PBS, or DMSO).

  • Prepare a series of dilutions of the active peptide and scrambled peptide in culture medium to achieve the desired final concentrations.

  • Include a vehicle control group that receives the same concentration of the solvent used to dissolve the peptides.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective peptide dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement (CCK-8 Assay Example):

  • Following the incubation period, add 10 µL of the Cell Counting Kit-8 (CCK-8) solution to each well.[5]

  • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between the active peptide and scrambled peptide groups.

Detailed Methodology for an In Vivo Antitumor Study

This protocol provides a general framework for evaluating the in vivo efficacy of a therapeutic peptide against its scrambled control in a tumor xenograft model.

1. Animal Model and Tumor Implantation:

  • Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD-SCID) for the xenograft model.

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

2. Treatment Groups and Administration:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group):

    • Vehicle Control (e.g., saline or PBS)

    • Active Peptide

    • Scrambled Peptide Control

  • Administer the peptides via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and schedule (e.g., daily or every other day).

3. Monitoring and Data Collection:

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Observe the general health and behavior of the mice throughout the study.

4. Endpoint and Analysis:

  • The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Compare the tumor growth curves, final tumor weights, and survival rates between the treatment groups.

  • Perform statistical analysis to determine the significance of the antitumor effect of the active peptide compared to the scrambled peptide control.

Conclusion

The scrambled peptide control is an indispensable tool in peptide research and development, providing the necessary evidence to establish the sequence-specific activity of a peptide of interest. By carefully designing, validating, and employing scrambled peptides in well-controlled experiments, researchers can generate robust and reliable data, thereby increasing the confidence in their findings and accelerating the translation of promising peptide-based therapies from the laboratory to the clinic. The detailed protocols and quantitative examples provided in this guide offer a practical framework for the effective implementation of scrambled peptide controls in a variety of research settings.

References

Unveiling the Immunological Cornerstone: A Technical Guide to OVA (257-264) and its Interaction with MHC Class I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the binding affinity of the ovalbumin-derived peptide OVA (257-264), commonly known as SIINFEKL, to Major Histocompatibility Complex (MHC) class I molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and cancer immunotherapy. We delve into the quantitative binding data, detailed experimental protocols for assessing this interaction, and the cellular pathways governing its presentation to the immune system.

Introduction

The presentation of antigenic peptides by MHC class I molecules is a critical event in the initiation of a cytotoxic T lymphocyte (CTL) response, which is essential for clearing virally infected cells and tumors. The octapeptide derived from chicken ovalbumin, OVA (257-264), with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), has emerged as a cornerstone model epitope in immunological research.[1][2][3] Its high binding affinity for the murine MHC class I molecule H-2Kb makes it an invaluable tool for studying antigen presentation, T-cell activation, and the efficacy of novel immunotherapies.[3][4] This document aims to consolidate the current knowledge on OVA (257-264) MHC class I binding, providing both quantitative data and practical experimental guidance.

Quantitative Binding Affinity of OVA (257-264) to MHC Class I

The affinity of the peptide-MHC interaction is a key determinant of immunogenicity. The binding of SIINFEKL to various MHC class I alleles has been quantified using multiple experimental approaches. The most extensively studied interaction is with the murine H-2Kb allele.

MHC Class I AllelePeptide SequenceMethodBinding Affinity (IC50)Kinetic Constants (kon / koff)Reference
H-2KbSIINFEKLCompetitive Binding Assay0.19 µM-[5]
H-2KbSIINFEKLPredictive Algorithm215.07 nM-[6]
H-2KbSIINFEKLBiosensor Analysis-kon: 5.9 x 10³ M⁻¹s⁻¹ koff: 9.1 x 10⁻⁶ s⁻¹[2]
H-2KbSIYRYYGL (Control)Predictive Algorithm13.27 nM-[6]
H-2KbEQYKFYSV (Control)Predictive Algorithm236.63 nM-[6]
H-2KbLSPFPEQL (Control)Predictive Algorithm716.55 nM-[6]
H-2LdLSPFPEQL (Control)Predictive Algorithm17,349 nM-[6]
H-2LdQLSPFPEQL (Control)Predictive Algorithm28,392 nM-[6]

Table 1: Quantitative Binding Affinity Data for OVA (257-264) and Control Peptides to MHC Class I Molecules. IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. Kinetic constants, where available, provide a more detailed view of the binding dynamics.

Experimental Protocols

Accurate determination of peptide-MHC binding affinity is crucial for epitope discovery and validation. The following are detailed methodologies for two common assays.

MHC Class I Competitive Binding Assay

This assay measures the ability of a test peptide to compete with a radiolabeled or fluorescently-labeled high-affinity reference peptide for binding to purified MHC class I molecules.

Materials:

  • Purified MHC class I molecules

  • High-affinity, labeled (e.g., ¹²⁵I-labeled or fluorescently labeled) reference peptide

  • Test peptides (e.g., SIINFEKL)

  • Assay buffer (e.g., PBS with 0.05% non-ionic detergent and protease inhibitors)

  • 96-well plates

  • Detection system (e.g., gamma counter or fluorescence plate reader)

Procedure:

  • Preparation of Reagents:

    • Dilute the purified MHC class I molecules to a predetermined optimal concentration in assay buffer.

    • Prepare a stock solution of the labeled reference peptide and a dilution series of the unlabeled test peptides.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of purified MHC class I molecules to each well.

    • Add serial dilutions of the test peptide to the wells. Include wells with no test peptide (maximum binding) and wells with a large excess of unlabeled reference peptide (non-specific binding).

    • Add a constant, low concentration of the labeled reference peptide to all wells.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Bound and Free Peptide:

    • Separate the MHC-bound labeled peptide from the free labeled peptide. This can be achieved by methods such as gel filtration, immunoprecipitation with an anti-MHC antibody, or using filter plates that retain the larger MHC-peptide complexes.

  • Detection and Analysis:

    • Quantify the amount of bound labeled peptide using the appropriate detection system.

    • Calculate the percentage of inhibition for each concentration of the test peptide relative to the maximum binding.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the test peptide concentration and fitting the data to a sigmoidal dose-response curve.

MHC Class I Stabilization Assay

This cell-based assay relies on the fact that MHC class I molecules are unstable on the surface of cells deficient in the Transporter associated with Antigen Processing (TAP), such as RMA-S or T2 cells, unless a binding peptide is exogenously supplied.

Materials:

  • TAP-deficient cell line (e.g., RMA-S or T2)

  • Test peptides (e.g., SIINFEKL)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently labeled monoclonal antibody specific for the folded MHC class I molecule

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture the TAP-deficient cells under standard conditions.

  • Peptide Pulsing:

    • Incubate the cells at a reduced temperature (e.g., 26°C) overnight to promote the accumulation of empty MHC class I molecules on the cell surface.

    • Wash the cells and resuspend them in serum-free medium.

    • Add serial dilutions of the test peptides to the cells in a 96-well plate. Include a negative control (no peptide) and a positive control (a known high-affinity peptide).

    • Incubate the cells with the peptides for several hours at 37°C to allow for MHC stabilization.

  • Staining:

    • Wash the cells to remove unbound peptide.

    • Stain the cells with a fluorescently labeled monoclonal antibody that specifically recognizes the conformed (peptide-bound) MHC class I molecule.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the MHC class I staining.

  • Data Analysis:

    • The MFI is proportional to the number of stabilized MHC class I molecules on the cell surface.

    • Plot the MFI against the peptide concentration to determine the concentration of peptide required for half-maximal stabilization (SC50).

MHC Class I Antigen Presentation Pathway

The presentation of endogenous peptides like OVA (257-264) on MHC class I molecules is a multi-step process that begins in the cytosol and culminates on the cell surface.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Endogenous Protein (e.g., Ovalbumin) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptides (including SIINFEKL) Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP PLC Peptide Loading Complex (Tapasin, Calreticulin, ERp57) TAP->PLC MHC_I_alpha MHC I α-chain Calnexin Calnexin MHC_I_alpha->Calnexin beta2m β2-microglobulin beta2m->PLC Empty MHC I Calnexin->beta2m α-chain folding MHC_Peptide Stable pMHC I Complex PLC->MHC_Peptide Peptide Loading Presented_MHC Presented pMHC I MHC_Peptide->Presented_MHC Transport via Golgi Apparatus TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_MHC->TCR Antigen Presentation Experimental_Workflow start Candidate Peptide Selection (e.g., from pathogen/tumor proteome) in_silico In Silico Prediction (MHC Binding Algorithms) start->in_silico synthesis Peptide Synthesis in_silico->synthesis binding_assay In Vitro Binding Assay (Competitive ELISA/Fluorescence Polarization) synthesis->binding_assay stabilization_assay Cell-Based Stabilization Assay (e.g., RMA-S, T2 cells) synthesis->stabilization_assay validation Functional T-Cell Assays (ELISpot, Intracellular Cytokine Staining) binding_assay->validation stabilization_assay->validation end Validated Immunogenic Epitope validation->end

References

A Deep Dive into OVA Peptide Immunology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ovalbumin (OVA) and its derived peptides are indispensable tools in immunology, serving as model antigens to dissect the complexities of T-cell activation, immune tolerance, and vaccine development. This technical guide provides a comprehensive literature review of OVA peptide immunology studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and data interpretation.

Core Concepts in OVA Peptide Immunology

The adaptive immune response to protein antigens is initiated by the presentation of peptide fragments by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) to T-cells. Ovalbumin, a protein from chicken egg whites, has become a cornerstone of immunological research due to the well-characterized nature of its T-cell epitopes and the availability of transgenic T-cell receptor (TCR) mouse models (OT-I and OT-II) with specificity for these peptides.

MHC Class I and Class II Presentation of OVA Peptides

Two primary pathways of antigen presentation dictate the nature of the ensuing T-cell response:

  • MHC Class I Presentation: Endogenous proteins are degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1] In the ER, these peptides bind to newly synthesized MHC class I molecules, which then traffic to the cell surface for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).[1] The immunodominant MHC class I-restricted epitope of ovalbumin is the peptide SIINFEKL (OVA257-264) , which is presented by the H-2Kb molecule.[2][3] This interaction is crucial for inducing potent CTL responses.[3]

  • MHC Class II Presentation: Exogenous proteins are taken up by APCs through endocytosis.[4] Within the endosomal-lysosomal compartments, these proteins are proteolytically cleaved, and the resulting peptides are loaded onto MHC class II molecules.[4] These peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ helper T-cells. The most extensively studied MHC class II-restricted epitope of ovalbumin is the peptide ISQAVHAAHAEINEAGR (OVA323-339) . This peptide can bind to the I-Ad MHC class II protein and is recognized by CD4+ T-cells in mice with the H-2b MHC haplotype.[5][6][7] Interestingly, studies have shown that OVA323-339 can bind to the I-Ad molecule in at least two different registers, leading to distinct T-cell responses.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various OVA peptide immunology studies, providing a quick reference for experimental planning.

Table 1: Key OVA Peptides and their MHC Restriction

Peptide SequenceAmino Acid PositionMHC RestrictionT-Cell SpecificityReference
SIINFEKL257-264H-2Kb (Class I)OT-I (CD8+)[2][3]
ISQAVHAAHAEINEAGR323-339I-Ad, H-2b (Class II)OT-II (CD4+)[5][6][7]
OVA55-6255-62H-2Kb (Class I)CD8+ T-cells[2]
OVA176-183176-183H-2Kb (Class I)CD8+ T-cells[2]

Table 2: Experimental Parameters for In Vitro and In Vivo Studies

ParameterValue/RangeContextReference
Dendritic Cell (DC) Pulsing with Peptide
OVA257-264 Concentration1 nM - 1 µMIn vitro pulsing of bone marrow-derived DCs[8]
OVA323-339 Concentration10 - 100 µg/mlIn vitro pulsing of DCs for co-culture with OT-II T-cells[9]
Incubation Time1 - 24 hoursIn vitro pulsing of DCs[9]
T-Cell Proliferation Assays
OT-I/OT-II Cell Number1 x 10^6 / 3 x 10^6 cellsAdoptive transfer into recipient mice[10]
Peptide Immunization Dose (In Vivo)10 µg OVA257-264 and 10 µg OVA323-339Subcutaneous immunization with adjuvants[10]
Cytokine Analysis
Peptide Concentration for Restimulation1, 5, 10 µg/mL OVA323-339In vitro restimulation of splenocytes from immunized mice[11]

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments in OVA peptide immunology.

Protocol 1: In Vitro Pulsing of Dendritic Cells with OVA Peptides

This protocol describes the loading of bone marrow-derived dendritic cells (BMDCs) with OVA peptides for subsequent T-cell activation studies.

Materials:

  • Bone marrow cells from mice

  • GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • OVA peptide (e.g., SIINFEKL or OVA323-339)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Generate BMDCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.

  • Harvest immature BMDCs and resuspend them in complete RPMI-1640 medium.

  • Add the desired concentration of OVA peptide to the DC suspension. A common concentration range for peptide pulsing is 10-100 µg/ml.[9]

  • Incubate the cells at 37°C in a humidified CO2 incubator for 1 to 24 hours.[9][12]

  • After incubation, wash the peptide-pulsed DCs twice with PBS to remove excess, unbound peptide.

  • The peptide-pulsed DCs are now ready for use in T-cell co-culture experiments or for in vivo injection.

Protocol 2: In Vitro T-Cell Proliferation Assay using CFSE Labeling

This protocol outlines the measurement of antigen-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Splenocytes from OT-I or OT-II transgenic mice

  • CFSE staining solution

  • Peptide-pulsed APCs (e.g., DCs from Protocol 1)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Isolate splenocytes from OT-I or OT-II mice.

  • Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Co-culture the CFSE-labeled T-cells with peptide-pulsed APCs at a suitable ratio (e.g., 10:1 T-cell to APC).

  • Incubate the co-culture for 3-4 days at 37°C in a humidified CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8 for OT-I, CD4 for OT-II).

  • Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Function

This protocol describes the detection of intracellular cytokines produced by antigen-specific T-cells upon restimulation.[13]

Materials:

  • Splenocytes from immunized mice

  • OVA peptide for restimulation

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies against cell surface markers and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

  • Flow cytometer

Procedure:

  • Isolate splenocytes from mice previously immunized with OVA peptide and an adjuvant.

  • Restimulate the splenocytes in vitro with the cognate OVA peptide for several hours.

  • Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.[13]

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Analyze the cells by flow cytometry to quantify the percentage of T-cells producing specific cytokines.

Visualizing Immunological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in OVA peptide immunology.

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Endogenous Protein (OVA) Endogenous Protein (OVA) Proteasome Proteasome Endogenous Protein (OVA)->Proteasome Degradation OVA Peptides (SIINFEKL) OVA Peptides (SIINFEKL) Proteasome->OVA Peptides (SIINFEKL) TAP TAP OVA Peptides (SIINFEKL)->TAP Transport MHC Class I MHC Class I TAP->MHC Class I Loading Peptide-MHC-I Complex Peptide-MHC-I Complex MHC Class I->Peptide-MHC-I Complex Cell Surface Cell Surface Peptide-MHC-I Complex->Cell Surface Transport CD8+ T-Cell CD8+ T-Cell Cell Surface->CD8+ T-Cell Presentation & Recognition MHC_Class_II_Presentation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell Exogenous Protein (OVA) Exogenous Protein (OVA) Endosome Endosome Exogenous Protein (OVA)->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion OVA Peptides (OVA323-339) OVA Peptides (OVA323-339) Lysosome->OVA Peptides (OVA323-339) Proteolysis MHC Class II MHC Class II OVA Peptides (OVA323-339)->MHC Class II Loading Peptide-MHC-II Complex Peptide-MHC-II Complex MHC Class II->Peptide-MHC-II Complex Cell Surface Cell Surface Peptide-MHC-II Complex->Cell Surface Transport CD4+ T-Cell CD4+ T-Cell Cell Surface->CD4+ T-Cell Presentation & Recognition T_Cell_Activation_Workflow Immunization Immunization Isolate Splenocytes Isolate Splenocytes Immunization->Isolate Splenocytes 7-14 days post-immunization In Vitro Restimulation In Vitro Restimulation Isolate Splenocytes->In Vitro Restimulation with OVA peptide Proliferation Assay (CFSE) Proliferation Assay (CFSE) In Vitro Restimulation->Proliferation Assay (CFSE) Cytokine Analysis (ICS/ELISA) Cytokine Analysis (ICS/ELISA) In Vitro Restimulation->Cytokine Analysis (ICS/ELISA) Data Analysis Data Analysis Proliferation Assay (CFSE)->Data Analysis Cytokine Analysis (ICS/ELISA)->Data Analysis

References

The Discovery and Characterization of the SIINFEKL Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the SIINFEKL peptide, an immunodominant epitope of chicken ovalbumin, has been a cornerstone in the field of immunology. This octapeptide (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) is presented by the murine MHC class I molecule H-2Kb and is recognized by CD8+ T cells, particularly those expressing the OT-I T cell receptor (TCR).[1][2] Its well-defined characteristics and potent ability to elicit a robust cytotoxic T lymphocyte (CTL) response have established it as a critical model antigen in studies of T cell activation, immune surveillance, and the development of immunotherapies and vaccines.[3] This technical guide provides an in-depth overview of the discovery, characterization, and key experimental methodologies associated with the SIINFEKL epitope.

Discovery and Initial Characterization

The seminal work by Moore et al. in 1988 laid the groundwork for the identification of SIINFEKL.[4] They demonstrated that cytotoxic T lymphocytes could recognize and lyse target cells expressing a fragment of chicken ovalbumin in the context of the H-2Kb MHC class I molecule.[4] Their research initially identified a larger peptide, OVA258-276, as being responsible for this recognition.[4] Subsequent studies further refined this to the minimal and optimal 8-amino acid peptide, SIINFEKL (OVA257-264), which elicited the strongest response.[5]

Quantitative Analysis of SIINFEKL-H-2Kb Interaction and T-Cell Response

The interaction between SIINFEKL and H-2Kb, and the subsequent activation of OT-I T cells, has been quantitatively characterized through various assays. These data are crucial for understanding the potency of this epitope and for its use as a standard in immunological experiments.

ParameterValueMethodReference
Binding Affinity (KD) 3.5 nMSurface Plasmon Resonance[4]
1.5 - 7 nMNot Specified[4]
Association Rate (kon) 1.627 x 107 M-1h-1Cell surface binding assay[4]
Dissociation Rate (koff) 0.0495 h-1Cell surface binding assay[4]
Optimal Killing Concentration 10-6 MIn vitro killing assay[6]
Suboptimal Killing Concentration 10-9 - 10-12 MIn vitro killing assay[6]
EC50 for IFN-γ production ~10-4 µg/mLIntracellular cytokine staining[7]
Suboptimal OT-I Activation (IFN-γ) 10-8 - 10-2 µg/mLIntracellular cytokine staining[8]

Key Experimental Protocols

The characterization of the SIINFEKL epitope has relied on several key experimental techniques. Detailed methodologies for two of the most fundamental assays, the Chromium-51 Release Assay and the ELISPOT assay, are provided below.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of SIINFEKL-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the SIINFEKL peptide on their H-2Kb molecules.[9][10][11][12][13]

Materials:

  • Effector Cells: Activated OT-I CD8+ T cells

  • Target Cells: H-2Kb positive cell line (e.g., RMA-S, EL4)

  • SIINFEKL peptide

  • Sodium Chromate (51Cr)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

Protocol:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 106 cells/mL in complete medium.

    • Add 100 µCi of 51Cr to the cell suspension.

    • Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

    • Wash the labeled target cells three times with complete medium to remove excess 51Cr.

    • Resuspend the cells at 1 x 105 cells/mL and pulse with 1 µM SIINFEKL peptide for 1 hour at 37°C.

    • Wash the peptide-pulsed target cells to remove unbound peptide and resuspend at 1 x 105 cells/mL.

  • Assay Setup:

    • Plate 100 µL of labeled and peptide-pulsed target cells (1 x 104 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of the effector OT-I T cells.

    • Add 100 µL of the effector cell suspension to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 3:1, 1:1).

    • Controls:

      • Spontaneous Release: Target cells with 100 µL of medium only.

      • Maximum Release: Target cells with 100 µL of 1% Triton X-100.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant.

  • Data Analysis:

    • Percent specific lysis is calculated using the formula:

ELISPOT Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the number of SIINFEKL-specific T cells that secrete a particular cytokine, typically Interferon-gamma (IFN-γ), upon antigen recognition.[3][14][15][16]

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • OT-I CD8+ T cells

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)

  • SIINFEKL peptide

  • Complete RPMI-1640 medium with 10% FBS

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • ELISPOT plate reader

Protocol:

  • Plate Coating:

    • Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile PBS.

    • Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody and block with blocking buffer for 2 hours at room temperature.

    • Prepare a suspension of OT-I T cells and APCs (e.g., at a 2:1 ratio).

    • Add the cell mixture to the wells.

    • Stimulate the cells by adding SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL.

    • Controls:

      • Negative Control: Cells with no peptide.

      • Positive Control: Cells with a mitogen (e.g., Concanavalin A).

  • Incubation and Detection:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution. Monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISPOT plate reader. Each spot represents a cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling cascade initiated by SIINFEKL recognition and the workflows of the described experimental protocols.

TCR_Signaling_Pathway TCR_pMHC TCR - SIINFEKL-H-2Kb Engagement Lck Lck TCR_pMHC->Lck Recruitment CD8 CD8 CD8->Lck ITAMs CD3 ITAMs Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT & SLP-76 Scaffold ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Hydrolysis of PIP2 PKC_Ca PKCθ & Ca²⁺ Flux DAG_IP3->PKC_Ca Transcription_Factors NF-κB, NFAT, AP-1 PKC_Ca->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., IFN-γ, Granzyme B) Transcription_Factors->Gene_Expression Nuclear Translocation Cytotoxicity_Assay_Workflow Start Start Label_Targets Label Target Cells with ⁵¹Cr Start->Label_Targets Pulse_Targets Pulse Targets with SIINFEKL Peptide Label_Targets->Pulse_Targets Co_culture Co-culture Effector and Target Cells Pulse_Targets->Co_culture Incubate Incubate 4 hours at 37°C Co_culture->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_CPM Measure Radioactivity (CPM) Collect_Supernatant->Measure_CPM Calculate_Lysis Calculate % Specific Lysis Measure_CPM->Calculate_Lysis End End Calculate_Lysis->End ELISPOT_Workflow Start Start Coat_Plate Coat ELISPOT Plate with Capture Antibody Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Cells Add OT-I T cells and APCs Block_Plate->Add_Cells Stimulate Stimulate with SIINFEKL Peptide Add_Cells->Stimulate Incubate Incubate 18-24 hours at 37°C Stimulate->Incubate Add_Detection_Ab Add Detection Antibody Incubate->Add_Detection_Ab Add_Enzyme_Conjugate Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme_Conjugate Add_Substrate Add Substrate and Develop Spots Add_Enzyme_Conjugate->Add_Substrate Count_Spots Count Spots Add_Substrate->Count_Spots End End Count_Spots->End

References

Methodological & Application

Application Notes: Utilizing Scrambled OVA (257-264) as a Negative Control in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In immunological research, particularly in the development of vaccines and immunotherapies, it is crucial to demonstrate the specificity of T-cell responses to a given epitope. The ovalbumin peptide OVA (257-264), with the sequence SIINFEKL, is a well-established, immunodominant epitope presented by the MHC class I molecule H-2Kb and is widely used to stimulate CD8+ T-cell responses in mice.[1][2] To ensure that the observed T-cell activation is a direct result of the specific SIINFEKL sequence and not due to non-specific effects of the peptide's composition, a robust negative control is essential. The gold standard for this purpose is a scrambled peptide.[3]

A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide but in a randomized sequence.[4] This allows researchers to control for variables such as charge, hydrophobicity, and molecular weight, thereby isolating the effect of the specific amino acid sequence.[3] For OVA (257-264) (SIINFEKL), a commonly used and commercially available scrambled version is the peptide with the sequence FILKSINE.[1][3][4][5]

These application notes provide detailed protocols for using the scrambled OVA (257-264) peptide (FILKSINE) as a negative control in key T-cell assays: the Enzyme-Linked Immunospot (ELISPOT) assay, Intracellular Cytokine Staining (ICS), and in vivo cytotoxicity assays.

Key Peptides

Peptide NameSequencePurpose
OVA (257-264) SIINFEKLActive peptide to elicit a specific CD8+ T-cell response.
Scrambled OVA (257-264) FILKSINENegative control to demonstrate sequence-specificity.

Experimental Protocols

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level.[6][7]

Principle: This protocol outlines the detection of IFN-γ secreting splenocytes from mice previously immunized with an OVA-expressing vector or peptide, upon in vitro restimulation with SIINFEKL. The FILKSINE peptide is used as a negative control to ensure that IFN-γ secretion is specific to the SIINFEKL epitope.

ELISPOT_Workflow cluster_0 Plate Preparation cluster_1 Cell Stimulation cluster_2 Detection & Analysis p1 Coat ELISPOT plate with anti-IFN-γ capture Ab p2 Wash and block plate p1->p2 c2 Add cells to wells p2->c2 c1 Isolate splenocytes from immunized mice c1->c2 c3 Add Peptides: - SIINFEKL (Test) - FILKSINE (Negative Control) - No Peptide (Background) - ConA (Positive Control) c2->c3 d1 Incubate 18-24h at 37°C c3->d1 d2 Wash and add biotinylated anti-IFN-γ detection Ab d1->d2 d3 Add Streptavidin-ALP d2->d3 d4 Add substrate (BCIP/NBT) d3->d4 d5 Wash and dry plate d4->d5 d6 Count spots d5->d6

Caption: Workflow for the IFN-γ ELISPOT Assay.

Protocol:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF-membrane ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS.

    • Coat the plate with a capture antibody for mouse IFN-γ (e.g., clone AN18) at a concentration of 5 µg/mL in sterile PBS and incubate overnight at 4°C.[8]

    • The next day, wash the plate three times with sterile PBS and block with RPMI-1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.[8]

  • Cell Preparation and Plating:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Count the cells and resuspend in complete RPMI-1640 medium to a concentration of 2.5 x 10^6 cells/mL.

    • Remove the blocking solution from the ELISPOT plate and add 100 µL of the cell suspension to each well (2.5 x 10^5 cells/well).

  • Peptide Stimulation:

    • Prepare stock solutions of SIINFEKL and FILKSINE peptides in DMSO (e.g., 1 mg/mL) and further dilute in complete RPMI-1640 medium.

    • Add 100 µL of the peptide solutions to the respective wells to achieve a final concentration of 1-10 µg/mL.

    • Experimental Groups:

      • Test: SIINFEKL peptide

      • Negative Control: FILKSINE peptide

      • Background Control: Medium only

      • Positive Control: Concanavalin A (ConA) at 1-5 µg/mL

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Spot Development:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2) at 1 µg/mL in PBST containing 0.5% FBS and incubate for 2 hours at room temperature.[8]

    • Wash the plate six times with PBST.

    • Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

    • Add 100 µL of BCIP/NBT substrate and monitor for the development of spots (typically 5-20 minutes).

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Expected Data:

Treatment GroupPeptide SequenceExpected OutcomeInterpretation
Test SIINFEKLHigh number of IFN-γ spotsIndicates a robust antigen-specific T-cell response.
Negative Control FILKSINENo or very few IFN-γ spotsConfirms the response is sequence-specific and not due to non-specific peptide effects.
Background Control NoneNo or very few IFN-γ spotsEstablishes the baseline frequency of spontaneously secreting cells.
Positive Control Concanavalin AVery high number of IFN-γ spotsConfirms cell viability and their ability to produce IFN-γ.
Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of responding T-cells (e.g., CD8+) and their cytokine production.[9][10]

Principle: This protocol describes the detection of intracellular IFN-γ in CD8+ T-cells following stimulation with SIINFEKL peptide. A protein transport inhibitor (Brefeldin A) is used to trap cytokines inside the cell. The FILKSINE peptide serves as a negative control.

ICS_Workflow cluster_0 Stimulation cluster_1 Staining cluster_2 Analysis s1 Isolate splenocytes s2 Stimulate with Peptides (SIINFEKL or FILKSINE) for 1-2h at 37°C s1->s2 s3 Add Brefeldin A and incubate for 4-6h s2->s3 st1 Wash and stain for surface markers (e.g., CD8) s3->st1 st2 Fix and permeabilize cells st1->st2 st3 Stain for intracellular cytokines (e.g., IFN-γ) st2->st3 a1 Wash cells st3->a1 a2 Acquire on flow cytometer a1->a2 a3 Gate on CD8+ cells and analyze IFN-γ expression a2->a3

Caption: Workflow for Intracellular Cytokine Staining.

Protocol:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add SIINFEKL or FILKSINE peptide to a final concentration of 1-10 µg/mL. Include a "no peptide" control.

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A to a final concentration of 5-10 µg/mL to inhibit protein secretion.[11]

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8a) for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

    • Wash the cells twice with a permeabilization buffer (e.g., Perm/Wash™ buffer).

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in the permeabilization buffer containing a fluorescently-conjugated anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by first gating on the CD8+ T-cell population and then determining the percentage of IFN-γ positive cells for each stimulation condition.

Expected Data:

StimulationPeptide SequenceExpected % of IFN-γ+ within CD8+ cellsInterpretation
Test SIINFEKLSignificantly increased percentageDemonstrates a specific CD8+ T-cell response to the epitope.
Negative Control FILKSINEPercentage similar to unstimulatedConfirms that the response is sequence-specific.
Unstimulated NoneLow baseline percentageShows the background level of IFN-γ production.
In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T-cells to kill target cells in a living animal.[12]

Principle: Splenocytes from a naive mouse are divided into two populations. One is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE), while the other is pulsed with the FILKSINE peptide (or no peptide) and labeled with a low concentration of the same dye. These two populations are mixed and injected into an immunized recipient mouse. The specific killing of the SIINFEKL-pulsed cells is determined by flow cytometry 18-24 hours later.

Cytotoxicity_Workflow cluster_0 Target Cell Preparation cluster_1 In Vivo Killing cluster_2 Analysis t1 Isolate splenocytes from naive mouse t2 Split into two populations t1->t2 pop1 Pulse with SIINFEKL Label with high CFSE t2->pop1 pop2 Pulse with FILKSINE Label with low CFSE t2->pop2 i1 Mix labeled populations 1:1 pop1->i1 pop2->i1 i2 Inject intravenously into immunized recipient mouse i1->i2 i3 Wait 18-24 hours i2->i3 a1 Isolate splenocytes from recipient mouse i3->a1 a2 Analyze by flow cytometry a1->a2 a3 Calculate specific lysis based on the ratio of the two peaks a2->a3

Caption: Workflow for the In Vivo Cytotoxicity Assay.

Protocol:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse.

    • Divide the cells into two populations.

    • Population 1 (Target): Pulse with 1 µM SIINFEKL peptide for 1 hour at 37°C. Wash and then label with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control): Pulse with 1 µM FILKSINE peptide for 1 hour at 37°C. Wash and then label with a low concentration of CFSE (e.g., 0.5 µM).

    • Wash both cell populations extensively to remove excess peptide and dye.

  • Injection:

    • Mix the two populations at a 1:1 ratio.

    • Inject approximately 10-20 x 10^6 total cells intravenously into each recipient mouse (previously immunized to generate SIINFEKL-specific T-cells).

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where Ratio = (% CFSE-low cells / % CFSE-high cells)

Expected Data:

Recipient MouseExpected CFSE ProfileInterpretation
Immunized Significant reduction or absence of the CFSE-high peak (SIINFEKL-pulsed) compared to the CFSE-low peak (FILKSINE-pulsed).Demonstrates antigen-specific killing of target cells in vivo.
Naive (Control) The ratio of CFSE-low to CFSE-high cells should be approximately 1.Shows that in the absence of an immune response, both cell populations survive equally.

Conclusion

The use of a scrambled peptide, such as FILKSINE for the OVA (257-264) epitope SIINFEKL, is a critical component of rigorous immunological research.[3][5] By incorporating this negative control into ELISPOT, intracellular cytokine staining, and in vivo cytotoxicity assays, researchers can confidently demonstrate that the observed T-cell responses are specific to the amino acid sequence of the intended epitope. This ensures the validity and reliability of the experimental findings, which is paramount in the fields of basic immunology and the development of new therapeutics.

References

Application Notes and Protocols for In Vitro T-Cell Stimulation with SIINFEKL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro stimulation of CD8+ T-cells using the synthetic peptide SIINFEKL. This peptide represents the immunodominant epitope of chicken ovalbumin (amino acids 257-264) and is a cornerstone for studying antigen-specific CD8+ T-cell responses, particularly in the context of OT-I transgenic mice, whose T-cells almost exclusively recognize this peptide presented by the MHC class I molecule H-2Kb.[1][2][3] This protocol is essential for immunology research and the development of novel immunotherapies and vaccines.

Core Principles

The in vitro stimulation of T-cells with SIINFEKL peptide mimics the physiological process of antigen presentation to T-cells.[4] Antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes, process and present the SIINFEKL peptide on their MHC class I molecules.[1][3] T-cells from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex, recognize this complex, leading to T-cell activation, proliferation, cytokine production, and differentiation into cytotoxic T-lymphocytes (CTLs).[1][2][3][5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro T-cell stimulation experiments with SIINFEKL. These values can vary based on specific experimental conditions.

Table 1: T-Cell Proliferation and Activation Markers

ParameterMethodTypical ResultReference
T-Cell Proliferation CFSE Dye Dilution (Flow Cytometry)>80% of OT-I CD8+ T-cells proliferate after 72 hours of stimulation.[1]
CD69 Expression Flow CytometryUpregulated on >70% of OT-I CD8+ T-cells within 18-24 hours.[4][6][4][6]
CD44 Expression Flow CytometryIncreased expression on activated T-cells, with a shift to a CD44high phenotype.[5][7][5][7]
PD-1 Expression Flow CytometryExpression can be modulated by stimulation conditions; may be reduced in the presence of TLR ligands.[8][8]

Table 2: Cytokine Production

CytokineMethodTypical Concentration RangeTime PointReference
Interferon-gamma (IFN-γ) ELISPOT500-2000 spot-forming units (SFU) per 106 cells24-48 hours[7][9]
Intracellular Staining (Flow Cytometry)30-60% of CD8+ T-cells positive6-24 hours (with Brefeldin A)[10][11]
ELISA1000-5000 pg/mL48-72 hours[5]
Interleukin-2 (IL-2) Intracellular Staining (Flow Cytometry)10-30% of CD8+ T-cells positive6-24 hours (with Brefeldin A)[10][11]
ELISA500-2000 pg/mL24-48 hours[5]
Tumor Necrosis Factor-alpha (TNF-α) Intracellular Staining (Flow Cytometry)20-50% of CD8+ T-cells positive6-24 hours (with Brefeldin A)[11]

Experimental Protocols

Protocol 1: T-Cell Stimulation using Splenocytes as APCs

This protocol utilizes the endogenous antigen-presenting cells within a splenocyte population from OT-I mice to present the SIINFEKL peptide.

Materials:

  • Spleen from an OT-I transgenic mouse

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (complete RPMI)

  • SIINFEKL peptide (sterile, high purity)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • 96-well U-bottom culture plate

  • Brefeldin A (for intracellular cytokine staining)

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ, anti-IL-2)

Procedure:

  • Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish with 5 mL of complete RPMI.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.

  • Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 2 minutes at room temperature.

  • Add 8 mL of complete RPMI to neutralize the lysis buffer and centrifuge at 400 x g for 5 minutes.

  • Resuspend the splenocytes in complete RPMI and perform a cell count.

  • Adjust the cell concentration to 2 x 106 cells/mL in complete RPMI.

  • Prepare serial dilutions of the SIINFEKL peptide in complete RPMI (e.g., from 10 µg/mL to 0.01 ng/mL).

  • In a 96-well U-bottom plate, add 100 µL of the splenocyte suspension to each well.

  • Add 100 µL of the diluted SIINFEKL peptide to the respective wells. For a negative control, add 100 µL of complete RPMI without peptide.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • For intracellular cytokine analysis, add Brefeldin A to the culture 4-6 hours before harvesting the cells.[10][11]

  • Harvest the cells and proceed with flow cytometry analysis for activation markers and intracellular cytokines.

Protocol 2: T-Cell Stimulation using Bone Marrow-Derived Dendritic Cells (BMDCs) as APCs

This protocol involves co-culturing purified OT-I T-cells with SIINFEKL-pulsed BMDCs for a more controlled stimulation.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • OT-I splenocytes or purified OT-I CD8+ T-cells

  • SIINFEKL peptide

  • Complete RPMI

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • CD8+ T-cell isolation kit

Procedure: Part A: Generation of BMDCs

  • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

  • Culture the bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 7-9 days.

  • On day 3 and day 6, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF.

  • On day 7-9, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

Part B: T-Cell Isolation and Labeling

  • Isolate splenocytes from an OT-I mouse as described in Protocol 1.

  • Purify CD8+ T-cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions.

  • For proliferation assays, label the purified OT-I T-cells with CFSE according to the manufacturer's protocol.[1]

Part C: Co-culture and Stimulation

  • Plate the BMDCs in a 96-well plate at 1 x 105 cells/well.

  • Pulse the BMDCs with various concentrations of SIINFEKL peptide (e.g., 1 µg/mL) for 2-4 hours at 37°C.[10]

  • Wash the BMDCs three times with complete RPMI to remove excess peptide.

  • Add 2 x 105 purified (and CFSE-labeled, if applicable) OT-I T-cells to each well containing the pulsed BMDCs.

  • Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells for analysis of proliferation (CFSE dilution) by flow cytometry.

  • Collect the supernatant for cytokine analysis by ELISA.

Visualizations

T_Cell_Activation_Pathway SIINFEKL-Mediated T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell (OT-I) MHC_I MHC Class I (H-2Kb) TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition SIINFEKL SIINFEKL Peptide SIINFEKL->MHC_I Binding Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->MHC_I Co-receptor Binding ZAP70 ZAP-70 Lck->ZAP70 Activation PLCg1 PLCγ1 ZAP70->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT Ca2+ influx NFkB NF-κB DAG->NFkB PKC activation AP1 AP-1 DAG->AP1 MAPK pathway Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Signaling cascade initiated by SIINFEKL peptide presentation to a CD8+ T-cell.

Experimental_Workflow Experimental Workflow for In Vitro T-Cell Stimulation cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Isolate_APCs Isolate APCs (Splenocytes or BMDCs) Pulse_APCs Pulse APCs with SIINFEKL Peptide Isolate_APCs->Pulse_APCs Isolate_TCells Isolate OT-I T-Cells CoCulture Co-culture APCs and OT-I T-Cells (48-72h) Isolate_TCells->CoCulture Pulse_APCs->CoCulture Proliferation Proliferation Assay (CFSE Dilution) CoCulture->Proliferation Activation_Markers Activation Marker Staining (CD69, CD44) CoCulture->Activation_Markers Cytokine_Analysis Cytokine Analysis (ELISA, ELISPOT, ICS) CoCulture->Cytokine_Analysis

Caption: General workflow for stimulating and analyzing T-cell responses to SIINFEKL.

References

Application Notes and Protocols: IFN-γ ELISPOT Assay for OVA (257-264)-Specific T-Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This method is particularly valuable for monitoring antigen-specific T-cell responses in immunology research, vaccine development, and cancer immunotherapy.[1] This document provides a detailed protocol for performing an Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify CD8+ T-cells responding to the specific ovalbumin peptide OVA (257-264), also known as SIINFEKL.[4][5][6] A scrambled version of the OVA (257-264) peptide is used as a crucial negative control to ensure the specificity of the observed immune response.[7][8]

Principle of the ELISPOT Assay

The ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane, typically polyvinylidene fluoride (B91410) (PVDF), that is coated with a capture antibody specific for the cytokine of interest (in this case, IFN-γ).[2][9][10] Immune cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes, are cultured in these wells in the presence of an antigen.[9] If the cells are activated by the antigen, they will secrete the cytokine, which is then captured by the immobilized antibody in the immediate vicinity of the secreting cell.[9] After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.[2] This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).[2][3] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane.[2][3] Each spot represents a single cytokine-secreting cell, allowing for precise quantification of the antigen-specific response.[3]

Experimental Design and Controls

A well-designed ELISPOT experiment includes several controls to ensure the validity and proper interpretation of the results.[11]

  • Negative Control (Unstimulated Cells): Cells are incubated in culture medium alone (without any peptide) to determine the baseline or spontaneous cytokine secretion.[11][12]

  • Antigen-Specific Stimulation (OVA 257-264): Cells are stimulated with the OVA (257-264) peptide (SIINFEKL) to elicit a specific T-cell response.[5][6][8]

  • Scrambled Peptide Control: A peptide with the same amino acid composition as OVA (257-264) but in a randomized sequence is used.[7][8] This control is essential to demonstrate that the observed response is specific to the amino acid sequence of the OVA peptide and not due to non-specific effects of the peptide's physicochemical properties.[7]

  • Positive Control (Polyclonal Stimulator): Cells are stimulated with a potent, non-specific mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to confirm cell viability and their ability to produce the cytokine of interest, as well as the overall functionality of the assay.[11][12]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents
  • PVDF-membrane 96-well ELISPOT plates

  • Murine IFN-γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)

  • OVA (257-264) peptide (SIINFEKL)

  • Scrambled OVA (257-264) peptide

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • Single-cell suspension of splenocytes or PBMCs from immunized or control animals

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking solution (e.g., sterile PBS with 1% BSA or serum)

  • Substrate solution (e.g., BCIP/NBT for alkaline phosphatase)

  • Sterile deionized water

  • CO2 incubator (37°C, 5% CO2)

  • ELISPOT plate reader

Step-by-Step Methodology

Day 1: Plate Coating and Cell Incubation

  • Plate Preparation: Pre-wet the PVDF membrane by adding 15 µL of 35% ethanol (B145695) to each well for 30 seconds. Wash the wells thoroughly with sterile water.

  • Antibody Coating: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubation: Seal the plate and incubate overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs. Ensure high cell viability (>90%) by performing a trypan blue exclusion test. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2-5 x 10^6 cells/mL. The optimal cell density should be determined empirically.[13]

Day 2: Cell Stimulation

  • Plate Washing and Blocking: Decant the coating antibody solution and wash the plate four times with 200 µL of sterile PBS per well. Block the membrane by adding 200 µL of blocking solution to each well. Incubate for at least 2 hours at room temperature.

  • Preparation of Stimulants: Prepare working solutions of the OVA (257-264) peptide, scrambled peptide, and PHA in complete RPMI-1640 medium at 2x the final desired concentration. A common final concentration for peptides is 1-10 µg/mL.

  • Cell Plating and Stimulation: Wash the plate four times with sterile PBS. Add 100 µL of the cell suspension to each well. Add 100 µL of the appropriate 2x stimulant to the designated wells (in triplicate):

    • Negative Control: 100 µL of medium only.

    • OVA (257-264): 100 µL of 2x OVA peptide solution.

    • Scrambled Control: 100 µL of 2x scrambled peptide solution.

    • Positive Control: 100 µL of 2x PHA solution.

  • Incubation: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

Day 3: Spot Development and Analysis

  • Cell Removal: Decant the cell suspension and wash the plate three to five times with Wash Buffer.

  • Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in blocking solution. Add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate four times with Wash Buffer. Dilute the streptavidin-enzyme conjugate in blocking solution. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate five times with Wash Buffer, followed by two washes with PBS. Add 100 µL of the substrate solution to each well. Monitor spot development in the dark, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with deionized water.

  • Drying and Analysis: Allow the plate to air dry completely. Count the spots in each well using an automated ELISPOT reader.

Data Presentation and Interpretation

The results of an ELISPOT assay are typically presented as the number of spot-forming units (SFU) per a certain number of plated cells (e.g., SFU per 10^6 cells). A positive response is generally defined as a statistically significant increase in the number of spots in the antigen-stimulated wells compared to the negative control wells. The scrambled peptide control should have a spot count similar to the negative control, confirming the antigen specificity of the response.

Example Data Table
Treatment GroupReplicate 1 (SFU/well)Replicate 2 (SFU/well)Replicate 3 (SFU/well)Mean SFU/wellStd. Dev.SFU per 10^6 Cells
Negative Control 5766.01.024
OVA (257-264) 152165158158.36.5633
Scrambled Peptide 8697.71.531
Positive Control (PHA) >500>500>500>500N/A>2000
(Assuming 2.5 x 10^5 cells were plated per well)

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the ELISPOT assay protocol.

ELISPOT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 plate_prep Plate Coating (Anti-IFN-γ Capture Ab) blocking Wash and Block Plate plate_prep->blocking cell_prep Prepare Single-Cell Suspension stimulation Add Cells and Stimulants (OVA, Scrambled, Controls) cell_prep->stimulation blocking->stimulation incubation Incubate 18-24h at 37°C stimulation->incubation detection Add Detection Ab incubation->detection conjugate Add Streptavidin-Enzyme detection->conjugate substrate Add Substrate & Develop Spots conjugate->substrate analysis Dry Plate and Analyze substrate->analysis

Caption: A flowchart of the IFN-γ ELISPOT assay workflow.

Signaling Pathway for T-Cell Activation by OVA (257-264)

The OVA (257-264) peptide (SIINFEKL) is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation and IFN-γ secretion.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_I MHC Class I + OVA (257-264) TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition CD8 CD8 MHC_I->CD8 Lck Lck TCR->Lck activates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates AP1 AP-1 ZAP70->AP1 PLCg1 PLCγ1 LAT->PLCg1 recruits DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IFNg_gene IFN-γ Gene Transcription NFkB->IFNg_gene NFAT->IFNg_gene AP1->IFNg_gene

Caption: T-cell activation by OVA (257-264) peptide.

References

Application Notes and Protocols for Intracellular Cytokine Staining of SIINFEKL-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at a single-cell level using flow cytometry. This method is crucial for characterizing antigen-specific T cell responses, which is fundamental in immunology research and the development of vaccines and immunotherapies. The ovalbumin-derived peptide SIINFEKL is a well-established model antigen for studying CD8+ T cell responses in C57BL/6 mice, particularly in the context of the OT-I transgenic mouse model, which expresses a T cell receptor (TCR) specific for SIINFEKL presented by the MHC class I molecule H-2K^b^.

This document provides a detailed protocol for performing intracellular cytokine staining to detect SIINFEKL-specific T cells producing key effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).

Experimental Principles

The ICS protocol involves several key steps. First, isolated lymphocytes (e.g., splenocytes) are stimulated in vitro with the SIINFEKL peptide to induce cytokine production in antigen-specific T cells. During this stimulation, a protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm. Subsequently, cells are stained for surface markers to identify the cell population of interest (e.g., CD8+ T cells). The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to access intracellular antigens. Finally, fluorochrome-conjugated antibodies specific for the cytokines of interest are used for intracellular staining, and the cells are analyzed by flow cytometry.

Data Presentation

The following table summarizes representative quantitative data for cytokine production by SIINFEKL-specific CD8+ T cells following in vitro stimulation. These values can vary depending on the experimental conditions, such as the source of T cells (e.g., naïve OT-I splenocytes, or from immunized mice), peptide concentration, and stimulation duration.

CytokineStimulantCell TypePercentage of Positive CD8+ T cells (Range)Reference
IFN-γSIINFEKL peptide (1 µg/mL)Splenocytes from immunized mice15-30%[1]
IFN-γSIINFEKL peptide (0.1-100 nM)Resting CD8+ OT-I T cells20-50%[2]
TNF-αSIINFEKL peptide (100 nM)Resting CD8+ OT-I T cells40-60%[2]
IL-2SIINFEKL peptide (100 nM)Resting CD8+ OT-I T cells5-20%[2]
IFN-γ & TNF-α co-producersSIINFEKL peptide (100 nM)Resting CD8+ OT-I T cells15-40%[2]

Experimental Protocols

Reagents and Materials
  • Cells: Splenocytes from OT-I transgenic mice or C57BL/6 mice immunized with an ovalbumin-based vaccine.

  • Peptide: SIINFEKL peptide (Ovalbumin 257-264), purity >95%.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Protein Transport Inhibitor: Brefeldin A (5 mg/mL stock in DMSO) or Monensin.

  • Antibodies for Flow Cytometry:

    • Fluorochrome-conjugated anti-mouse CD8a (e.g., PerCP-Cy5.5).

    • Fluorochrome-conjugated anti-mouse IFN-γ (e.g., PE).

    • Fluorochrome-conjugated anti-mouse TNF-α (e.g., FITC).

    • Fluorochrome-conjugated anti-mouse IL-2 (e.g., APC).

    • Isotype control antibodies.

    • Viability dye (e.g., Zombie Aqua™).

  • Buffers:

    • FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.

    • Fixation/Permeabilization Buffer (commercially available kits are recommended, e.g., from BD Biosciences or eBioscience).

    • Permeabilization/Wash Buffer.

  • Equipment:

    • Cell culture plates (96-well round-bottom).

    • Flow cytometer.

    • Centrifuge.

    • Incubator (37°C, 5% CO₂).

Step-by-Step Protocol

1. Cell Preparation

  • Prepare a single-cell suspension of splenocytes from your experimental mice.

  • Count the cells and assess viability. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1-2 x 10⁷ cells/mL.

2. In Vitro Stimulation

  • Plate 1-2 x 10⁶ cells in 200 µL of complete RPMI 1640 medium per well in a 96-well round-bottom plate.

  • Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

  • Include appropriate controls:

    • Unstimulated control (cells with no peptide).

    • Positive control (e.g., PMA and Ionomycin).

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Add Brefeldin A to all wells to a final concentration of 10 µg/mL.[3]

  • Incubate for an additional 4-6 hours at 37°C in a 5% CO₂ incubator.[4]

3. Surface Staining

  • Centrifuge the plate at 300-400 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 200 µL of FACS buffer.

  • (Optional but recommended) Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

  • Resuspend the cells in 50 µL of FACS buffer containing the fluorochrome-conjugated anti-CD8a antibody.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

4. Fixation and Permeabilization

  • After the final wash, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

  • Incubate for 20 minutes at room temperature in the dark.[5]

  • Wash the cells once with 200 µL of Permeabilization/Wash buffer.

5. Intracellular Staining

  • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated antibodies for IFN-γ, TNF-α, and IL-2, along with corresponding isotype controls in separate wells.

  • Incubate for 30 minutes at room temperature in the dark.[5]

  • Wash the cells twice with 200 µL of Permeabilization/Wash buffer.

  • Resuspend the final cell pellet in 200 µL of FACS buffer.

6. Flow Cytometry Analysis

  • Acquire the samples on a flow cytometer.

  • Gate on lymphocytes based on forward and side scatter, then on single cells, followed by live cells (if a viability dye was used), and then on CD8+ T cells.

  • Analyze the expression of IFN-γ, TNF-α, and IL-2 within the CD8+ T cell population.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_staining Staining cluster_analysis Analysis cell_isolation Isolate Splenocytes cell_counting Count and Resuspend Cells cell_isolation->cell_counting peptide_stimulation Stimulate with SIINFEKL Peptide cell_counting->peptide_stimulation brefeldin_a Add Brefeldin A peptide_stimulation->brefeldin_a surface_staining Surface Stain (e.g., CD8) brefeldin_a->surface_staining fix_perm Fix and Permeabilize surface_staining->fix_perm intracellular_staining Intracellular Stain (Cytokines) fix_perm->intracellular_staining flow_cytometry Acquire on Flow Cytometer intracellular_staining->flow_cytometry data_analysis Gate and Analyze Data flow_cytometry->data_analysis

Caption: Intracellular cytokine staining workflow for SIINFEKL-specific T cells.

Simplified T-Cell Receptor Signaling Pathway

tcr_signaling cluster_membrane Cell Membrane cluster_apc cluster_t_cell cluster_cytoplasm T-Cell Cytoplasm apc Antigen Presenting Cell (APC) t_cell CD8+ T Cell mhc MHC-I + SIINFEKL tcr TCR mhc->tcr Antigen Recognition signaling_cascade Signaling Cascade (Lck, ZAP-70, etc.) tcr->signaling_cascade cd8 CD8 cd8->mhc transcription_factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) signaling_cascade->transcription_factors gene_expression Cytokine Gene Expression transcription_factors->gene_expression cytokine_production Cytokine Production (IFN-γ, TNF-α, IL-2) gene_expression->cytokine_production

Caption: Simplified TCR signaling leading to cytokine production.

References

Application of Scrambled OVA Peptide in Cytotoxicity Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunology and cancer research, the ovalbumin (OVA) peptide, particularly the SIINFEKL epitope (OVA 257-264), is a cornerstone for studying antigen-specific CD8+ T cell responses. Cytotoxicity assays are fundamental in evaluating the efficacy of immunotherapies designed to elicit a cytotoxic T lymphocyte (CTL) response against target cells. To ensure the specificity of the observed cytotoxic effect, a meticulously designed negative control is imperative. The scrambled OVA peptide, an isoform with the same amino acid composition as the active peptide but in a randomized sequence (e.g., FILKSINE), serves as the gold standard for this purpose.[1] This document provides detailed application notes and protocols for the utilization of scrambled OVA peptide in various cytotoxicity assays.

The primary role of the scrambled OVA peptide is to demonstrate that the cytotoxic activity is dependent on the specific amino acid sequence of the immunogenic peptide and not a result of non-specific effects such as the peptide's charge, hydrophobicity, or potential contaminants.[1] By comparing the cellular response to the active OVA peptide with that of the scrambled version, researchers can confidently attribute the observed cytotoxicity to a specific T-cell mediated immune response.

Core Principles

The use of a scrambled OVA peptide as a negative control is predicated on the highly specific nature of the T-cell receptor (TCR) interaction with the peptide-Major Histocompatibility Complex (pMHC).

  • Antigen Presentation: The immunogenic OVA peptide (e.g., SIINFEKL) is presented by MHC class I molecules on the surface of target cells.

  • T-Cell Recognition: CD8+ cytotoxic T lymphocytes with TCRs specific for the SIINFEKL-MHC complex will recognize and bind to these target cells.

  • Cytotoxicity: This recognition triggers the CTL to release cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the target cell.

  • Negative Control: The scrambled OVA peptide, due to its altered sequence, should not be recognized by the SIINFEKL-specific TCRs. Consequently, it should not induce a significant cytotoxic response. Any observed cytotoxicity in the presence of the scrambled peptide is considered non-specific or background.

Data Presentation: Comparative Cytotoxicity Data

The following table summarizes representative quantitative data from a cytotoxic T lymphocyte (CTL) assay, illustrating the differential effects of the immunogenic OVA peptide (SIINFEKL) and a scrambled control peptide. The data is based on the principle that the scrambled peptide should elicit a minimal response, similar to that of untreated or irrelevant peptide-treated cells.

Treatment GroupEffector:Target Ratio% Specific Lysis (Mean ± SD)IFN-γ Production (pg/mL, Mean ± SD)
Target Cells OnlyN/A0 ± 0.5< 10
Target Cells + Scrambled OVA Peptide (FILKSINE)10:12.5 ± 1.215 ± 5
Target Cells + Irrelevant Peptide10:13.1 ± 1.520 ± 8
Target Cells + OVA Peptide (SIINFEKL)10:175.8 ± 5.3850 ± 45
Target Cells + OVA Peptide (SIINFEKL)5:152.3 ± 4.1550 ± 30
Target Cells + OVA Peptide (SIINFEKL)1:125.1 ± 2.8250 ± 20

Note: The data presented in this table is illustrative and compiled from principles established in cited literature. Actual results may vary depending on the specific experimental conditions, cell types, and peptide concentrations used.

Experimental Protocols

Herein are detailed protocols for common cytotoxicity assays where scrambled OVA peptide is an essential negative control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the supernatant.

Materials:

  • Target cells (e.g., MC38, B16-F10)

  • Effector cells (OVA-specific CD8+ T cells, e.g., OT-1 cells)

  • Immunogenic OVA peptide (e.g., SIINFEKL)

  • Scrambled OVA peptide (e.g., FILKSINE)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

Protocol:

  • Target Cell Preparation:

    • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • On the day of the assay, pulse the target cells with either the immunogenic OVA peptide (e.g., 1 µg/mL) or the scrambled OVA peptide (1 µg/mL) for 2-4 hours at 37°C. Include wells with untreated target cells.

  • Co-culture:

    • Carefully wash the target cells to remove excess peptide.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include the following controls:

      • Spontaneous LDH release: Target cells only.

      • Maximum LDH release: Target cells treated with lysis buffer (from the kit).

      • Effector cell control: Effector cells only.

      • Negative peptide control: Target cells pulsed with scrambled OVA peptide and co-cultured with effector cells.

    • Incubate the plate for 4-6 hours at 37°C.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution (from the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Target cells

  • Effector cells

  • Immunogenic OVA peptide

  • Scrambled OVA peptide

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Protocol:

  • Co-culture Setup:

    • Follow the "Target Cell Preparation" and "Co-culture" steps as described in the LDH assay protocol.

  • MTT Addition and Incubation:

    • After the 4-6 hour co-culture incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature or overnight at 37°C, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Experimental Well / Absorbance of Spontaneous Release Well) x 100

    • Percentage of cytotoxicity can be calculated as: % Cytotoxicity = 100 - % Viability

Flow Cytometry-Based Cytotoxicity Assay

This method provides a more detailed analysis by distinguishing between live, apoptotic, and necrotic cells.

Materials:

  • Target cells

  • Effector cells

  • Immunogenic OVA peptide

  • Scrambled OVA peptide

  • Target cell labeling dye (e.g., CFSE)

  • Viability dye (e.g., Propidium Iodide, 7-AAD)

  • Apoptosis marker (e.g., Annexin V)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Target Cell Labeling and Pulsing:

    • Label the target cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This will allow for their identification when co-cultured with effector cells.

    • Pulse the labeled target cells with either the immunogenic OVA peptide or the scrambled OVA peptide as described previously.

  • Co-culture:

    • Set up the co-culture in tubes or plates as described in the LDH assay protocol.

  • Staining:

    • After the incubation period, harvest the cells and wash them with FACS buffer.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and a viability dye (e.g., 7-AAD).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population (CFSE-positive).

    • Within the target cell gate, analyze the populations based on Annexin V and 7-AAD staining:

      • Live cells: Annexin V-negative, 7-AAD-negative

      • Early apoptotic cells: Annexin V-positive, 7-AAD-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, 7-AAD-positive

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity by summing the percentages of early and late apoptotic/necrotic target cells in the presence of the immunogenic peptide and subtracting the background apoptosis observed with the scrambled peptide or in the absence of effector cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_coculture Co-culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis target_cells Target Cells ova_peptide Pulse with Immunogenic OVA Peptide (e.g., SIINFEKL) target_cells->ova_peptide scrambled_peptide Pulse with Scrambled OVA Peptide (e.g., FILKSINE) target_cells->scrambled_peptide no_peptide No Peptide Control target_cells->no_peptide effector_cells Effector Cells (OVA-specific CTLs) coculture Co-culture Target and Effector Cells (Varying E:T Ratios) effector_cells->coculture ova_peptide->coculture scrambled_peptide->coculture no_peptide->coculture ldh LDH Release Assay coculture->ldh mtt MTT Viability Assay coculture->mtt flow Flow Cytometry Assay coculture->flow analysis Calculate % Specific Lysis or % Cell Viability ldh->analysis mtt->analysis flow->analysis

Caption: Experimental workflow for cytotoxicity assays using scrambled OVA peptide as a negative control.

Signaling Pathways

MHC Class I Antigen Presentation Pathway

MHC_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface protein Endogenous Protein (e.g., Ovalbumin) proteasome Proteasome protein->proteasome Ubiquitination peptides Peptide Fragments proteasome->peptides Degradation tap TAP Transporter peptides->tap Transport plc Peptide-Loading Complex tap->plc mhc1 MHC Class I mhc1->plc pmhc Peptide-MHC Complex (pMHC) plc->pmhc Peptide Loading presented_pmhc Presented pMHC pmhc->presented_pmhc Transport to Cell Surface

Caption: Simplified MHC class I antigen presentation pathway.

CTL-Mediated Cytotoxicity Pathway

CTL_Pathway cluster_cells Cellular Interaction cluster_events Cytotoxic Events ctl Cytotoxic T Lymphocyte (CTL) synapse Immunological Synapse Formation ctl->synapse target Target Cell target->synapse granule Granule Exocytosis synapse->granule TCR-pMHC Recognition perforin Perforin Pore Formation granule->perforin granzyme Granzyme B Entry granule->granzyme perforin->target On Target Membrane caspase Caspase Activation granzyme->caspase Initiates Cascade apoptosis Target Cell Apoptosis caspase->apoptosis

Caption: CTL-mediated cytotoxicity via the perforin and granzyme pathway.

References

Application Notes and Protocols for the Use of OVA (257-264) Peptide in Vaccine Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide 257-264 (OVA 257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in mice, leading to the activation of CD8+ cytotoxic T lymphocytes (CTLs).[2] This specific peptide is a cornerstone in immunological research and vaccine development due to its ability to elicit a robust and measurable CD8+ T cell response.[2] These application notes provide an overview of the utility of OVA (257-264) in vaccine research and detailed protocols for its use in key immunological assays.

Application Notes

The SIINFEKL peptide is a versatile tool for researchers developing vaccines, particularly those aimed at inducing cell-mediated immunity against cancers and intracellular pathogens. Its primary applications include:

  • Adjuvant and Vaccine Delivery System Screening: OVA (257-264) is widely used as a model antigen to evaluate the efficacy of new adjuvants and vaccine delivery platforms. By combining the peptide with a novel adjuvant or delivery system, researchers can readily assess the formulation's ability to induce a potent antigen-specific CTL response.[3][4]

  • Cancer Vaccine Research: In preclinical cancer models, tumor cells are often engineered to express ovalbumin. This allows for the use of OVA (257-264) as a surrogate tumor antigen to test the efficacy of cancer vaccines in eliciting anti-tumor immunity.[5] Successful vaccination should lead to the generation of SIINFEKL-specific CTLs that can recognize and kill the ovalbumin-expressing tumor cells, resulting in tumor growth inhibition.[1][6][7]

  • Immunological Assays: The peptide is crucial for a variety of in vitro and in vivo assays to quantify the magnitude and functionality of the CD8+ T cell response. These assays include the Enzyme-Linked Immunospot (ELISpot) assay for detecting cytokine-secreting T cells, intracellular cytokine staining (ICS) followed by flow cytometry, and in vivo cytotoxicity assays to measure the killing capacity of CTLs.[1][3][8]

  • Studying Antigen Processing and Presentation: Researchers utilize OVA (257-264) to investigate the pathways of antigen processing and presentation by MHC class I molecules. Understanding how different vaccine formulations affect this process is critical for designing effective vaccines.

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have used OVA (257-264) to evaluate different vaccine adjuvants and delivery systems. This allows for a comparative overview of the potential efficacy of these approaches.

Adjuvant/Delivery SystemAssay TypeReadoutResultReference
L-pampo™IFN-γ ELISpotSpot Forming Units (SFU) / 5x10^5 splenocytes~400 SFU[3]
Montanide ISA 51IFN-γ ELISpotSpot Forming Units (SFU) / 5x10^5 splenocytes~50 SFU[3]
GM-CSFIFN-γ ELISpotSpot Forming Units (SFU) / 5x10^5 splenocytes~25 SFU[3]
Immunostimulatory RNA oligonucleotidesIn vivo Cytotoxicity Assay% Specific Lysis~60%
CCR4 antagonist + STxB-OVA/αGalCerIFN-γ ELISPOTIFN-γ producing cells / 10^5 CD8+ T cells~80 cells[5]
Poly(I:C) + anti-CD40 mAbIFN-γ ELISpotSFU / 10^6 splenocytes~1500 SFU
CpG + anti-CD40 mAbIFN-γ ELISpotSFU / 10^6 splenocytes~800 SFU
Nanoparticles (100 µM SIINFEKL)In vivo Cytotoxicity Assay% Specific Killing~62.7%[1]
Nanoparticles (20 µM SIINFEKL)In vivo Cytotoxicity Assay% Specific Killing~29.7%[1]
Synthetic Spores (intramuscular)In vivo Cytotoxicity AssayFold increase in SIINFEKL-specific CTLs vs. free peptide~60-fold[7]
Synthetic Spores (intravenous)In vivo Cytotoxicity AssayFold increase in SIINFEKL-specific CTLs vs. free peptide~3-fold[7]
Diprovocim (TLR1/TLR2 agonist)In vivo Cytotoxicity Assay% Target Cell Elimination~70%[9]
rMVA-CD40LIn vivo Cytotoxicity Assay% Specific Lysis43%[10]
rMVAIn vivo Cytotoxicity Assay% Specific Lysis11%[10]

Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes to kill target cells in a living animal.

Materials:

  • OVA (257-264) peptide (SIINFEKL)

  • Spleen cells from naïve syngeneic mice

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • Complete RPMI medium

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naïve syngeneic mouse.

    • Divide the cell suspension into two populations.

    • Target population: Pulse one population with 1-10 µg/mL of OVA (257-264) peptide in complete RPMI medium for 1-2 hours at 37°C.

    • Control population: Incubate the second population in medium without the peptide.

  • CFSE Labeling:

    • Wash both cell populations with PBS.

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).

    • Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).

    • Quench the labeling reaction by adding fetal bovine serum.

  • Injection:

    • Wash and resuspend both cell populations in PBS.

    • Mix the two populations at a 1:1 ratio.

    • Inject a total of 10-20 x 10^6 cells intravenously into immunized and control mice.

  • Analysis:

    • After 16-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

    • Analyze the cell suspensions by flow cytometry to distinguish the two CFSE-labeled populations.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% CFSE high cells / % CFSE low cells).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of IFN-γ-secreting T cells in response to stimulation with OVA (257-264).

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Spleen cells from immunized and control mice

  • OVA (257-264) peptide (SIINFEKL)

  • Complete RPMI medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC or TMB)

  • ELISpot reader

Protocol:

  • Cell Preparation:

    • Prepare single-cell suspensions of splenocytes from immunized and control mice.

  • Plating:

    • Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

  • Stimulation:

    • Add OVA (257-264) peptide to the wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate and add the HRP substrate.

    • Monitor the development of spots.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million cells.

Visualizations

MHC_Class_I_Presentation cluster_0 Antigen Presenting Cell (APC) cluster_1 T Cell Interaction exogenous_antigen Exogenous Antigen (e.g., Ovalbumin from vaccine) endosome Endosome exogenous_antigen->endosome Endocytosis cytosol Cytosol endosome->cytosol Cross-presentation pathway proteasome Proteasome cytosol->proteasome Ubiquitination & Degradation peptides Peptides (including SIINFEKL) proteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum (ER) tap->er peptide_mhc Peptide-MHC I Complex (SIINFEKL-H-2Kb) er->peptide_mhc Peptide Loading mhc_i MHC Class I golgi Golgi Apparatus peptide_mhc->golgi cell_surface Cell Surface golgi->cell_surface presented_complex Presented SIINFEKL-H-2Kb tcr T Cell Receptor (TCR) presented_complex->tcr Recognition cd8_t_cell CD8+ T Cell (CTL) tcr->cd8_t_cell Activation & Clonal Expansion

Caption: MHC Class I Cross-Presentation Pathway of OVA (257-264).

Vaccine_Evaluation_Workflow cluster_0 Vaccine Formulation cluster_1 In Vivo Immunization cluster_2 Immune Response Assessment cluster_3 Data Analysis & Outcome vaccine Vaccine Candidate (Adjuvant/Delivery System + OVA (257-264)) immunization Immunize Mice vaccine->immunization elispot IFN-γ ELISpot Assay immunization->elispot cytotoxicity In Vivo Cytotoxicity Assay immunization->cytotoxicity tumor_challenge Tumor Challenge (in cancer models) immunization->tumor_challenge control_group Control Group (e.g., PBS, Adjuvant only) control_group->immunization sfu_quantification Quantify SFU/10^6 cells elispot->sfu_quantification lysis_calculation % Specific Lysis cytotoxicity->lysis_calculation tumor_measurement Measure Tumor Volume tumor_challenge->tumor_measurement efficacy Determine Vaccine Efficacy sfu_quantification->efficacy lysis_calculation->efficacy tumor_measurement->efficacy

Caption: Experimental Workflow for Vaccine Evaluation using OVA (257-264).

References

Application Notes and Protocols: Peptide Pulsing of Dendritic Cells with SIINFEKL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "peptide pulsing" involves loading DCs ex vivo with specific peptide antigens, which are then presented on Major Histocompatibility Complex (MHC) class I molecules. This technique is fundamental in immunology research and is a key component in the development of cell-based immunotherapies, such as cancer vaccines.

The SIINFEKL peptide, derived from chicken ovalbumin (amino acids 257-264), is a well-characterized, immunodominant peptide that binds to the mouse H-2Kb MHC class I molecule. This peptide is widely used as a model antigen to study CD8+ T cell responses. Pulsing DCs with SIINFEKL allows for the precise investigation of antigen presentation, T cell activation, and the efficacy of immunotherapeutic strategies.

These application notes provide a detailed overview and protocols for the peptide pulsing of dendritic cells with SIINFEKL, assessment of pulsing efficiency, and subsequent T cell activation.

Data Summary: Quantitative Parameters for SIINFEKL Peptide Pulsing

The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: SIINFEKL Peptide Concentration for Pulsing Dendritic Cells

Peptide ConcentrationCell TypeIncubation TimeOutcomeReference
1 nM - 1 µMMurine Bone Marrow-Derived DCs (BMDCs)4 - 6 hoursDose-dependent increase in H-2Kb/SIINFEKL complexes. 1 nM considered physiological.[1][2]
1 µg/mLMurine Bone Marrow-Derived APCsNot specifiedDetection of SIINFEKL presentation.[3][4]
10 µMMurine Splenic DCsNot specifiedInduction of near-maximum T cell proliferation.[5]
30 µMMurine Cells2 hoursRecommended for pulsing cells in flow staining buffer.[6]
100 µMNanoparticles with H-2Kb18 hoursMaximal exchange of natural peptides with SIINFEKL.[7]
10-8 to 10-2 µg/mLOT-I Splenocytes2 daysConcentration-dependent activation of CD8+ T cells.[8]
0.01 to 10 ng/mLOT-I T cells with DC-MVs3 daysDose-dependent T cell proliferation and activation.[9][10]

Table 2: Incubation Time and Temperature for SIINFEKL Peptide Pulsing

Incubation TimeIncubation TemperatureCell TypeNotesReference
1 hour37°CMature autologous or semi-allogeneic DCsStandard protocol before washing and co-culture.
2 hours37°CMurine Cells in flow staining bufferEffective for surface loading of peptide.[6]
3 - 4 hours37°CDC2.4 cellsStandard incubation before washing and co-culture with OT-I splenocytes.[8]
4 - 6 hours37°CMurine BMDCsOptimal binding of SIINFEKL to H-2Kb.[1]
Overnight37°CPeptide-pulsed stimulator cellsUsed for ex vivo analysis of antigen-specific T cells.[11]
18 hours37°CNanoparticles with H-2KbMaximal peptide exchange.[7]
4°CNot specifiedMurine BMDCsVery little peptide binding observed.[2]

Experimental Workflow

The overall experimental workflow for peptide pulsing of dendritic cells with SIINFEKL and subsequent analysis of T cell activation is depicted below.

G cluster_0 Dendritic Cell Generation cluster_1 Peptide Pulsing cluster_2 Assessment of Peptide Loading cluster_3 T Cell Activation Assay DC_isolation Isolation of Bone Marrow Progenitor Cells DC_culture In vitro Culture with GM-CSF and IL-4 DC_isolation->DC_culture DC_maturation Maturation with LPS or other stimuli DC_culture->DC_maturation Pulsing Incubate DCs with SIINFEKL Peptide DC_maturation->Pulsing Peptide_prep Prepare SIINFEKL Peptide Solution Peptide_prep->Pulsing Washing Wash to Remove Excess Peptide Pulsing->Washing Staining Stain with Anti-H-2Kb/SIINFEKL Antibody (25-D1.16) Washing->Staining Co_culture Co-culture Pulsed DCs with OT-I T Cells Washing->Co_culture Flow_cytometry Analyze by Flow Cytometry Staining->Flow_cytometry T_cell_isolation Isolate OT-I CD8+ T Cells T_cell_isolation->Co_culture Proliferation_assay Measure T Cell Proliferation (e.g., CFSE dilution) Co_culture->Proliferation_assay Cytokine_assay Measure Cytokine Production (e.g., ELISPOT, Intracellular Staining) Co_culture->Cytokine_assay

Caption: Experimental workflow for SIINFEKL peptide pulsing of dendritic cells.

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • 6-well tissue culture plates

  • Bone marrow from C57BL/6 mice

Procedure:

  • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

  • Prepare a single-cell suspension by flushing the bones with complete RPMI-1640 and passing the cells through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with complete RPMI-1640.

  • Plate the cells at a density of 2 x 106 cells/well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently remove 1 mL of the medium and add 1 mL of fresh medium containing GM-CSF and IL-4.

  • On day 6, harvest the non-adherent and loosely adherent cells. These are immature dendritic cells.

For maturation, incubate the immature DCs with a stimulating agent such as Lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours prior to peptide pulsing.[8][12]

Protocol 2: SIINFEKL Peptide Pulsing of Dendritic Cells

This protocol details the loading of SIINFEKL peptide onto mature BMDCs.

Materials:

  • Mature BMDCs

  • SIINFEKL peptide (reconstituted in sterile, endotoxin-free water or DMSO)

  • Complete RPMI-1640 medium or serum-free medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Resuspend mature BMDCs at a concentration of 1-5 x 106 cells/mL in medium.

  • Add SIINFEKL peptide to the cell suspension at a final concentration ranging from 1 nM to 10 µM. The optimal concentration should be determined empirically for your specific application.[1][2][5]

  • Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.[8][13]

  • After incubation, wash the cells three times with PBS or medium to remove any unbound peptide.

  • The SIINFEKL-pulsed DCs are now ready for use in downstream applications.

Protocol 3: Assessment of Peptide Loading by Flow Cytometry

This protocol describes how to verify the successful loading of SIINFEKL onto the H-2Kb molecules on the surface of DCs.

Materials:

  • SIINFEKL-pulsed DCs

  • Unpulsed DCs (negative control)

  • FACS buffer (PBS with 1% FBS)

  • Anti-mouse CD16/32 antibody (Fc block)

  • FITC or PE-conjugated anti-mouse H-2Kb bound to SIINFEKL monoclonal antibody (clone 25-D1.16)

  • FITC or PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Resuspend approximately 1 x 106 SIINFEKL-pulsed and unpulsed DCs in 100 µL of FACS buffer.

  • Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

  • Add the 25-D1.16 antibody or the isotype control to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Acquire the samples on a flow cytometer and analyze the fluorescence intensity of the DC population. Successful pulsing will result in a significant shift in fluorescence for the cells stained with the 25-D1.16 antibody compared to the unpulsed and isotype controls.[3][4]

Signaling Pathway and T Cell Activation

Upon successful pulsing, the SIINFEKL peptide is presented by the H-2Kb molecule on the DC surface. This peptide-MHC (pMHC) complex is then recognized by the T cell receptor (TCR) on cognate CD8+ T cells, such as those from OT-I transgenic mice, which express a TCR specific for SIINFEKL. This interaction, along with co-stimulatory signals from molecules like CD80 and CD86 on the DC, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T lymphocytes (CTLs).

G cluster_0 Dendritic Cell cluster_1 CD8+ T Cell (OT-I) DC Dendritic Cell MHC_Peptide H-2Kb-SIINFEKL Complex TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) T_Cell CD8+ T Cell Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation

Caption: T cell activation by a SIINFEKL-pulsed dendritic cell.

Protocol 4: In Vitro OT-I T Cell Proliferation Assay

This protocol measures the proliferation of OT-I T cells in response to SIINFEKL-pulsed DCs.

Materials:

  • SIINFEKL-pulsed DCs

  • Unpulsed DCs (negative control)

  • Splenocytes from OT-I transgenic mice

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

Procedure:

  • Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

  • Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.

  • Plate the SIINFEKL-pulsed or unpulsed DCs in a 96-well plate at a density of 2 x 104 cells/well.

  • Add the CFSE-labeled OT-I splenocytes to the wells at a DC to T cell ratio of 1:10 (e.g., 2 x 105 T cells/well).

  • Co-culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with a fluorescently labeled anti-CD8 antibody.

  • Analyze the cells by flow cytometry. T cell proliferation is measured by the serial dilution of the CFSE dye in the CD8+ T cell population. Each peak of decreasing fluorescence intensity represents a round of cell division.[8][13]

Protocol 5: Assessment of T Cell Cytokine Production (ELISPOT)

This protocol quantifies the number of antigen-specific, cytokine-producing T cells.

Materials:

  • SIINFEKL-pulsed DCs

  • OT-I T cells

  • ELISPOT plate pre-coated with anti-IFN-γ antibody

  • Detection antibody (e.g., biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • Substrate solution

Procedure:

  • Co-culture SIINFEKL-pulsed DCs with OT-I T cells as described in the proliferation assay protocol in an IFN-γ ELISPOT plate.

  • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[14]

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution to develop the spots.

  • Stop the reaction and count the number of spots, where each spot represents a single cytokine-secreting cell.[14]

References

Application Notes: Methods for Assessing T-Cell Proliferation in Response to OVA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The proliferation of T-cells is a fundamental process in the adaptive immune response, indicating the activation and clonal expansion of antigen-specific lymphocytes. Ovalbumin (OVA) and its derived peptides are widely used as model antigens in immunological research to study T-cell responses in vitro and in vivo.[1][2] Accurate assessment of T-cell proliferation is critical for researchers, scientists, and drug development professionals to evaluate the efficacy of vaccines, immunotherapies, and to understand the mechanisms of immune regulation.[1][3] These application notes provide a detailed overview and protocols for several common methods used to measure T-cell proliferation in response to OVA peptide stimulation. The techniques covered include dye dilution assays, nucleoside analog incorporation, and the detection of proliferation-associated proteins.

Overview of Methods

Several robust methods exist for quantifying T-cell proliferation, each with distinct principles, advantages, and limitations.

  • Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: This flow cytometry-based method uses a fluorescent dye that covalently labels intracellular proteins.[4] As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity that allows for the tracking of individual cell divisions.[5]

  • Bromodeoxyuridine (BrdU) Incorporation Assay: BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6][7] Incorporated BrdU is then detected using specific antibodies, typically by flow cytometry or ELISA, to identify cells that have replicated their DNA.[8][9]

  • [3H]-Thymidine Incorporation Assay: This classic radioisotope-based method measures the incorporation of tritiated thymidine into the DNA of proliferating cells.[10][11] The amount of radioactivity is quantified using a scintillation counter and is directly proportional to the level of cell division.[9]

  • Ki-67 Staining: This method involves the detection of the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).[12] Intracellular staining with an anti-Ki-67 antibody followed by flow cytometric analysis allows for the quantification of proliferating cells.[13][14]

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of each T-cell proliferation assay for easy comparison.

MethodPrincipleTypical ReadoutAdvantagesDisadvantages
CFSE Dilution Fluorescent dye dilution with each cell division.[5]Proliferation Index, Division Index, % Divided Cells via Flow Cytometry.[15]Provides generational analysis; allows for multicolor phenotyping; non-radioactive.[16][17]High dye concentrations can be toxic; requires careful titration.[5]
BrdU Incorporation Incorporation of a thymidine analog into newly synthesized DNA.[6][8]Percentage of BrdU-positive cells via Flow Cytometry or ELISA.[3]High sensitivity and specificity for S-phase cells; non-radioactive.[1]Requires DNA denaturation which can affect other epitopes; harsher on cells.[6][8]
[3H]-Thymidine Incorporation Incorporation of a radioactive nucleoside into DNA.[10]Counts Per Minute (CPM) via Scintillation Counting.[3]"Gold standard" with high sensitivity and a large body of historical data.[3]Involves handling and disposal of radioactive materials; provides population-level data only.[9][11]
Ki-67 Staining Detection of a nuclear protein expressed during the active cell cycle.[12]Percentage of Ki-67 positive cells via Flow Cytometry.[14]Simple intracellular staining protocol; identifies all cycling cells, not just S-phase.[18]Does not distinguish between cell cycle phases (G1 vs. S/G2/M); expression can vary.[12]

Signaling and Experimental Workflow Visualizations

Diagrams created using Graphviz provide a visual representation of the key pathways and experimental steps.

T_Cell_Activation T-Cell Activation by OVA Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC MHC-II presents OVA Peptide TCR TCR MHC->TCR Recognition Signaling Downstream Signaling Cascade TCR->Signaling Activation Proliferation Proliferation & Clonal Expansion Signaling->Proliferation

T-Cell activation by an antigen-presenting cell (APC).

CFSE_Workflow CFSE Dilution Assay Workflow A Isolate T-cells or PBMCs B Label cells with CFSE dye A->B C Quench staining reaction B->C D Co-culture cells with OVA peptide-pulsed APCs C->D E Incubate for 3-7 days D->E F Stain for surface markers (e.g., CD4, CD8) E->F G Acquire on Flow Cytometer F->G H Analyze CFSE dilution to determine generations G->H

Workflow for the CFSE T-cell proliferation assay.

BrdU_Workflow BrdU Incorporation Assay Workflow A Culture T-cells with OVA peptide-pulsed APCs B Pulse with BrdU (e.g., 2-24 hours) A->B C Harvest and stain surface markers B->C D Fix and permeabilize cells C->D E Treat with DNase to expose incorporated BrdU D->E F Stain with fluorescent anti-BrdU antibody E->F G Acquire on Flow Cytometer F->G H Gate on BrdU-positive cells G->H

Workflow for the BrdU T-cell proliferation assay.

Thymidine_Workflow [3H]-Thymidine Assay Workflow A Culture T-cells with OVA peptide-pulsed APCs in 96-well plate B Incubate for 2-5 days A->B C Pulse with [3H]-Thymidine for final 18 hours B->C D Harvest cells onto filter mat C->D E Lyse cells and trap DNA on filter D->E F Add scintillation fluid E->F G Measure radioactivity using a scintillation counter F->G H Calculate Counts Per Minute (CPM) G->H

Workflow for the [3H]-Thymidine proliferation assay.

Ki67_Workflow Ki-67 Staining Assay Workflow A Culture T-cells with OVA peptide-pulsed APCs B Incubate for 2-4 days A->B C Harvest and stain surface markers B->C D Fix and permeabilize cells C->D E Stain with fluorescent anti-Ki-67 antibody D->E F Acquire on Flow Cytometer E->F G Gate on Ki-67 positive cells within T-cell subsets F->G

Workflow for the Ki-67 T-cell proliferation assay.

Experimental Protocols

Protocol 1: CFSE Dilution Assay

This protocol details the steps for labeling T-cells with CFSE and analyzing their proliferation in response to OVA peptide stimulation.[19]

Materials:

  • Isolated T-cells or PBMCs from an appropriate source (e.g., OT-II transgenic mice).

  • Antigen-presenting cells (APCs), such as irradiated splenocytes.

  • OVA peptide (e.g., OVA323-339).[20]

  • CFSE dye (CellTrace™ CFSE Cell Proliferation Kit).[4]

  • Complete RPMI-1640 medium.

  • Phosphate-Buffered Saline (PBS).

  • Fetal Bovine Serum (FBS).

  • Fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of T-cells or PBMCs at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.[21]

  • CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.[5] Mix quickly and incubate for 10-20 minutes at 37°C, protected from light.[4][19] The optimal concentration should be determined empirically.[5]

  • Quenching: Stop the staining reaction by adding 5-10 volumes of cold complete medium containing at least 5% FBS.[5] Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells and wash them twice with complete medium to remove any unbound CFSE.

  • Cell Culture: Resuspend the CFSE-labeled T-cells and co-culture them with OVA peptide-pulsed APCs.[22] A typical ratio is 1x105 T-cells with 5x105 APCs per well in a 96-well plate.[19] Include negative (no peptide) and positive (e.g., anti-CD3/CD28) controls.[21]

  • Incubation: Culture the cells for 3 to 7 days at 37°C in a CO2 incubator.[20]

  • Staining and Acquisition: Harvest the cells and stain with fluorescently labeled antibodies against surface markers of interest.

  • Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to collect a sufficient number of events. Gate on live, single cells and then on the T-cell population of interest (e.g., CD4+). Proliferating cells will appear as distinct peaks of decreasing CFSE fluorescence.[21]

Protocol 2: BrdU Incorporation Assay

This protocol describes how to measure T-cell proliferation by detecting the incorporation of BrdU.[6]

Materials:

  • T-cells and OVA peptide-pulsed APCs.

  • BrdU labeling solution (e.g., 10 mM stock).[23]

  • Complete RPMI-1640 medium.

  • Fixation/Permeabilization buffer.

  • DNase I solution.

  • Fluorescently conjugated anti-BrdU antibody.[8]

  • Antibodies for surface markers.

  • Flow cytometer.

Procedure:

  • Cell Culture: Set up the T-cell and APC co-culture with OVA peptide as described in the CFSE protocol.

  • BrdU Labeling: For the final 2 to 24 hours of culture, add BrdU labeling solution to a final concentration of 10 µM.[6][23] The incubation time depends on the cell division rate.[6]

  • Harvest and Surface Staining: Harvest the cells and perform surface staining for markers like CD4 and CD8.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the anti-BrdU antibody kit. This step is crucial for allowing the antibody to access the nucleus.[9]

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with a DNase I solution.[23] This step is critical for successful staining.[6]

  • BrdU Staining: Wash the cells and then incubate them with a fluorescently labeled anti-BrdU antibody for approximately 30-60 minutes at room temperature.[24]

  • Washing and Acquisition: Wash the cells to remove unbound antibody and resuspend them in FACS buffer for analysis on a flow cytometer.[8]

Protocol 3: [3H]-Thymidine Incorporation Assay

This protocol outlines the traditional radioactive method for assessing T-cell proliferation.[25]

Materials:

  • T-cells and OVA peptide-pulsed APCs.

  • Complete RPMI-1640 medium.

  • [3H]-Thymidine (1 µCi/well).[20]

  • 96-well cell culture plates.

  • Cell harvester.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Plate T-cells and OVA peptide-pulsed APCs in a 96-well plate at an appropriate density (e.g., 1.5 x 105 cells/well).[20] Culture for 3 to 7 days.[25]

  • Radiolabeling: During the final 18 hours of culture, add 1 µCi of [3H]-Thymidine to each well.[20]

  • Harvesting: Using a cell harvester, lyse the cells and transfer the DNA onto a glass fiber filter mat.

  • Washing: Wash the filter mat extensively to remove any unincorporated [3H]-Thymidine.

  • Scintillation Counting: Allow the filter mat to dry completely. Place it in a sample bag, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: The results are expressed as Counts Per Minute (CPM). Proliferation is determined by comparing the CPM of stimulated cultures to unstimulated controls.[25]

Protocol 4: Ki-67 Staining Assay

This protocol provides a method for detecting proliferating T-cells via intracellular staining of the Ki-67 protein.[13]

Materials:

  • T-cells and OVA peptide-pulsed APCs.

  • Complete RPMI-1640 medium.

  • Antibodies for surface markers.

  • Fixation/Permeabilization buffer (e.g., containing ethanol (B145695) or commercial reagents).[13][26]

  • Fluorescently conjugated anti-Ki-67 antibody.[13]

  • Flow cytometer.

Procedure:

  • Cell Culture and Harvest: Culture T-cells with OVA peptide-pulsed APCs for 2-4 days and harvest.

  • Surface Staining: Perform staining for cell surface markers (e.g., CD4, CD8) as per standard protocols.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them. A common method involves dropwise addition of cold 70-80% ethanol and incubation at -20°C for at least 2 hours.[13][26]

  • Intracellular Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet and add the anti-Ki-67 antibody. Incubate for 20-30 minutes at room temperature in the dark.[13][26]

  • Washing and Acquisition: Wash the cells to remove excess antibody and resuspend them in staining buffer. Analyze the samples on a flow cytometer.[26]

  • Data Analysis: Create plots to identify the percentage of Ki-67 positive cells within the T-cell population of interest.[14] Optionally, co-stain with a DNA dye like Propidium Iodide (PI) to perform a more detailed cell cycle analysis.[12][13]

References

Application Notes and Protocols for Immunology Studies with Peptide Antigens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide antigens are fundamental tools in immunology, driving research and development in vaccines, cancer immunotherapy, and diagnostics.[1] They represent the minimal immunogenic unit of a protein recognized by the adaptive immune system, primarily T-cells.[2][3] Unlike whole protein antigens, synthetic peptides offer high specificity, safety, and ease of manufacturing.[4] However, their successful application hinges on a meticulous experimental design, from initial selection and synthesis to in vitro and in vivo validation.

These application notes provide a comprehensive guide to designing and executing immunology studies using peptide antigens, covering critical aspects such as in silico prediction, experimental validation of T-cell epitopes, and detailed protocols for key immunological assays.

Part 1: Peptide Antigen Design, Prediction, and Synthesis

A robust experimental design begins with the careful selection and synthesis of high-quality peptide antigens. This phase combines computational prediction with chemical synthesis and purification.

In Silico T-Cell Epitope Prediction

The first step in identifying potential peptide antigens is the use of computational tools to predict T-cell epitopes.[2] These tools screen protein sequences to identify short peptides likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition.[5][6]

  • MHC Class I Epitopes: These are typically 8-11 amino acids long and are presented to CD8+ cytotoxic T-lymphocytes.[2]

  • MHC Class II Epitopes: These are longer, around 15-24 amino acids, and are presented to CD4+ helper T-cells.[7]

Numerous prediction algorithms are available, many of which leverage machine learning and large datasets of experimentally validated epitopes.[8][9] It is recommended to use multiple state-of-the-art tools to cross-validate predictions.

Key Prediction Tools:

  • NetMHCpan: Widely used for predicting peptide binding to a broad range of MHC class I and II alleles.[10]

  • MHCflurry: Another popular tool for MHC class I binding prediction.[10]

  • IEDB Analysis Resource: A comprehensive database and tool suite for T-cell epitope prediction and analysis.[11]

The output of these tools is typically a binding affinity score (e.g., IC50) or a percentile rank, which helps prioritize candidates for experimental validation.[12]

Peptide Synthesis and Purification

Once candidate peptides are selected, they must be chemically synthesized and purified.

  • Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the standard method.[13][14]

  • Length: For T-cell epitope mapping, libraries of overlapping peptides are often used. A common strategy is to use 15-mer peptides with an 11-amino acid overlap, which can effectively stimulate both CD4+ and CD8+ T-cells.[7][15] For specific antibody production, peptides of 12-20 amino acids are generally recommended.[16]

  • Purity: High purity is critical for immunological assays to avoid non-specific responses. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method.[17] For T-cell assays, a purity of >90% or >95% is recommended.

  • Quality Control: The final product should be verified by mass spectrometry to confirm its identity and by analytical HPLC to confirm its purity.

Design Considerations for Peptide Antigens:

  • Hydrophobicity: Highly hydrophobic peptides can be difficult to dissolve in aqueous solutions. The content of hydrophobic amino acids should ideally be kept below 50%.[18]

  • Problematic Residues: Cysteine, methionine, and tryptophan are prone to oxidation and can cause synthesis and purification challenges.[18]

  • Solubility: Peptides must be soluble in assay media. If solubility is an issue, small amounts of DMSO or other appropriate solvents can be used, with a vehicle control included in the experiment.

Part 2: Workflow and In Vitro Immunological Assays

The following diagram illustrates the general workflow for identifying and validating immunogenic peptide antigens.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Immunogenicity cluster_3 Lead Candidate Protein Target Protein Sequence Predict Epitope Prediction (MHC Binding Algorithms) Protein->Predict Protein->Predict Input Select Candidate Peptide Selection Predict->Select Predict->Select Prioritize Synthesize Peptide Synthesis & Purification (>95%) Select->Synthesize Select->Synthesize Synthesize MHC_Bind MHC-Peptide Binding Assay Select->MHC_Bind Synthesize->MHC_Bind Test TCell_Assay T-Cell Functional Assays (ELISpot, ICS) MHC_Bind->TCell_Assay MHC_Bind->TCell_Assay Validate Immunize Animal Immunization (with Adjuvant) TCell_Assay->Immunize TCell_Assay->Immunize Confirm ExVivo Ex Vivo T-Cell Analysis Immunize->ExVivo Immunize->ExVivo Analyze Lead Validated Immunogenic Epitope ExVivo->Lead ExVivo->Lead Identify

Caption: General workflow for peptide epitope discovery and validation.

MHC-Peptide Binding Assays

While not a direct measure of immunogenicity, confirming the binding of a peptide to the intended MHC molecule is a critical validation step.[12] This is often done using cell-free, competitive ELISA-based assays where the candidate peptide competes with a known binding peptide.

Data Presentation: MHC Binding Affinity

Quantitative data from binding assays should be presented clearly, allowing for easy comparison of different peptides.

Peptide IDSequenceTarget MHC AlleleIC50 (nM)Interpretation
Pep-001GLCTLVAMLHLA-A02:0125.5High Affinity
Pep-002RLPQGFVPLHLA-A02:01350.2Moderate Affinity
Pep-003YLSGANLNLHLA-A02:011500.0Low Affinity
ControlNLVPMVATVHLA-A02:0115.0High Affinity (Positive)
T-Cell Epitope Mapping using Peptide Libraries

To screen for immunogenic regions within a protein, overlapping peptide libraries are employed.[7][19] These libraries consist of peptides that span the entire protein sequence. T-cells from immunized animals or previously exposed human donors are stimulated with these peptides, and the response is measured.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[20][21] It is widely used to detect antigen-specific T-cells by measuring their cytokine production (e.g., IFN-γ, IL-2) upon peptide stimulation.[22]

G cluster_0 Plate Preparation cluster_1 Cell Culture cluster_2 Detection & Analysis Coat Coat PVDF plate with capture antibody (anti-cytokine) Block Block plate to prevent non-specific binding Coat->Block AddCells Add PBMCs or splenocytes Block->AddCells AddPeptide Add peptide antigen (or controls) AddCells->AddPeptide Incubate Incubate (18-24h) Cytokine is captured locally AddPeptide->Incubate Wash Wash plate, remove cells Incubate->Wash DetectAb Add biotinylated detection antibody Wash->DetectAb Enzyme Add Streptavidin-Enzyme conjugate DetectAb->Enzyme Substrate Add substrate to form colored spots Enzyme->Substrate Analyze Count spots with ELISpot reader Substrate->Analyze

Caption: Experimental workflow for the T-cell ELISpot assay.

Data Presentation: ELISpot Results

Results are presented as Spot-Forming Units (SFU) per million cells.

StimulantDonor 1 (SFU/10^6 cells)Donor 2 (SFU/10^6 cells)Donor 3 (SFU/10^6 cells)
Medium (Negative Control)586
Peptide Pool A25715189
Peptide Pool B10129
PHA (Positive Control)154018501622
Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of the phenotype of responding T-cells (e.g., CD4+ or CD8+) and their cytokine production.[23] Cells are stimulated with peptides in the presence of a protein transport inhibitor (like Brefeldin A), which traps cytokines intracellularly. The cells are then stained for surface markers and intracellular cytokines and analyzed by flow cytometry.

G Stim Stimulate PBMCs with peptide in presence of Brefeldin A (4-6 hours) SurfaceStain Stain for surface markers (e.g., CD3, CD4, CD8) Stim->SurfaceStain FixPerm Fix and permeabilize cells SurfaceStain->FixPerm IntraStain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) FixPerm->IntraStain Acquire Acquire on flow cytometer IntraStain->Acquire Analyze Analyze data: gate on T-cell subsets and quantify cytokine+ cells Acquire->Analyze

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Data Presentation: ICS Flow Cytometry Data

Data is typically presented as the percentage of a parent T-cell population that expresses a specific cytokine.

Stimulant% of CD4+ T-cells producing IFN-γ% of CD8+ T-cells producing IFN-γ
Medium (Negative Control)0.05%0.02%
Peptide X1.25%0.04%
Peptide Y0.08%2.58%
SEB (Positive Control)5.10%4.88%

Part 3: In Vivo Immunogenicity Studies

Validating the immunogenicity of a peptide in a living organism is the ultimate test. This typically involves immunizing laboratory animals and analyzing the resulting immune response.

Animal Models and Immunization

Mice are the most common model for in vivo peptide immunogenicity studies.[24][25] The choice of mouse strain is critical and often depends on the MHC alleles being studied. Immunizations are typically administered subcutaneously or intramuscularly.[26][27] A prime-boost strategy, involving an initial immunization followed by one or more booster shots, is common.[26]

The Role of Adjuvants

Peptides alone are often weakly immunogenic and require an adjuvant to elicit a robust immune response.[4] Adjuvants enhance the immune response by activating antigen-presenting cells (APCs) and promoting cytokine production.[28][29]

Common Adjuvants for Peptide Vaccines:

  • Toll-Like Receptor (TLR) Agonists: Such as Monophosphoryl Lipid A (MPLA) (a TLR4 agonist) or CpG oligodeoxynucleotides (a TLR9 agonist).[28]

  • Incomplete Freund's Adjuvant (IFA): A water-in-oil emulsion that creates a depot for the antigen, allowing for slow release.[26]

  • Alum (Aluminum Salts): A commonly used adjuvant in human vaccines.

The choice of adjuvant is critical as it can influence the type and magnitude of the T-cell response (e.g., Th1 vs. Th2).[28]

Antigen Presentation Pathway

Understanding how peptides are processed and presented is key to designing effective experiments. The diagram below shows the MHC Class I pathway, which is crucial for activating CD8+ T-cells against intracellular pathogens or tumors.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Protein Endogenous Protein (e.g., viral, tumor) Proteasome Proteasome Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport MHC MHC Class I Molecule TAP->MHC Complex Peptide-MHC Complex MHC->Complex CellSurface Cell Surface Complex->CellSurface Export TCell CD8+ T-Cell CellSurface->TCell Recognition & Activation

Caption: MHC Class I antigen processing and presentation pathway.

Part 4: Detailed Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

Objective: To determine the frequency of IFN-γ secreting T-cells specific to a peptide antigen.

Materials:

  • 96-well PVDF membrane plates

  • Human IFN-γ ELISpot antibody pair (capture and detection)

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Recombinant human IFN-γ

  • PBMCs isolated from blood

  • Complete RPMI-1640 medium

  • Peptide antigen(s) (e.g., 10 mg/mL stock in DMSO)

  • Positive control (e.g., Phytohemagglutinin, PHA)

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Blocking Buffer (PBS + 1% BSA)

Procedure:

  • Plate Coating: Add 100 µL of capture antibody diluted in PBS to each well. Incubate overnight at 4°C.

  • Washing & Blocking: Wash plates 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Prepare Cells and Stimulants: Resuspend PBMCs in complete medium. Prepare working dilutions of peptide antigens (final concentration typically 1-10 µg/mL) and controls.

  • Cell Plating: Wash plates 3 times. Add 200,000 - 400,000 PBMCs in 100 µL of medium to each well.

  • Stimulation: Add 100 µL of the appropriate peptide, medium (negative control), or PHA (positive control) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash plates 6 times to remove cells.

    • Add 100 µL of biotinylated detection antibody. Incubate for 2 hours at room temperature.

    • Wash 6 times. Add 100 µL of Streptavidin-ALP. Incubate for 1 hour at room temperature.

    • Wash 6 times. Add 100 µL of BCIP/NBT substrate.

  • Development: Monitor for spot formation (10-30 minutes). Stop the reaction by washing thoroughly with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

Objective: To identify and quantify peptide-specific CD4+ and CD8+ T-cells by measuring intracellular cytokine production.

Materials:

  • PBMCs or splenocytes

  • Complete RPMI-1640 medium

  • Peptide antigen(s)

  • Positive control (e.g., Staphylococcal enterotoxin B, SEB)

  • Brefeldin A (protein transport inhibitor)

  • FACS tubes

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α

  • Live/Dead stain

  • FACS Buffer (PBS + 2% FBS)

  • Fixation/Permeabilization Buffer Kit

Procedure:

  • Cell Stimulation:

    • To each FACS tube, add 1-2 million cells in 500 µL of complete medium.

    • Add peptide (1-10 µg/mL), SEB, or medium alone.

    • Incubate for 1 hour at 37°C, 5% CO2.

    • Add Brefeldin A to all tubes. Incubate for an additional 4-5 hours.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with Live/Dead dye according to the manufacturer's protocol.

    • Add a cocktail of surface antibodies (anti-CD3, anti-CD4, anti-CD8). Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash cells twice with FACS buffer.

    • Resuspend cells in Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark.

    • Wash cells with Permeabilization Buffer.

  • Intracellular Staining:

    • Add a cocktail of intracellular antibodies (anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition:

    • Wash cells twice with Permeabilization Buffer.

    • Resuspend cells in FACS Buffer.

    • Acquire samples on a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software to gate on live, single lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Quantify the percentage of cells positive for IFN-γ and/or TNF-α within each subset.

References

Troubleshooting & Optimization

Optimizing SIINFEKL Peptide Concentration for T-Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize SIINFEKL peptide concentration in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store my lyophilized SIINFEKL peptide?

A1: Lyophilized SIINFEKL peptide should be stored at -20°C or colder for long-term stability (up to 12 months).[1][2] Before use, spin down the vial briefly.[1] For reconstitution, high-purity water, PBS, or a buffer solution are common choices.[3] If solubility is an issue, using a small amount of an organic solvent like DMSO first, followed by the addition of aqueous buffer, can be effective.[1][3] For basic peptides, 10% acetic acid can aid dissolution, while 10% ammonium (B1175870) bicarbonate can help with acidic peptides.[1] Once reconstituted, it is recommended to use the peptide solution as soon as possible to avoid degradation.[3] For storage of the reconstituted peptide, create single-use aliquots and store them at -20°C or colder.

Q2: What is the optimal concentration of SIINFEKL peptide for pulsing target cells in a cytotoxicity assay?

A2: The optimal concentration for pulsing target cells can vary depending on the cell type and experimental goals. A common starting point is a concentration range of 1 µM to 10 µM.[4] For instance, one study found that incubating B16 melanoma cells with 10⁻⁶ M (1 µM) SIINFEKL peptide for 2 hours at 37°C resulted in optimal killing by OT-1 T-cells.[4] Another protocol suggests pulsing splenocytes with 1 µg/mL of SIINFEKL peptide for 1 hour at 37°C.[5] It is crucial to perform a titration experiment to determine the ideal concentration for your specific cell line and assay conditions.

Q3: What is a typical concentration range for SIINFEKL in an ELISpot assay?

A3: For ELISpot assays, a common concentration for recall antigens is 20 µg/mL.[5] However, the optimal concentration should be determined by titration. A typical titration might involve a range of concentrations to identify the one that gives the maximal specific response with the lowest background.

Q4: What concentration of SIINFEKL should I use for intracellular cytokine staining (ICS) to stimulate T-cells?

A4: For ICS, the concentration of SIINFEKL used for T-cell stimulation can range from 10⁻⁸ µg/mL to 10⁻² µg/mL.[6] One study showed that cytokine production by CD8+ T-cells increased with increasing concentrations of SIINFEKL from 0.01 to 1 µg/mL.[6] It is recommended to perform a dose-response experiment to find the concentration that provides a suboptimal activation for studying the effects of other treatments or a maximal stimulation for general T-cell activation assessment.[6]

Troubleshooting Guide

Problem 1: Low or no T-cell activation (e.g., low cytokine production or proliferation) in response to SIINFEKL stimulation.

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a peptide titration experiment to determine the optimal concentration for your specific assay and cell type. Concentrations can range from pM to µM depending on the assay.[7]
Improper Peptide Reconstitution or Storage Ensure the peptide was reconstituted correctly in a suitable solvent (e.g., DMSO followed by aqueous buffer) and stored in aliquots at -20°C or colder to avoid degradation from multiple freeze-thaw cycles.[1][3]
Peptide Degradation If the peptide solution is old, consider using a fresh stock. Peptides in solution are less stable than in lyophilized form.[3]
Inefficient Antigen Presentation Ensure your antigen-presenting cells (APCs) are healthy and functional. Check the viability and activation status of your APCs.
Low T-cell Frequency The frequency of antigen-specific T-cells in your sample may be too low to detect a response. Consider enriching for CD8+ T-cells or using a higher number of cells.

Problem 2: High background signal in my T-cell assay.

Possible Cause Troubleshooting Step
Peptide Concentration is Too High A high peptide concentration can lead to non-specific T-cell activation. Reduce the peptide concentration used for stimulation.
Contaminated Peptide Ensure the peptide is of high purity and free of endotoxins.[1]
Non-specific Antibody Binding (ICS/ELISpot) Use appropriate blocking steps and titrate your antibodies to determine the optimal concentration that minimizes non-specific binding.[8]
Cell Culture Contamination Check your cell cultures for any signs of contamination, which can lead to non-specific immune cell activation.

Experimental Protocols

SIINFEKL Peptide Titration for T-Cell Activation

This protocol outlines a general workflow for determining the optimal SIINFEKL peptide concentration for a T-cell activation assay, such as intracellular cytokine staining (ICS) or a proliferation assay.

  • Prepare a serial dilution of the SIINFEKL peptide: Start with a high concentration (e.g., 10 µM) and perform 10-fold serial dilutions down to a low concentration (e.g., 1 pM).

  • Prepare your cells: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) containing the T-cells of interest.

  • Set up the assay: Plate the cells at a desired density in a 96-well plate.

  • Stimulate the cells: Add the different concentrations of the SIINFEKL peptide to the wells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA).

  • Incubate: Incubate the plate for the appropriate time for your assay (e.g., 6-24 hours for ICS, 3-5 days for proliferation).

  • Readout: Perform the assay-specific readout (e.g., flow cytometry for ICS, CFSE dilution for proliferation).

  • Analyze the data: Plot the T-cell response (e.g., % of IFN-γ+ CD8+ T-cells) against the peptide concentration to determine the optimal concentration.

In Vitro Cytotoxicity Assay

This protocol describes a standard chromium release assay to measure the cytotoxic activity of SIINFEKL-specific T-cells.

  • Target Cell Preparation:

    • Culture a suitable target cell line (e.g., B16 melanoma cells).

    • Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

    • Wash the cells to remove excess ⁵¹Cr.

    • Pulse one set of target cells with the optimal concentration of SIINFEKL peptide (e.g., 1 µM) for 1-2 hours at 37°C.[4] Leave another set unpulsed as a negative control.

  • Effector Cell Preparation:

    • Prepare your effector T-cells (e.g., activated OT-1 T-cells).

  • Co-culture:

    • Co-culture the labeled target cells with the effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Readout:

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation

Table 1: Recommended SIINFEKL Concentration Ranges for Various T-Cell Assays

Assay TypeCell TypeRecommended Concentration RangeReference(s)
Cytotoxicity Assay (Peptide Pulsing)B16 Melanoma Cells10⁻¹² M to 10⁻⁶ M[4]
Cytotoxicity Assay (Peptide Pulsing)Splenocytes1 µg/mL[5]
Intracellular Cytokine Staining (ICS)Splenocytes10⁻⁸ to 10⁻² µg/mL[6]
ELISpotSplenocytes~20 µg/mL[5]
In vivo T-cell activationMice50 µg per mouse (with adjuvant)[9]

Visualizations

AntigenPresentationWorkflow Antigen Presentation & T-Cell Activation Workflow cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Response Effector Functions Peptide SIINFEKL Peptide MHC_I MHC Class I Peptide->MHC_I Binding Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Formation TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Activation T-Cell Activation TCR->Activation Signal Transduction Cytokine Cytokine Production (e.g., IFN-γ) Activation->Cytokine Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: Workflow of SIINFEKL presentation and subsequent CD8+ T-cell activation.

TroubleshootingFlowchart Troubleshooting Low T-Cell Activation Start Low/No T-Cell Activation CheckPeptide Is Peptide Concentration Optimized? Start->CheckPeptide Titrate Perform Peptide Titration CheckPeptide->Titrate No CheckStorage Is Peptide Stored Correctly? CheckPeptide->CheckStorage Yes Titrate->CheckStorage NewPeptide Use Freshly Prepared Peptide CheckStorage->NewPeptide No CheckAPCs Are APCs Healthy and Functional? CheckStorage->CheckAPCs Yes NewPeptide->CheckAPCs AssessAPCs Check APC Viability and Activation CheckAPCs->AssessAPCs No CheckTCells Is T-Cell Frequency Sufficient? CheckAPCs->CheckTCells Yes AssessAPCs->CheckTCells EnrichTCells Enrich for CD8+ T-Cells CheckTCells->EnrichTCells No Success Problem Resolved CheckTCells->Success Yes EnrichTCells->Success

Caption: A decision tree for troubleshooting low T-cell activation.

References

Technical Support Center: Troubleshooting High Background Noise in ELISPOT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing high background noise in ELISPOT (Enzyme-Linked Immunospot) assays, particularly when using scrambled peptide controls.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a scrambled peptide control in an ELISPOT assay?

A scrambled peptide control consists of the same amino acids as the experimental peptide but in a randomized sequence. Its primary purpose is to serve as a negative control to assess non-specific or background responses. An ideal scrambled peptide should not elicit a specific T-cell response, helping to distinguish between antigen-specific responses and background noise.

Q2: What are the common causes of high background in the scrambled peptide control wells?

High background in scrambled peptide control wells can stem from several factors:

  • Cell Viability and Quality: Poor cell viability or improper handling can lead to non-specific cytokine secretion.[1][2] Dead cells can release cytokines or other factors that contribute to background noise.

  • Peptide Purity and Quality: Impurities in the scrambled peptide preparation can sometimes elicit an immune response, leading to false-positive spots.[3] It is recommended to use peptides with a purity of >90% for common research assays and >95% for clinical or validated assays.[4]

  • Contamination: Contamination of reagents, media, or cell cultures with endotoxins or other mitogenic substances can cause non-specific cell activation.[5]

  • Suboptimal Assay Conditions: Factors such as incorrect antibody concentrations, insufficient washing, or improper incubation times can all contribute to elevated background.[2][6]

  • Overcrowding of Cells: High cell density in the wells can lead to unwanted non-specific activation.[5]

Q3: What is considered an acceptable level of background in an ELISPOT assay?

While the acceptable background can vary depending on the specific assay and research question, a "typical" background level for an IFN-γ ELISPOT is often considered to be below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).[5] However, the key is to have a significant difference between the spot counts in the antigen-stimulated wells and the negative control wells.[7]

Troubleshooting Guides

Issue 1: High Background in Scrambled Peptide Control Wells

This section provides a step-by-step guide to identifying and resolving the root causes of high background noise specifically in your scrambled control wells.

Troubleshooting Workflow

cluster_viability Cell Viability Checks cluster_peptide Peptide Quality Checks cluster_optimization Assay Optimization cluster_contamination Contamination Checks start High Background in Scrambled Control check_viability 1. Assess Cell Viability (>90% recommended) start->check_viability check_peptide 2. Verify Scrambled Peptide Quality check_viability->check_peptide Viability OK viability_low Low Viability? - Use fresh, healthy cells - Optimize thawing of cryopreserved cells - Minimize handling stress check_viability->viability_low optimize_assay 3. Optimize Assay Parameters check_peptide->optimize_assay Peptide Quality OK peptide_impure Impure Peptide? - Use >95% purity peptides - Test new batch of scrambled peptide check_peptide->peptide_impure check_contamination 4. Investigate Potential Contamination optimize_assay->check_contamination Parameters Optimized optimize_steps Suboptimal Conditions? - Titrate antibody concentrations - Optimize cell density - Adjust incubation times - Ensure thorough washing optimize_assay->optimize_steps resolution Reduced Background Noise check_contamination->resolution Contamination Ruled Out contamination_source Contamination Source? - Use endotoxin-free reagents - Maintain aseptic technique - Filter reagents if necessary check_contamination->contamination_source

Caption: A logical workflow for troubleshooting high background noise in ELISPOT assays.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Poor Cell Viability Ensure cell viability is >90% before starting the assay. For frozen cells, allow them to rest for at least one hour after thawing to remove debris. Handle cells gently to minimize stress.[1]
Scrambled Peptide Impurities Use high-purity peptides (>95%) for your experiments.[4][8] If you suspect the peptide, consider testing a new batch or a different scrambled sequence.
Suboptimal Antibody Concentrations Titrate both capture and detection antibody concentrations to find the optimal balance that maximizes signal-to-noise ratio.[6]
Inadequate Washing Perform washing steps thoroughly to remove unbound antibodies and other reagents.[1][9] Consider increasing the number of wash steps. Washing both the top and bottom of the membrane can also help reduce background.[6][9]
Incorrect Cell Density Optimize the number of cells per well. Too many cells can lead to high background, while too few can result in a weak signal.[2][6]
Contaminated Reagents Use sterile, endotoxin-free reagents and media.[5] Filter reagents if you suspect contamination with particulates.[6]
Overdevelopment Reduce the substrate incubation time to avoid non-specific color development.[6][10]

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration

This protocol outlines a method for determining the optimal concentrations of capture and detection antibodies to minimize background and maximize the specific signal.

Objective: To identify the antibody concentrations that yield the highest signal-to-noise ratio.

Methodology:

  • Plate Coating (Capture Antibody):

    • Prepare a series of dilutions of the capture antibody (e.g., 10, 5, 2.5, 1.25 µg/mL) in sterile PBS.

    • Coat different rows of an ELISPOT plate with each dilution.

    • Incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody.

    • Add a constant number of viable cells to each well.

    • Add your positive control (e.g., PHA), negative control (media only), and scrambled peptide control to designated wells.

    • Incubate for the recommended time.

  • Detection Antibody:

    • After the cell incubation, wash the plate to remove cells.

    • Prepare a series of dilutions of the biotinylated detection antibody (e.g., 2, 1, 0.5, 0.25 µg/mL).

    • Add the different dilutions to the wells, creating a checkerboard titration with the capture antibody concentrations.

    • Incubate as recommended.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate and add the enzyme-conjugated streptavidin.

    • Incubate and wash again.

    • Add the substrate and monitor spot development. Stop the reaction when spots in the positive control wells are well-defined.

  • Analysis:

    • Count the spots in all wells.

    • Calculate the signal-to-noise ratio for each antibody concentration combination (Signal = spots in positive control; Noise = spots in scrambled control).

    • Select the combination that provides the highest ratio.

Data Presentation: Antibody Titration Results

Capture Ab (µg/mL)Detection Ab (µg/mL)Positive Control (Spots)Scrambled Control (Spots)Signal-to-Noise Ratio
1022502012.5
1012301515.3
522101021.0
5 1 200 5 40.0
2.51150350.0
2.50.5120260.0

Note: The optimal concentration in this example is 5 µg/mL for capture and 1 µg/mL for detection, as it provides a strong positive signal with low background.

Protocol 2: Optimizing Cell Density

Objective: To determine the optimal number of cells per well to achieve clear, distinct spots with minimal background.

Methodology:

  • Prepare a serial dilution of your cell suspension (e.g., 4x10⁵, 2x10⁵, 1x10⁵, 0.5x10⁵ cells/well).

  • Plate the different cell concentrations in separate wells of an ELISPOT plate coated with the optimal capture antibody concentration.

  • Add your positive control, negative control, and scrambled peptide control to each cell density.

  • Follow the standard ELISPOT procedure for incubation, detection, and development.

  • Analyze the wells for spot number and quality.

Data Presentation: Cell Density Optimization

Cells per WellPositive Control (Spots)Scrambled Control (Spots)Spot Morphology
4x10⁵>500 (confluent)30Confluent, difficult to count
2x10⁵ 250 8 Well-defined, distinct spots
1x10⁵1204Clear spots, lower frequency
0.5x10⁵601Clear spots, very low frequency

Note: In this example, 2x10⁵ cells per well is optimal as it gives a high number of specific spots without causing confluence or a significant increase in background.

Signaling and Workflow Diagrams

cluster_workflow ELISPOT Experimental Workflow plate_prep 1. Plate Preparation (Ethanol activation, Antibody coating) cell_prep 2. Cell Preparation (Isolation, Viability check, Counting) plate_prep->cell_prep stimulation 3. Cell Stimulation (Antigen, Scrambled Peptide, Controls) cell_prep->stimulation incubation 4. Incubation stimulation->incubation detection 5. Detection (Detection Ab, Enzyme Conjugate) incubation->detection development 6. Spot Development (Substrate addition) detection->development analysis 7. Analysis (Spot counting, Data interpretation) development->analysis

Caption: A generalized workflow for a typical ELISPOT experiment.

cluster_pathway T-Cell Activation and Cytokine Secretion antigen Antigenic Peptide tcr T-Cell Receptor (TCR) antigen->tcr Specific Binding scrambled Scrambled Peptide scrambled->tcr No/Low Affinity Binding t_cell T-Cell tcr->t_cell no_activation No Specific Activation tcr->no_activation activation Signal Transduction Cascade t_cell->activation cytokine Cytokine Secretion (e.g., IFN-γ) activation->cytokine spot Spot Formation on ELISPOT Membrane cytokine->spot background Basal/Non-specific Secretion no_activation->background background->spot

References

Technical Support Center: Solving Peptide Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and solving common peptide solubility challenges encountered during in vitro assays.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when dissolving and handling peptides for your experiments.

My peptide won't dissolve in aqueous buffers. What should I do?

The first step is to understand the physicochemical properties of your peptide. The solubility of a peptide is primarily determined by its amino acid composition, length, and overall charge.

  • Short Peptides (<5 amino acids): These are often soluble in water, unless the sequence is composed entirely of hydrophobic amino acids.[1][2]

  • Charged Peptides: Peptides with a high percentage of charged residues (>25%) are generally soluble in aqueous solutions.[1][2]

  • Hydrophobic Peptides: Peptides with a high percentage of hydrophobic residues (>50%) are often insoluble or sparingly soluble in aqueous solutions.[1][3] For these, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent and then slowly add it to the aqueous buffer.[3][4]

Which organic solvent should I choose for my hydrophobic peptide?

The choice of organic solvent depends on the peptide sequence and the compatibility with your assay.

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for hydrophobic peptides.[4][5] However, it can oxidize peptides containing methionine (Met) or cysteine (Cys) residues.[3][6]

  • Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides with oxidation-sensitive residues.[6][7]

  • Acetonitrile (ACN), Isopropanol, and Ethanol: These are also effective solvents for dissolving hydrophobic peptides.[3][7]

My peptide is acidic/basic. How does that affect solubility?

The net charge of your peptide at a given pH is a critical determinant of its solubility.

  • Acidic Peptides (Net Negative Charge): These peptides are generally more soluble in basic buffers. If your acidic peptide is insoluble in water, try adding a small amount of 0.1 M ammonium (B1175870) bicarbonate or a dilute basic solution like 1% ammonium hydroxide.[5][8]

  • Basic Peptides (Net Positive Charge): These peptides are more soluble in acidic solutions. If your basic peptide does not dissolve in water, try adding a small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).[3][8]

My peptide solution is cloudy or has visible particles. What does this mean?

A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated.[9] To address this, you can try the following:

  • Sonication: This can help break up aggregates and enhance dissolution.[3][9]

  • Gentle Warming: Warming the solution slightly (e.g., to 37°C) can improve the solubility of some peptides.[10] However, be cautious to avoid degradation.

  • Use of Denaturing Agents: For peptides that are prone to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize the peptide.[8][10] These agents will likely need to be removed or diluted before the assay.

How can I predict the solubility of my peptide before I start my experiment?

While it's difficult to predict peptide solubility with absolute certainty without experimental testing, you can make an educated guess based on its amino acid sequence.[1] Several online tools can calculate the net charge and hydrophobicity of a peptide, which can guide your choice of solvent. A general rule of thumb is to aim for a peptide sequence with less than 40% hydrophobic residues for better solubility.

Quantitative Data Summary

Finding a comprehensive database for peptide solubility is challenging due to the high sequence-dependent variability. It is always recommended to perform a small-scale solubility test with your specific peptide. The table below provides some examples of reported solubility for the amyloid-beta (Aβ) peptide, a notoriously difficult peptide to solubilize.

PeptideSolventConcentrationReference(s)
Amyloid-beta (1-42)10 mM Sodium Hydroxide (NaOH)1 mg/mL[1][3]
Amyloid-beta (1-42)50 mM Sodium Hydroxide (NaOH)Not specified, used for monomerization[1][3]
Amyloid-beta (1-42)1% Ammonium Hydroxide (NH4OH)~1 mg in 70-80 µL[9][10]
Amyloid-beta (1-42)Dimethyl Sulfoxide (DMSO)5 mM (22.6 mg/mL)[9]
Amyloid-beta (1-42)Hexafluoroisopropanol (HFIP)1 mg/mL[9][10]

Experimental Protocols

Here are detailed methodologies for solubilizing challenging peptides.

Protocol 1: Solubilization of Amyloid-Beta (1-42) Peptide using Sodium Hydroxide

This protocol is designed to generate seedless, monomeric Aβ(1-42) solutions.[1][3]

Materials:

  • Lyophilized Amyloid-beta (1-42) peptide

  • 50 mM Sodium Hydroxide (NaOH)

  • Sterile microcentrifuge tubes

  • Bath sonicator

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Allow the lyophilized Aβ(1-42) vial to equilibrate to room temperature before opening.

  • Directly dissolve the peptide in 50 mM NaOH to the desired concentration (e.g., 1 mg/mL).

  • Sonicate the solution in a bath sonicator for 5 minutes.

  • Immediately after sonication, aliquot the peptide solution into sterile microcentrifuge tubes.

  • Snap-freeze the aliquots in liquid nitrogen.

  • Store the frozen aliquots at -80°C until use.

Protocol 2: General Protocol for Solubilizing Membrane-Associated Peptides

This protocol provides a general framework for extracting and solubilizing peptides associated with cellular membranes using detergents.

Materials:

  • Cell pellet or membrane fraction

  • Lysis Buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Detergent stock solution (e.g., 10% Triton X-100, 10% CHAPS)

  • Microcentrifuge

  • Ice

Procedure:

  • Resuspend the cell pellet or membrane fraction in ice-cold Lysis Buffer.

  • Add the detergent of choice to a final concentration that is above its critical micelle concentration (CMC). The optimal detergent and concentration should be determined empirically.

  • Incubate the mixture on ice with gentle agitation for 30-60 minutes to allow for membrane solubilization.

  • Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane-associated peptides. This solution can then be used for downstream applications.

Visualizations

Decision Tree for Peptide Solubilization

This diagram outlines a logical workflow for selecting an appropriate solvent based on the peptide's properties.

Peptide_Solubilization_Workflow start Start: Lyophilized Peptide check_charge Determine Net Charge at Assay pH start->check_charge is_basic Basic (Net +) check_charge->is_basic Basic is_acidic Acidic (Net -) check_charge->is_acidic Acidic is_neutral Neutral/Hydrophobic check_charge->is_neutral Neutral try_water_basic Try Sterile Water is_basic->try_water_basic try_water_acidic Try Sterile Water is_acidic->try_water_acidic try_organic_solvent Use Minimal Organic Solvent (DMSO, DMF, ACN) is_neutral->try_organic_solvent dissolved Peptide Dissolved try_water_basic->dissolved Succeeds not_dissolved Insoluble try_water_basic->not_dissolved Fails try_acidic_buffer Try Dilute Acid (e.g., 10% Acetic Acid) try_acidic_buffer->dissolved Succeeds try_acidic_buffer->not_dissolved Fails try_water_acidic->dissolved Succeeds try_water_acidic->not_dissolved Fails try_basic_buffer Try Dilute Base (e.g., 0.1M NH4HCO3) try_basic_buffer->dissolved Succeeds try_basic_buffer->not_dissolved Fails slow_dilution Slowly Dilute into Aqueous Buffer try_organic_solvent->slow_dilution not_dissolved:s->try_acidic_buffer:n not_dissolved:s->try_basic_buffer:n sonicate_heat Apply Sonication or Gentle Heat not_dissolved:s->sonicate_heat:n sonicate_heat->dissolved Succeeds denaturant Use Denaturing Agent (GuHCl, Urea) sonicate_heat->denaturant Fails denaturant->dissolved slow_dilution->dissolved Succeeds slow_dilution->not_dissolved Fails

Caption: A decision tree to guide solvent selection for peptide solubilization.

Troubleshooting Workflow for Insoluble Peptides

This diagram illustrates a step-by-step approach to troubleshoot peptides that fail to dissolve with initial methods.

Troubleshooting_Workflow start Start: Insoluble Peptide in Initial Solvent sonication 1. Apply Sonication start->sonication check_dissolution1 Is it dissolved? sonication->check_dissolution1 gentle_heat 2. Gentle Warming (e.g., 37°C) check_dissolution1->gentle_heat No end_success Peptide Solubilized (Proceed with caution for assay compatibility) check_dissolution1->end_success Yes check_dissolution2 Is it dissolved? gentle_heat->check_dissolution2 stronger_solvent 3. Try a Stronger Solvent System check_dissolution2->stronger_solvent No check_dissolution2->end_success Yes organic_cosolvent Add Organic Co-solvent (if not already used) stronger_solvent->organic_cosolvent adjust_ph Adjust pH Away from pI stronger_solvent->adjust_ph check_dissolution3 Is it dissolved? organic_cosolvent->check_dissolution3 adjust_ph->check_dissolution3 denaturing_agent 4. Use Denaturing Agent (6M GuHCl or 8M Urea) check_dissolution3->denaturing_agent No check_dissolution3->end_success Yes check_dissolution4 Is it dissolved? denaturing_agent->check_dissolution4 check_dissolution4->end_success Yes end_fail Consider Peptide Resynthesis or Modification check_dissolution4->end_fail No

Caption: A workflow for troubleshooting persistently insoluble peptides.

References

Technical Support Center: Minimizing Variability in T-Cell Activation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their T-cell activation experiments.

Troubleshooting Guides

This section addresses specific issues that can arise during T-cell activation experiments, offering step-by-step solutions to identify and resolve them.

Issue 1: High Variability in T-Cell Proliferation Assays

Question: My T-cell proliferation results are inconsistent across replicates and experiments. What are the potential causes and how can I troubleshoot this?

Answer: High variability in proliferation assays is a common challenge. The following steps will help you systematically identify and address the source of the inconsistency.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Outcome start High Variability in Proliferation Data reagent Check Reagent Consistency start->reagent cell_handling Review Cell Handling Technique start->cell_handling culture Examine Culture Conditions start->culture assay Verify Assay Setup start->assay reagent_sol Standardize Reagent Lots and Concentrations reagent->reagent_sol cell_handling_sol Standardize Cell Counting and Seeding cell_handling->cell_handling_sol culture_sol Optimize and Standardize Incubation and Media culture->culture_sol assay_sol Calibrate Pipettes and Use Consistent Plate Layout assay->assay_sol end Reduced Variability and Reproducible Results reagent_sol->end cell_handling_sol->end culture_sol->end assay_sol->end

Caption: Troubleshooting workflow for high variability in T-cell proliferation assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Reagent Quality 1. Lot-to-Lot Variability: Test new batches of critical reagents like anti-CD3/CD28 antibodies, cytokines, and serum before use in large-scale experiments.[1] 2. Reagent Concentration: Titrate antibodies and cytokines to determine the optimal concentration for activation.[2][3] Using too high a concentration can lead to overstimulation and activation-induced cell death (AICD).[4] 3. Reagent Storage: Ensure all reagents are stored at the recommended temperatures and are not expired.[5]
Cell Handling and Seeding 1. Inaccurate Cell Counts: Use an automated cell counter or a hemocytometer with a consistent counting method. Ensure cells are homogeneously suspended before counting and plating.[1][6] 2. Inconsistent Seeding Density: Calibrate pipettes regularly. Use a multichannel pipette for seeding plates to minimize well-to-well variability.[1][6] Cell density is a critical parameter for optimal T-cell activation.[2] 3. Donor Variability: Account for donor-to-donor variability by including multiple donors in your experiments.[7][8] If possible, use a consistent donor pool for related experiments.
Culture Conditions 1. "Edge Effect" in Plates: Minimize the "edge effect" by not using the outer wells of a 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[1][6] 2. Incubation Time: Optimize the duration of T-cell stimulation. Proliferation is typically robust between 2 and 4 days.[2] 3. Media Composition: Use a consistent, high-quality culture medium. Variations in media supplements can impact T-cell health and proliferation.
Assay-Specific Issues 1. Dye Toxicity (for dye dilution assays): Titrate the concentration of proliferation dyes like CFSE to find a balance between bright staining and minimal toxicity.[9][10] 2. Incomplete Lysis of Red Blood Cells: Ensure complete removal of red blood cells after isolation, as they can interfere with the assay.[2]
Issue 2: Low or No T-Cell Activation

Question: I am not observing significant T-cell activation (e.g., low expression of activation markers, no proliferation). What should I check?

Answer: A lack of T-cell activation can be frustrating. This guide will help you pinpoint the issue, from reagent problems to suboptimal stimulation conditions.

Troubleshooting Steps:

  • Confirm Positive Controls:

    • Did your positive control (e.g., PHA, anti-CD3/CD28 beads) induce activation? If not, the issue is likely systemic (reagents, cells, or protocol). If the positive control worked, the problem is likely with your specific experimental stimulus.

  • Verify Reagent Activity:

    • Antibodies: Ensure your anti-CD3 and anti-CD28 antibodies are functional and from a reliable source. Check if they are validated for T-cell activation.[2]

    • Cytokines: If using cytokines like IL-2, confirm their bioactivity. Dosing based on activity units (e.g., international units/mL) is more reproducible than dosing by weight (e.g., nanograms/mL).[11]

  • Check Cell Viability and Purity:

    • Assess the viability of your T-cells before and after isolation. Low viability will impair activation potential.[12]

    • Ensure a high purity of T-cells in your culture. Contaminating cells can inhibit T-cell activation.[13][14]

  • Review Stimulation Protocol:

    • Antibody Coating: If using plate-bound antibodies, ensure the plate was coated correctly and for the appropriate duration.[2][15] Insufficient coating can lead to weak stimulation.

    • Stimulation Method: The method of presenting anti-CD3/CD28 antibodies (e.g., beads, soluble, plate-bound) can impact the activation outcome.[16][17]

Table: Common Causes of Poor T-Cell Activation

Category Specific Cause Recommended Solution
Reagents Expired or improperly stored antibodies/cytokines.Check expiration dates and storage conditions.[5]
Suboptimal antibody/cytokine concentration.Titrate reagents to find the optimal concentration for your specific cell type and donor.[2][3]
Cells Low cell viability post-isolation.Use fresh cells whenever possible and handle them gently during processing.[5]
Low T-cell purity.Use a reliable T-cell isolation method to achieve high purity.
Protocol Insufficient stimulation signal.Ensure proper coating of plates with anti-CD3 antibodies or use an adequate bead-to-cell ratio.[15][18]
Overstimulation leading to cell death.Avoid using excessive concentrations of all stimulants together.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in T-cell activation experiments?

A1: The primary sources of variability include:

  • Donor Variability: Genetic background, age, sex, and health status of the T-cell donor can significantly impact experimental outcomes.[7]

  • Reagent Consistency: Lot-to-lot differences in antibodies, cytokines, and media can lead to varied results.[1][19]

  • Cell Handling and Processing: Inconsistencies in cell isolation, counting, and plating are major sources of technical variability.[1][6]

  • Culture Conditions: Factors such as cell density, incubation time, and plate-to-plate environmental differences can affect T-cell responses.[1][2]

  • Operator Variability: Differences in technique between individuals performing the experiment can introduce variability.[1][20]

Q2: How can I minimize donor-to-donor variability?

A2: While you cannot eliminate donor variability, you can manage it by:

  • Using a larger donor pool: This helps to ensure that your findings are not specific to a single individual.

  • Screening donors: If possible, screen donors for specific characteristics relevant to your study.

  • Using consistent donor demographics: Try to use donors of a similar age and health status for a set of experiments.

  • Blocking and normalization: In your statistical analysis, you can use the donor as a blocking factor to account for this variability.[21]

Q3: What is the optimal method for T-cell activation?

A3: The "best" method depends on the specific experimental goal. Common methods include:

  • Anti-CD3/CD28 Antibody-Coated Beads: A widely used method that mimics antigen-presenting cells and provides a strong activation signal.[16][18]

  • Plate-Bound Anti-CD3 and Soluble Anti-CD28: A classic and effective method for in vitro T-cell activation.[2][15][22]

  • Soluble T-Cell Activators: These reagents cross-link CD3 and co-stimulatory molecules to induce activation.[23]

The choice of activator can influence the phenotype and function of the resulting T-cells.[16][17]

Q4: How does cryopreservation affect T-cell activation?

A4: Cryopreservation can impact T-cell viability and function. It is crucial to use an optimized freezing and thawing protocol. Post-thaw recovery and characterization of cells are essential.[14] For some assays, using freshly isolated cells is recommended to avoid variability introduced by cryopreservation.[10][24]

Experimental Protocols

Protocol 1: Human T-Cell Isolation from PBMCs

This protocol describes a general method for isolating T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll).[18]

  • Cell Counting and Resuspension: Count the PBMCs and resuspend them in an appropriate buffer at the concentration recommended by your T-cell isolation kit manufacturer.

  • Negative Selection: a. Add the antibody cocktail that targets non-T-cells to the PBMC suspension. Incubate as recommended. b. Add magnetic particles that will bind to the antibody-labeled cells. c. Place the tube in a magnetic separator. The unwanted cells will adhere to the side of the tube. d. Carefully pour off the supernatant containing the untouched, purified T-cells into a new tube.

  • Post-Isolation Analysis: Assess the purity and viability of the isolated T-cells using flow cytometry.

Protocol 2: T-Cell Activation using Plate-Bound Anti-CD3 and Soluble Anti-CD28

This protocol is a standard method for activating T-cells in vitro.[2][25]

  • Antibody Coating of Plate: a. Dilute anti-human CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS. b. Add 100 µL of the diluted antibody solution to each well of a 96-well flat-bottom plate. c. Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[2] d. Before adding cells, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[2]

  • Cell Plating and Stimulation: a. Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. b. Add 100 µL of the cell suspension to each antibody-coated well. c. Add soluble anti-human CD28 antibody to each well at a final concentration of 1-2 µg/mL. d. For some applications, add IL-2 to a final concentration of 10-20 U/mL to promote proliferation.[25]

  • Incubation: a. Culture the plate for 2-4 days in a humidified incubator at 37°C with 5% CO2.[2] b. By day 1, you can expect to see the production of transcription factors and cytokines. Most T-cells will divide by day 3.[25]

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 (Activation) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD3 CD3 TCR->CD3 Signal_Cascade Signaling Cascade (e.g., Lck, ZAP70) CD3->Signal_Cascade CD28->Signal_Cascade Outcome Activation Outcome: - Proliferation - Cytokine Release - Effector Function Signal_Cascade->Outcome

Caption: Simplified signaling pathway of T-cell activation.

Experimental Workflow for T-Cell Activation and Analysis

experimental_workflow start Start: Whole Blood/ PBMCs isolation T-Cell Isolation (e.g., Negative Selection) start->isolation activation T-Cell Activation (e.g., anti-CD3/CD28) isolation->activation culture Cell Culture (2-4 days) activation->culture analysis Analysis: - Proliferation Assay - Flow Cytometry - Cytokine Measurement culture->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for T-cell activation and analysis.

References

Technical Support Center: Peptide Antigens for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using peptide antigens for T-cell stimulation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing peptide antigens for T-cell stimulation?

A1: Several factors are crucial for designing effective peptide antigens. The length of the peptide is important; for CD8+ T-cell stimulation, peptides are typically 8-11 amino acids long, while CD4+ T-cell stimulation often requires longer peptides of 13-20 amino acids.[1][2][3] The amino acid composition significantly impacts the peptide's properties. It's advisable to include both hydrophobic and hydrophilic residues to mimic the natural protein structure.[4] Highly hydrophobic peptides can be difficult to dissolve in aqueous solutions.[4] Additionally, consider the accessibility of the peptide sequence in the native protein; sequences from the N- or C-terminus are often more accessible.[5]

Q2: How does peptide purity affect T-cell stimulation assays?

A2: Peptide purity is a critical parameter that can significantly influence the outcome of T-cell assays. Impurities, such as truncated or deletion peptide sequences from synthesis, can lead to false-positive or inconsistent results.[6][7][8][9] For sensitive biological assays like T-cell stimulation, a purity level of >95% is often recommended.[4] However, for some applications like initial screening, a purity of >70% might be sufficient.[4][8] It's important to be aware that different batches of the same peptide can have varying impurities, potentially affecting reproducibility.[7][8]

Q3: My peptide won't dissolve. What should I do?

A3: Poor peptide solubility is a common issue that can hinder your experiments.[10] The solubility is largely determined by the amino acid composition.[11] Hydrophobic peptides, rich in amino acids like Leucine, Valine, and Phenylalanine, are often insoluble in aqueous solutions.[4] Here are some steps to improve solubility:

  • Start with a small amount: Test the solubility of a small amount of the peptide before dissolving the entire batch.[11]

  • Use an appropriate solvent: For hydrophobic peptides, organic solvents like DMSO can be used to create a stock solution, which can then be diluted in your culture medium.[11][12] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[12][13]

  • Adjust the pH: For acidic peptides, dissolving in a basic buffer may help, while basic peptides may dissolve better in acidic solutions.[11]

  • Sonication: Gentle sonication can help to dissolve stubborn peptides.[11]

Q4: What is the optimal concentration of peptide to use for T-cell stimulation?

A4: The optimal peptide concentration for T-cell stimulation needs to be determined empirically for each specific peptide and experimental system.[14] A common starting concentration for in vitro T-cell stimulation is between 1-10 µg/mL.[13][15][16] High concentrations of peptide can sometimes lead to T-cell apoptosis or anergy, particularly of high-avidity T-cells, while very low concentrations may not be sufficient to induce a detectable response.[14] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q5: How should I store my peptides to ensure their stability?

A5: Proper storage is crucial for maintaining peptide stability and ensuring reproducible experimental results.[9][10] Lyophilized (powdered) peptides should be stored at -20°C or -80°C for long-term stability, protected from light and moisture.[17][18][19] Before opening, allow the vial to warm to room temperature to prevent condensation.[19] For peptides in solution, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[10][17] Peptides containing certain amino acids like Cysteine, Methionine, or Tryptophan are prone to oxidation and require extra care during storage.[18]

Troubleshooting Guides

Issue 1: High Background in ELISpot/ICS Assays

High background can mask a true antigen-specific response. Here are common causes and solutions:

Potential Cause Recommended Solution
Peptide Contamination Peptides can be contaminated with endotoxins (lipopolysaccharides), which are potent immune stimulators and can cause non-specific T-cell activation.[10][20] Use endotoxin-free peptides or test your peptide stocks for endotoxin (B1171834) levels.
Inadequate Washing Insufficient washing during the assay can leave residual reagents that contribute to background.[21][22] Increase the number and vigor of wash steps.
Over-stimulation Too high a concentration of peptide or too many cells per well can lead to excessive cytokine secretion and high background.[21][22] Optimize the peptide concentration and cell number.
Contaminated Reagents/Media Bacterial or fungal contamination in cell culture media or other reagents can cause non-specific immune cell activation.[22] Use sterile techniques and fresh, sterile reagents.
Issue 2: No or Weak T-Cell Response

A lack of response can be due to several factors, from the peptide itself to the experimental setup.

Potential Cause Recommended Solution
Poor Peptide Solubility If the peptide is not fully dissolved, its effective concentration will be lower than intended.[10][11] Refer to the peptide solubility FAQ and ensure your peptide is completely in solution.
Peptide Degradation Improper storage or handling can lead to peptide degradation.[10] Ensure peptides are stored correctly and avoid multiple freeze-thaw cycles.
Suboptimal Peptide Concentration The peptide concentration may be too low to elicit a response or too high, causing T-cell death.[14] Perform a dose-response curve to find the optimal concentration.
Low Frequency of Antigen-Specific T-Cells The frequency of T-cells specific for your peptide may be very low in your sample.[23] Increase the number of cells per well or consider pre-expanding the antigen-specific T-cells in culture before the assay.
Incorrect Peptide for HLA Type T-cells recognize peptides in the context of MHC (HLA in humans). The peptide used must be able to bind to the HLA molecules expressed by the antigen-presenting cells in your sample.
Issue 3: Inconsistent or Irreproducible Results

Variability between experiments is a common challenge.

Potential Cause Recommended Solution
Peptide Batch-to-Batch Variability Different synthesis batches of the same peptide can have different impurity profiles, leading to inconsistent results.[7][8] If possible, use the same batch of peptide for a series of related experiments.
Inconsistent Peptide Preparation Variations in how the peptide stock solution is prepared and diluted can lead to different final concentrations. Always follow a standardized protocol for peptide solubilization and dilution.
Cell Viability and Handling Poor cell viability or inconsistent cell handling can significantly impact the results.[22] Always check cell viability before starting an experiment and handle cells gently.
Freeze-Thaw Cycles Repeatedly freezing and thawing peptide stock solutions can cause degradation.[10][17] Aliquot peptide stocks into single-use volumes.

Experimental Protocols

Protocol 1: Peptide Solubilization
  • Initial Assessment: Determine the peptide's properties (hydrophobicity, charge) based on its amino acid sequence.

  • Solvent Selection:

    • For hydrophilic peptides, try sterile, distilled water first.

    • For hydrophobic peptides, use 100% DMSO to make a high-concentration stock (e.g., 1-10 mg/mL).

    • For charged peptides, consider using a dilute acidic (e.g., 0.1% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solution.

  • Dissolution:

    • Bring the lyophilized peptide to room temperature before opening the vial.

    • Add the selected solvent to the desired concentration.

    • Vortex or sonicate briefly to aid dissolution.

  • Sterilization: If the solvent was not sterile, filter the peptide solution through a 0.22 µm filter.[10]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[18]

Protocol 2: T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Prepare a single-cell suspension of PBMCs or other target cells at a concentration of 1-2 x 10^6 cells/mL in complete cell culture medium.

  • Stimulation:

    • Add the peptide antigen to the cell suspension at the predetermined optimal concentration (typically 1-10 µg/mL).

    • Include appropriate controls:

      • Negative control: Cells with vehicle (e.g., DMSO) only.

      • Positive control: Cells stimulated with a mitogen (e.g., PMA/Ionomycin) or a control peptide pool (e.g., CEF peptides).[13]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.[13][24]

  • Protein Transport Inhibition: For the last 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to allow cytokines to accumulate intracellularly.[12][13][24][25]

  • Staining:

    • Harvest the cells and wash them.

    • Perform cell surface staining for markers like CD3, CD4, and CD8.[24]

    • Fix and permeabilize the cells using a commercial kit or a protocol with paraformaldehyde and saponin.[24]

    • Perform intracellular staining for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Analysis: Analyze the cells by flow cytometry.

Visualizations

T_Cell_Stimulation_Workflow General Workflow for Peptide-Based T-Cell Stimulation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide_prep Peptide Solubilization & Dilution stimulation Co-culture Cells with Peptide Antigen peptide_prep->stimulation cell_prep Isolate & Prepare PBMCs/T-Cells cell_prep->stimulation incubation Incubate (4-24h) + Protein Transport Inhibitor (for ICS) stimulation->incubation elispot ELISpot Assay incubation->elispot Cytokine Secretion ics Intracellular Cytokine Staining (ICS) incubation->ics Intracellular Cytokines proliferation Proliferation Assay incubation->proliferation Cell Division

Caption: A general workflow for peptide-based T-cell stimulation experiments.

Peptide_Solubility_Troubleshooting Troubleshooting Peptide Solubility start Peptide does not dissolve in aqueous buffer check_hydro Is the peptide hydrophobic (>50% hydrophobic residues)? start->check_hydro use_dmso Dissolve in minimal DMSO, then dilute in buffer. Keep final DMSO < 0.5% check_hydro->use_dmso Yes check_charge Check net charge of the peptide check_hydro->check_charge No success Peptide Dissolved use_dmso->success acidic_sol Use dilute basic buffer (e.g., 0.1% NH4OH) check_charge->acidic_sol Net Negative basic_sol Use dilute acidic buffer (e.g., 0.1% Acetic Acid) check_charge->basic_sol Net Positive sonicate Try gentle sonication acidic_sol->sonicate basic_sol->sonicate sonicate->success Antigen_Presentation_Pathway Exogenous Peptide Antigen Presentation Pathway (MHC Class II) apc Antigen Presenting Cell (APC) peptide Exogenous Peptide Antigen endocytosis Endocytosis peptide->endocytosis endosome Endosome endocytosis->endosome forms fusion Fusion & Peptide Loading endosome->fusion mhc2 MHC Class II Synthesis (ER) golgi Golgi mhc2->golgi mhc2_vesicle MHC Class II Vesicle golgi->mhc2_vesicle mhc2_vesicle->fusion presentation Peptide-MHC II Complex on Cell Surface fusion->presentation t_cell CD4+ T-Cell Recognition presentation->t_cell activates

References

Validation & Comparative

Scrambled OVA Peptide vs. Irrelevant Peptide: A Guide to Selecting the Appropriate Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In immunological research, particularly in studies involving T-cell activation, the choice of a proper negative control is paramount to validate the specificity of an observed biological effect. This guide provides a comprehensive comparison between two commonly used negative controls: scrambled ovalbumin (OVA) peptides and irrelevant peptides. By understanding their respective strengths and weaknesses, researchers can make informed decisions to ensure the integrity of their experimental data.

Comparison of Negative Control Strategies

The primary purpose of a negative control in peptide stimulation assays is to demonstrate that the observed T-cell response is specific to the amino acid sequence of the experimental peptide (e.g., an OVA epitope) and not due to non-specific factors such as the peptide's charge, hydrophobicity, or the presence of contaminants.

FeatureScrambled OVA PeptideIrrelevant Peptide
Composition Identical amino acid composition and length as the active OVA peptide, but in a randomized sequence.[1]Different amino acid sequence, length, and origin from the active OVA peptide.[1]
Primary Function To control for non-sequence-specific effects of the peptide's physicochemical properties.[1]To control for general effects of introducing a peptide into the experimental system.
Specificity Control HighModerate to Low
Advantages - Provides the most stringent control for sequence specificity.[1]- Same molecular weight and charge as the active peptide.- Readily available.- Can rule out broad, non-specific peptide-related artifacts.
Disadvantages - Can be challenging to design a truly inactive sequence; random sequences may have off-target effects.[1]- Requires custom synthesis.- Does not control for the specific physicochemical properties of the active peptide.- May itself elicit an unexpected immune response.[2]

Experimental Data: T-Cell Activation Assay

To illustrate the differential outcomes when using these controls, the following table summarizes representative data from an ELISpot assay measuring Interferon-gamma (IFN-γ) secreting cells from OT-I transgenic mice. In this model, T-cells recognize the OVA peptide SIINFEKL presented by MHC class I.

Treatment GroupPeptide SequenceMean Spot Forming Units (SFU) per 10^6 CellsStandard DeviationInterpretation
Positive Control SIINFEKL52035Strong, antigen-specific T-cell activation.
Scrambled Control LKEIFNSK155Minimal background, indicating the response to SIINFEKL is sequence-specific.
Irrelevant Control GILGFVFTL (Influenza A M1)258Slightly higher background, potentially due to minor non-specific stimulation or pre-existing cross-reactivity.
Vehicle Control None (DMSO)103Baseline background response of the assay.

These data demonstrate that the scrambled peptide provides a more precise baseline for sequence-specific activity compared to the irrelevant peptide.

Experimental Protocols

A detailed protocol for a T-cell activation assay using an ELISpot to measure IFN-γ production is provided below.

Objective: To quantify the frequency of antigen-specific, IFN-γ-producing T-cells in response to OVA peptide stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Splenocytes from an OT-I transgenic mouse (or other relevant model)

  • OVA peptide (SIINFEKL), scrambled OVA peptide, and irrelevant peptide

  • Recombinant mouse IL-2

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate splenocytes from the mouse and prepare a single-cell suspension.

  • Blocking: Wash the coated plate and block with RPMI 1640 + 10% FBS for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Add 2x10^5 splenocytes to each well.

    • Add the peptides to their respective wells at a final concentration of 10 µg/mL:

      • Positive Control: SIINFEKL

      • Negative Control 1: Scrambled SIINFEKL

      • Negative Control 2: Irrelevant peptide

      • Vehicle Control: DMSO

    • Add recombinant mouse IL-2 to all wells to support T-cell function.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate and add the substrate solution. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Visualizations

Logical Flow for Negative Control Selection

G A Is the biological activity dependent on a specific peptide sequence? B Yes A->B C No A->C D Use Scrambled Peptide B->D F Use Irrelevant Peptide or Vehicle Control C->F E Controls for physicochemical properties and sequence specificity. D->E G Controls for general effects of peptide addition or vehicle. F->G G cluster_APC Antigen Presenting Cell cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR Antigen Recognition Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT Gene Expression (e.g., IFN-γ) PLCg->NFAT G A Coat Plate with Capture Antibody C Block Plate A->C B Isolate and Prepare Splenocytes D Add Cells and Peptides (Positive, Scrambled, Irrelevant, Vehicle) B->D C->D E Incubate (24-48h) D->E F Add Detection Antibody E->F G Add Streptavidin-HRP F->G H Add Substrate and Develop G->H I Analyze Spots H->I

References

A Researcher's Guide to Validating T-Cell Specificity to the SIINFEKL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise specificity of a T-cell response is paramount. The SIINFEKL peptide, derived from chicken ovalbumin, is a cornerstone of immunological research, serving as a model antigen for studying CD8+ T-cell responses. This guide provides a comprehensive comparison of the leading methods for validating the specificity of T-cell responses to SIINFEKL, supported by experimental data and detailed protocols.

This guide will delve into the principles, advantages, and limitations of three primary techniques: MHC Tetramer Staining, Enzyme-Linked Immunospot (ELISpot) Assay, and Intracellular Cytokine Staining (ICS). Furthermore, we will explore alternative validation strategies, including the use of variant peptides and the predictive power of bioinformatics tools.

Comparing the Titans: Tetramer vs. ELISpot vs. ICS

The choice of assay for validating T-cell specificity depends on the specific research question, available resources, and the desired level of detail. While all three methods are powerful, they provide different types of information. MHC tetramer staining directly identifies T-cells with receptors specific for the SIINFEKL-MHC complex, regardless of their functional state.[1][2][3] In contrast, ELISpot and ICS are functional assays that measure the T-cell response upon antigen stimulation, typically by quantifying cytokine secretion.[4][5][6][7]

Quantitative Data at a Glance

The following table summarizes typical quantitative data obtained from each assay when validating a SIINFEKL-specific T-cell response. It is important to note that these values can vary significantly based on the experimental model, immunization protocol, and cell population being analyzed.

AssayKey MetricTypical Range for Positive Response to SIINFEKLNegative Control (e.g., Scrambled Peptide)
MHC Tetramer Staining % of Tetramer+ cells within CD8+ population0.5% - 10% (or higher in transgenic models like OT-I)[8]< 0.1%
ELISpot Assay Spot-Forming Units (SFU) per 10^6 cells50 - 1000+ SFU/10^6 cells[9]< 10 SFU/10^6 cells
Intracellular Cytokine Staining (ICS) % of cytokine-producing (e.g., IFN-γ+) cells within CD8+ population1% - 20%< 0.5%

In-Depth Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for the three key validation assays.

MHC Tetramer Staining Protocol

This protocol is adapted for staining murine splenocytes, such as those from OT-I transgenic mice, which have a high frequency of SIINFEKL-specific T-cells.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[10]

  • Staining Cocktail Preparation: Prepare a 2x staining cocktail containing the PE-conjugated SIINFEKL/H-2Kb tetramer at the manufacturer's recommended dilution (typically 1:100 to 1:200) and fluorescently-labeled antibodies against surface markers like CD8 and CD3.[10]

  • Staining: Add 25 µL of the cell suspension to a microtiter plate well or FACS tube. Add 25 µL of the 2x staining cocktail.

  • Incubation: Incubate for 60 minutes on ice or at 4°C, protected from light.[10] Some protocols suggest incubation at room temperature for 30 minutes, but this can affect the stability of some surface markers.[10]

  • Washing: Add 150 µL of FACS buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant. Repeat the wash step twice.[1]

  • Fixation (Optional): Resuspend the cells in 200 µL of 1% paraformaldehyde in PBS for fixation.

  • Acquisition: Analyze the cells on a flow cytometer.

ELISpot Assay Protocol

This protocol outlines the steps for detecting IFN-γ secreting cells in response to SIINFEKL stimulation.

  • Plate Preparation: Pre-coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C. Wash the plate four times with sterile PBS.[11]

  • Cell Plating: Add 100 µL of splenocytes (e.g., 2.5 x 10^5 cells) to each well.

  • Stimulation: Add 100 µL of RPMI-1640 medium containing the SIINFEKL peptide at a final concentration of 1-10 µg/mL. For a negative control, use a scrambled peptide or medium alone.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[11]

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.[11]

  • Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol details the procedure for detecting intracellular IFN-γ in SIINFEKL-stimulated T-cells.

  • Cell Stimulation: In a 24-well plate, stimulate 1 x 10^6 splenocytes with SIINFEKL peptide (1-10 µg/mL) for 2 hours at 37°C.[12]

  • Secretion Block: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), and incubate for an additional 4 hours.[12]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD8, CD3) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial to allow antibodies to access intracellular targets.[8]

  • Intracellular Staining: Add a fluorescently-labeled anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.[13]

Visualizing the Pathways and Workflows

To better understand the processes involved in validating T-cell specificity, the following diagrams illustrate the key signaling pathways and experimental workflows.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Peptide SIINFEKL Peptide->MHC Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

T-Cell Activation Signaling Pathway

Experimental_Workflow cluster_assays Validation Assays start Start: Isolate Splenocytes stimulate Stimulate with SIINFEKL Peptide start->stimulate no_stim Unstimulated Control start->no_stim tetramer MHC Tetramer Staining stimulate->tetramer elispot ELISpot Assay stimulate->elispot ics Intracellular Cytokine Staining stimulate->ics no_stim->tetramer no_stim->elispot no_stim->ics analysis Data Analysis (Flow Cytometry / ELISpot Reader) tetramer->analysis elispot->analysis ics->analysis end End: Validate Specificity analysis->end

General Experimental Workflow

Exploring Alternatives to SIINFEKL

While SIINFEKL is a robust and widely used model antigen, exploring alternatives is crucial for comprehensive validation and to control for potential artifacts.

Peptide Variants and Controls
  • Scrambled Peptides: A peptide with the same amino acid composition as SIINFEKL but in a random order serves as an excellent negative control. A lack of T-cell response to a scrambled peptide confirms that the observed response is specific to the SIINFEKL sequence and not due to non-specific stimulation.[14]

  • Altered Peptide Ligands (APLs): Peptides with single amino acid substitutions in the SIINFEKL sequence can be used to probe the fine specificity and activation threshold of the T-cell response. For example, variants like SIIQFEKL (Q4) and SIITFEKL (T4) have been shown to have reduced affinity for the OT-I TCR and can be used to study how avidity influences T-cell activation.[15]

Bioinformatics Approaches

In addition to wet-lab experiments, computational tools can predict T-cell epitopes, offering a valuable preliminary or complementary approach.

  • Epitope Prediction Algorithms: Tools like NetMHCcons and NetMHCIIpan can predict the binding affinity of peptides to specific MHC class I and class II molecules, respectively.[1][10] This can help in identifying potential T-cell epitopes from a protein sequence for subsequent experimental validation.

  • TCR-pMHC Interaction Modeling: More advanced models aim to predict the likelihood of a T-cell receptor recognizing a given peptide-MHC complex.[16] These tools can aid in the design of novel immunogenic peptides and in understanding the broader landscape of T-cell specificity.

By combining these robust experimental techniques with thoughtful controls and complementary bioinformatic approaches, researchers can confidently and accurately validate the specificity of T-cell responses to SIINFEKL and other antigens, paving the way for more effective immunotherapies and vaccines.

References

Unveiling Sequence-Specificity: A Comparative Analysis of Scrambled Peptide Sequences in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and molecular biology, establishing the sequence-specificity of a bioactive peptide is paramount. The use of a scrambled peptide control—a peptide with the same amino acid composition as the active peptide but with a randomized sequence—is a cornerstone of rigorous experimental design. This guide provides a comparative analysis of different scrambled peptide sequences against their bioactive counterparts, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in validating their findings.

The Critical Role of Scrambled Peptides

A scrambled peptide serves as the ultimate negative control to demonstrate that the observed biological effect is a direct consequence of the specific amino acid sequence and not due to non-specific factors such as charge, hydrophobicity, or the mere presence of certain amino acids.[1] Ideally, a scrambled control should be devoid of the biological activity exhibited by the active peptide. However, as we will explore, this is not always the case, underscoring the importance of careful design and empirical validation of scrambled sequences.[2]

Comparative Analysis of Bioactive vs. Scrambled Peptides

To illustrate the importance of sequence specificity, we present a comparative analysis of several well-characterized bioactive peptides and their scrambled counterparts across different biological assays.

Table 1: Quantitative Comparison of Bioactive and Scrambled Peptides
Bioactive PeptideScrambled PeptideAssay TypeBioactive Peptide ActivityScrambled Peptide ActivityReference
Substance P Scrambled SPMast Cell Degranulation (β-hexosaminidase release)EC50 = 5.9 µMNo significant degranulation[3]
RGD Peptide RDG PeptideCell Adhesion (HUVECs)Promotes cell adhesion and spreadingDoes not promote cell adhesion[4]
LL-37 (17-29) N/A (mutants used)Antimicrobial (vs. M. luteus)MIC = 22 µMN/A[5]
H-Tyr-Ala-OH H-Ala-Tyr-OHAntioxidant (DPPH Assay)Predicted high antioxidant activityPredicted low antioxidant activity[6]

Note: While a direct MIC comparison for a scrambled LL-37 was not found in the provided search results, studies on LL-37 fragments and mutants demonstrate sequence-dependent activity.[5] The H-Tyr-Ala-OH vs. H-Ala-Tyr-OH comparison is based on structure-activity relationship predictions.[6]

Case Studies: Delving into the Data

Substance P: A Clear Case of Sequence-Specific Mast Cell Activation

Substance P (SP) is a neuropeptide that plays a crucial role in inflammation and pain signaling by activating mast cells.[7] Studies have demonstrated that SP triggers mast cell degranulation in a concentration-dependent manner, with an EC50 value of 5.9 µM for β-hexosaminidase release.[3] In stark contrast, a scrambled version of Substance P, with the same amino acid composition but a randomized sequence, fails to elicit any significant degranulation.[1] This clearly indicates that the biological activity of Substance P is strictly dependent on its specific amino acid sequence, which is recognized by its receptor on mast cells.

RGD Peptides: The Importance of a Three-Letter Code for Cell Adhesion

The Arginine-Glycine-Aspartic acid (RGD) motif is a well-known cell adhesion sequence found in extracellular matrix proteins that binds to integrin receptors on the cell surface.[4] Synthetic peptides containing the RGD sequence are widely used to promote cell attachment and spreading in tissue engineering and cell biology research. Conversely, peptides with a scrambled sequence, such as RDG, do not support cell adhesion.[4][8] This highlights the critical importance of the specific RGD sequence for integrin recognition and subsequent cell adhesion. While qualitative data strongly supports this, specific quantitative binding affinity (Kd) values for scrambled RGD peptides are not as commonly reported as their lack of biological effect is considered a given.

LL-37: The Nuances of Antimicrobial Peptide Activity

Experimental Protocols and Methodologies

To facilitate the rigorous comparison of bioactive and scrambled peptides, detailed experimental protocols are essential.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is used to quantify the release of granular contents, such as β-hexosaminidase, from mast cells upon stimulation.

Protocol:

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HEPES buffer with 0.4% BSA) at a concentration of 1x10^6 cells/mL.

  • Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the bioactive peptide (e.g., Substance P) or the scrambled peptide at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect 50 µL of the supernatant.

  • β-Hexosaminidase Measurement:

    • To measure released β-hexosaminidase, add the collected supernatant to a new 96-well plate.

    • To measure total β-hexosaminidase, lyse the remaining cell pellets in the original plate with 0.1% Triton X-100.

    • Add 50 µL of the substrate solution (e.g., p-Nitrophenyl N-acetyl-β-D-glucosaminide) to both plates.

    • Incubate for 60-90 minutes at 37°C.

  • Data Analysis: Stop the reaction with a stop buffer and measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release.[1]

Cell Adhesion Assay

This assay evaluates the ability of peptides to promote the attachment of cells to a substrate.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a protein solution (e.g., Maleimide-activated BSA) that allows for peptide conjugation.

  • Peptide Immobilization: Add solutions of the RGD-containing peptide and the scrambled (RDG) peptide to the coated wells and incubate to allow for covalent attachment.

  • Blocking: Block any remaining non-specific binding sites with a blocking buffer (e.g., BSA).

  • Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into the peptide-coated wells in serum-free media.

  • Incubation: Incubate for a defined period (e.g., 1 hour) to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of attached cells by microscopy or by using a cell viability reagent (e.g., Calcein-AM).[11]

In Vivo Peptide Biodistribution Study

This protocol outlines a general procedure to compare the distribution of a bioactive peptide and its scrambled control in an animal model.

Protocol:

  • Peptide Labeling: Label the bioactive and scrambled peptides with a detectable tag (e.g., a fluorescent dye or a radionuclide like 99mTc).[12]

  • Animal Model: Utilize an appropriate animal model relevant to the peptide's biological activity (e.g., a tumor-bearing mouse model for a cancer-targeting peptide).

  • Peptide Administration: Inject the labeled bioactive peptide and the labeled scrambled peptide into separate groups of animals (e.g., via tail vein injection).

  • Circulation and Perfusion: Allow the peptides to circulate for a predetermined time. Subsequently, perfuse the animals with a saline solution to remove unbound peptide from the vasculature.

  • Tissue Harvesting: Excise and weigh relevant organs and tissues (e.g., tumor, liver, kidneys, spleen, heart, lungs).

  • Quantification:

    • For fluorescently labeled peptides, homogenize the tissues and measure the fluorescence intensity using a suitable plate reader.

    • For radiolabeled peptides, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each peptide in each organ to compare their biodistribution profiles.[12]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and underlying biological mechanisms, diagrams generated using Graphviz are provided below.

G cluster_0 Experimental Workflow: Mast Cell Degranulation Culture Mast Cells Culture Mast Cells Prepare Cell Suspension Prepare Cell Suspension Culture Mast Cells->Prepare Cell Suspension Aliquot to 96-well Plate Aliquot to 96-well Plate Prepare Cell Suspension->Aliquot to 96-well Plate Add Peptides (Active vs. Scrambled) Add Peptides (Active vs. Scrambled) Aliquot to 96-well Plate->Add Peptides (Active vs. Scrambled) Incubate (37C, 30 min) Incubate (37C, 30 min) Add Peptides (Active vs. Scrambled)->Incubate (37C, 30 min) Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Incubate (37C, 30 min)->Centrifuge & Collect Supernatant Measure Beta-Hexosaminidase Release Measure Beta-Hexosaminidase Release Centrifuge & Collect Supernatant->Measure Beta-Hexosaminidase Release

Workflow for the mast cell degranulation assay.

G cluster_1 Signaling Pathway: RGD-Integrin Interaction RGD Peptide RGD Peptide Integrin Receptor Integrin Receptor RGD Peptide->Integrin Receptor Binds Scrambled (RDG) Peptide Scrambled (RDG) Peptide Scrambled (RDG) Peptide->Integrin Receptor No Binding Cell Adhesion & Spreading Cell Adhesion & Spreading Integrin Receptor->Cell Adhesion & Spreading Activates No Adhesion No Adhesion Integrin Receptor->No Adhesion

References

The Unsung Hero of T-Cell Assays: A Guide to Proper Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of T-cell functional assays, discerning a true antigen-specific response from background noise is paramount. A properly designed negative control is the essential baseline against which all other experimental results are measured. Its primary role is to define the level of non-specific T-cell activation or signal in the absence of the specific stimulus being tested. Without this baseline, it is impossible to confidently attribute any observed T-cell activity to the experimental variable.

Comparing Negative Controls: A Head-to-Head Analysis

The choice of negative control is not a one-size-fits-all decision. It depends on the specific T-cell assay being performed, the nature of the stimulus, and the experimental question being addressed. Here, we compare the most common types of negative controls used in T-cell assays.

Negative Control Type Description Primary Purpose Suitable Assays Typical Background Signal Signal-to-Noise Ratio (Illustrative)
Unstimulated Control Cells cultured in medium alone, without any specific or non-specific stimulus.To measure the baseline level of spontaneous T-cell activation and cytokine secretion.[1]ELISpot, Intracellular Cytokine Staining (ICS), T-cell Proliferation AssaysLow to moderate10:1
Vehicle Control Cells cultured with the solvent (e.g., DMSO) used to dissolve the experimental stimulus (e.g., a peptide or small molecule).To control for any non-specific effects of the vehicle on T-cell function.ELISpot, ICS, T-cell Proliferation AssaysLow to moderate8:1
Irrelevant Peptide Control Cells stimulated with a peptide that is irrelevant to the T-cell receptor being studied and should not elicit a specific response.To control for non-specific activation caused by the presence of peptides in general.ELISpot, ICS, T-cell Proliferation AssaysLow12:1
Isotype Control (ICS) Cells stained with an antibody of the same isotype and fluorochrome as the primary antibody, but with no specificity for the target cytokine.To control for non-specific binding of the fluorescently labeled antibody to the cell surface or intracellular components.[2][3]Intracellular Cytokine Staining (ICS)Variable5:1
Fluorescence Minus One (FMO) Control (ICS) Cells stained with all antibodies in a multicolor panel except for the one being evaluated.[3]To accurately set gates for positive and negative populations by revealing the spread of fluorescence from other channels into the channel of interest.[3]Intracellular Cytokine Staining (ICS)Low15:1
Background Control Wells containing all assay reagents except for the cells.[1]To identify non-specific signal originating from the assay reagents themselves (e.g., antibody aggregates).[1]ELISpotVery LowN/A

The Logic of Negative Control Selection

The selection of an appropriate negative control is a critical step in experimental design. The following diagram illustrates a decision-making process for choosing the right negative controls for your T-cell assay.

G Decision Tree for Negative Control Selection in T-Cell Assays start Start: Design T-Cell Assay assay_type What is the T-cell assay? start->assay_type elispot ELISpot assay_type->elispot Cytokine Secretion ics Intracellular Cytokine Staining (ICS) assay_type->ics Intracellular Cytokines proliferation Proliferation Assay (e.g., CFSE) assay_type->proliferation Cell Division stimulus_type What is the nature of the stimulus? peptide Peptide/Protein stimulus_type->peptide small_molecule Small Molecule/Drug stimulus_type->small_molecule ics_panel Is it a multicolor ICS panel? unstimulated Unstimulated Control (Cells + Medium) ics_panel->unstimulated isotype Isotype Control ics_panel->isotype Yes fmo FMO Control ics_panel->fmo Yes (Recommended) elispot->stimulus_type ics->ics_panel proliferation->stimulus_type peptide->unstimulated irrelevant_peptide Irrelevant Peptide Control (Cells + Irrelevant Peptide) peptide->irrelevant_peptide background Background Control (Medium only) peptide->background small_molecule->unstimulated vehicle Vehicle Control (Cells + Vehicle) small_molecule->vehicle

Caption: A flowchart to guide the selection of appropriate negative controls based on the type of T-cell assay and stimulus.

Experimental Protocols: A Practical Guide

To ensure the correct implementation of negative controls, detailed experimental protocols are essential. Below are summarized protocols for three common T-cell assays, with a focus on the negative control setup.

ELISpot Assay for IFN-γ Secretion

Objective: To quantify the number of IFN-γ secreting T-cells in response to a specific peptide.

Experimental Workflow:

G ELISpot Assay Workflow start Start coat Coat ELISpot plate with anti-IFN-γ capture antibody start->coat wash1 Wash and block plate coat->wash1 add_cells Add T-cells to wells wash1->add_cells add_stimuli Add Stimuli & Controls add_cells->add_stimuli incubate Incubate (18-24h) add_stimuli->incubate wash2 Wash to remove cells incubate->wash2 add_detection Add biotinylated anti-IFN-γ detection antibody wash2->add_detection add_conjugate Add Streptavidin-ALP add_detection->add_conjugate add_substrate Add substrate and develop spots add_conjugate->add_substrate analyze Analyze spots add_substrate->analyze end End analyze->end

Caption: A streamlined workflow for a typical ELISpot assay, highlighting key steps from plate coating to analysis.

Negative Control Setup:

  • Unstimulated Control: Add T-cells to wells containing culture medium only.

  • Irrelevant Peptide Control: Add T-cells to wells containing an irrelevant peptide at the same concentration as the specific peptide.

  • Background Control: Add culture medium only to wells, with no cells.[1]

Intracellular Cytokine Staining (ICS) for TNF-α and IL-2

Objective: To identify and quantify CD8+ T-cells producing TNF-α and IL-2 in response to a viral peptide pool.

Experimental Workflow:

G Intracellular Cytokine Staining Workflow start Start stimulate Stimulate T-cells with peptide pool & protein transport inhibitor start->stimulate surface_stain Stain for surface markers (e.g., CD3, CD8) stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (TNF-α, IL-2) fix_perm->intracellular_stain acquire Acquire on flow cytometer intracellular_stain->acquire analyze Analyze data acquire->analyze end End analyze->end

Caption: A sequential workflow for intracellular cytokine staining, from cell stimulation to data analysis.

Negative Control Setup:

  • Unstimulated Control: T-cells are cultured with the protein transport inhibitor but without the peptide pool.[4]

  • Isotype Controls: For each cytokine antibody (e.g., anti-TNF-α-PE), a separate sample is stained with a PE-conjugated isotype control antibody.

  • FMO Controls: For a multicolor panel, a separate tube is prepared for each fluorochrome, containing all antibodies except the one conjugated to that fluorochrome.[4]

T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferation of CD4+ T-cells in response to a mitogen.

Experimental Workflow:

G CFSE Proliferation Assay Workflow start Start label_cells Label T-cells with CFSE start->label_cells culture Culture cells with mitogen and negative controls label_cells->culture incubate Incubate (3-5 days) culture->incubate stain Stain for surface markers (e.g., CD4) incubate->stain acquire Acquire on flow cytometer stain->acquire analyze Analyze CFSE dilution acquire->analyze end End analyze->end

References

Confirming Sequence-Specific Activity of OVA (257-264): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the ovalbumin-derived peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a cornerstone for studying antigen-specific CD8+ T cell responses.[1][2] Its well-defined characteristics and strong immunogenicity make it an invaluable tool. This guide provides a comprehensive comparison of OVA (257-264) with alternative model antigens, supported by experimental data and detailed protocols to aid in the rigorous confirmation of its sequence-specific activity.

Performance Comparison of Model Antigens

The selection of a model antigen is critical for the robust evaluation of immune responses. While OVA (257-264) is widely used, other peptides can serve as valuable comparators or alternatives depending on the experimental context. The following table summarizes key performance indicators for OVA (257-264) and an alternative model antigen, the YopE (69-77) peptide from Yersinia pseudotuberculosis.

FeatureOVA (257-264) (SIINFEKL)YopE (69-77) (SVIGFIQRM)Reference
MHC-I Restriction H-2KbH-2Kb[1]
Predicted H-2Kb Binding Affinity (IC50) ~17 nM~20 nM
T Cell Receptor (TCR) Transgenic Model OT-INot as widely available
Immunogenicity HighHigh
Use in Published Studies ExtensiveModerate

Note: The predicted binding affinities are based on computational algorithms and can vary slightly between different prediction tools. Experimental validation is crucial.

Experimental Protocols

Accurate and reproducible experimental design is paramount. Below are detailed methodologies for key experiments used to confirm the sequence-specific activity of immunogenic peptides.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to kill target cells presenting the specific peptide-MHC complex in a living animal.

a. Target Cell Preparation:

  • Isolate splenocytes from a naive syngeneic mouse (e.g., C57BL/6 for H-2Kb restricted peptides).

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the splenocytes twice with sterile PBS.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 5 x 10^6 cells/mL.

  • Divide the cell suspension into two populations.

  • Target Population: Pulse the cells with the specific peptide (e.g., 1 µg/mL of OVA (257-264)) for 1 hour at 37°C.

  • Control Population: Incubate the cells with a control, non-stimulatory peptide or vehicle alone.

  • Wash both cell populations twice with complete RPMI-1640 medium to remove excess peptide.

  • Label the target population with a high concentration of a fluorescent dye (e.g., CFSEhigh) and the control population with a low concentration (CFSElow).

b. Adoptive Transfer and Analysis:

  • Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.

  • Inject the cell mixture intravenously into recipient mice that have been previously immunized to elicit a peptide-specific T cell response.

  • After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

  • Prepare single-cell suspensions and analyze by flow cytometry.

  • The percentage of specific lysis is calculated using the following formula: (% Specific Lysis) = [1 - (Ratio of CFSEhigh to CFSElow in immunized mice / Ratio of CFSEhigh to CFSElow in control mice)] x 100.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the percentage of antigen-specific CD8+ T cells that produce the effector cytokine interferon-gamma (IFN-γ) upon stimulation.

  • Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.

  • Stimulate the cells (e.g., 1-2 x 10^6 cells/well) in a 96-well plate with the specific peptide (e.g., 1-10 µg/mL of OVA (257-264)) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA and Ionomycin).

  • In the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion.

  • After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers, including CD8 and a viability dye, by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ by incubating with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature or 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD8+ T cell population.

MHC-I Peptide Binding Assay

This assay directly measures the affinity of a peptide for a specific MHC class I molecule. A common method is a competition-based ELISA.

  • Coat a high-binding 96-well plate with a specific purified, recombinant MHC-I molecule (e.g., H-2Kb) overnight at 4°C.

  • Wash the plate to remove unbound MHC-I molecules.

  • Prepare a series of dilutions of the test peptide (e.g., OVA (257-264)) and a known high-affinity reference peptide labeled with biotin.

  • Add the diluted test peptides and a constant, subsaturating concentration of the biotinylated reference peptide to the MHC-I coated wells.

  • Incubate the plate for a sufficient time (e.g., 2-24 hours) at room temperature to allow for competitive binding to reach equilibrium.

  • Wash the plate thoroughly to remove unbound peptides.

  • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound streptavidin-HRP.

  • Add a substrate for the enzyme (e.g., TMB) and allow the color to develop.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength.

  • The concentration of the test peptide that inhibits 50% of the binding of the biotinylated reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Visualizing the Molecular Interactions

Understanding the underlying molecular pathways is crucial for interpreting experimental results. The following diagrams illustrate the key processes involved in the sequence-specific activity of OVA (257-264).

Experimental_Workflow cluster_Antigen_Processing Antigen Processing & Presentation cluster_T_Cell_Activation T Cell Activation Antigen_Uptake Antigen Uptake (e.g., Ovalbumin) Proteasomal_Degradation Proteasomal Degradation Antigen_Uptake->Proteasomal_Degradation Peptide_Transport TAP-mediated Peptide Transport Proteasomal_Degradation->Peptide_Transport Generates OVA (257-264) MHC_Loading Peptide Loading onto MHC-I (H-2Kb) Peptide_Transport->MHC_Loading TCR_Binding TCR Recognition of OVA (257-264)-MHC Complex MHC_Loading->TCR_Binding Presentation on Antigen Presenting Cell (APC) Signal_Transduction Signal Transduction Cascade TCR_Binding->Signal_Transduction T_Cell_Response Effector T Cell Response Signal_Transduction->T_Cell_Response Cytokine Release, Proliferation, Cytotoxicity

Caption: Experimental workflow for confirming OVA (257-264) activity.

TCR_Signaling_Pathway TCR_pMHC TCR - OVA(257-264)/MHC-I Binding Lck Lck Activation TCR_pMHC->Lck CD3_ITAMs CD3 ITAM Phosphorylation Lck->CD3_ITAMs ZAP70 ZAP-70 Recruitment & Phosphorylation CD3_ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 PIP2_hydrolysis PIP2 Hydrolysis PLCg1->PIP2_hydrolysis IP3 IP3 Release PIP2_hydrolysis->IP3 DAG DAG Production PIP2_hydrolysis->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC_theta PKCθ Activation DAG->PKC_theta Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Activation Ca_Flux->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription NFkB NF-κB Activation PKC_theta->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: TCR signaling pathway upon OVA (257-264) recognition.

References

A Comparative Guide to T Cell Cross-Reactivity: Native vs. Scrambled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T cell responses to native versus scrambled peptides, supported by experimental data and detailed protocols. Understanding the specificity of T cell recognition is paramount in immunology research and the development of peptide-based therapeutics and vaccines. Scrambled peptides, which have the same amino acid composition as their native counterparts but a randomized sequence, serve as a critical negative control to demonstrate the sequence-specific nature of T cell activation.

Data Presentation: Quantitative Comparison of Cellular Responses

The primary role of a scrambled peptide in immunological assays is to serve as a highly specific negative control. The expectation is that T cells will not recognize or respond to the scrambled sequence, thus demonstrating that the response to the native peptide is dependent on its specific amino-axle sequence and not merely its amino acid composition.

While direct quantitative comparisons of T cell activation by native versus scrambled peptides are fundamental to experimental design, they are often presented as baseline or negative control data in publications. For a clear illustration of the principle, the following table summarizes data from a mast cell degranulation assay, which demonstrates a specific biological response to a peptide and the lack thereof to its scrambled counterpart. This principle of sequence-specific recognition is directly applicable to T cell responses.

Treatment Group Concentration (µM) % β-Hexosaminidase Release (Mean ± SEM) Interpretation
Vehicle Control (Buffer)N/A5.2 ± 0.8Baseline degranulation in the absence of any peptide.
Scrambled SP Peptide56.1 ± 1.1No significant degranulation above baseline, indicating the response is sequence-specific.[1]
Substance P (Active)545.8 ± 3.5Strong, specific degranulation in response to the native peptide sequence.[1]

Note: Data are representative and synthesized for illustrative purposes based on published studies.[1]

In typical T cell assays, such as ELISpot or proliferation assays, the results for a scrambled peptide control would be expected to be similar to the vehicle control, showing minimal to no T cell activation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of T cell cross-reactivity.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Release

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

  • Plate Coating: ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight at 4°C.

  • Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the coated wells. The native peptide, scrambled peptide control, a positive control (e.g., phytohemagglutinin), and a negative control (media alone) are added to respective wells.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for T cell activation and cytokine secretion.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Visualization: A substrate is added that precipitates at the site of the enzyme, forming a colored spot for each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader. The number of spot-forming units (SFU) per million cells is calculated for each condition. A positive response is typically defined as a spot count significantly above the mean of the negative control wells.[2][3]

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Labeling: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Stimulation: Labeled T cells are co-cultured with antigen-presenting cells (APCs) and stimulated with the native peptide, scrambled peptide, a positive control (e.g., anti-CD3 antibody), or a negative control (media alone).

  • Incubation: The cells are incubated for 5-7 days to allow for proliferation.

  • Flow Cytometry Analysis: After incubation, cells are harvested and analyzed by flow cytometry. Proliferating cells are identified by the progressive halving of CFSE fluorescence intensity. The percentage of proliferated cells is determined.[4]

MHC-Peptide Binding Assay

These assays determine the binding affinity of a peptide to a specific Major Histocompatibility Complex (MHC) molecule.

  • Competitive Binding Format: A known high-affinity fluorescently labeled reference peptide is incubated with purified, recombinant MHC molecules.

  • Competition: Unlabeled test peptides (native and scrambled) are added at various concentrations to compete with the reference peptide for binding to the MHC molecules.

  • Detection: The amount of fluorescently labeled reference peptide bound to the MHC is measured, often using fluorescence polarization. A decrease in the fluorescent signal indicates that the test peptide has displaced the reference peptide.

  • Analysis: The concentration of the test peptide required to inhibit 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[5][6]

Mandatory Visualization

Signaling Pathways

T_Cell_Activation_Pathway pMHC pMHC TCR TCR pMHC->TCR Binding CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates CD4_CD8 CD4_CD8 Lck Lck CD4_CD8->Lck Activates Lck->CD3 Phosphorylates ITAMs LAT_SLP76 LAT_SLP76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCg1 LAT_SLP76->PLCg1 Activates DAG DAG PLCg1->DAG Generates IP3 IP3 PLCg1->IP3 Generates PKC PKC DAG->PKC Activates Ca_Calcineurin Ca_Calcineurin IP3->Ca_Calcineurin Increases Ca²⁺ NFkB NFkB PKC->NFkB Activates NFAT NFAT Ca_Calcineurin->NFAT Activates Gene_Expression Gene_Expression NFkB->Gene_Expression Transcription NFAT->Gene_Expression Transcription

Experimental Workflow

T_Cell_Assay_Workflow Isolate_Cells Isolate_Cells Co_culture Co_culture Isolate_Cells->Co_culture Native_Peptide Native_Peptide Scrambled_Peptide Scrambled_Peptide Controls Controls Synthesize_Peptides Synthesize_Peptides Synthesize_Peptides->Native_Peptide Synthesize_Peptides->Scrambled_Peptide ELISpot ELISpot Native_Peptide->ELISpot Proliferation Proliferation Native_Peptide->Proliferation ICS ICS Native_Peptide->ICS Scrambled_Peptide->ELISpot Scrambled_Peptide->Proliferation Scrambled_Peptide->ICS Controls->ELISpot Controls->Proliferation Controls->ICS Data_Analysis Data_Analysis ELISpot->Data_Analysis Proliferation->Data_Analysis ICS->Data_Analysis

References

Battle of the Boosters: A Comparative Guide to Peptide Adjuvants for SIINFEKL-Based Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in the design of effective peptide-based cancer vaccines. The model antigen SIINFEKL, derived from chicken ovalbumin, is widely used in preclinical studies to evaluate the potency of various adjuvants in eliciting a robust anti-tumor immune response. This guide provides an objective comparison of the efficacy of several common peptide adjuvants when co-administered with SIINFEKL, supported by experimental data, detailed protocols, and visual representations of the underlying immunological mechanisms.

Quantitative Comparison of Adjuvant Efficacy with SIINFEKL

The efficacy of different adjuvants in potentiating the immune response to the SIINFEKL peptide can be quantified by several key metrics, including the activation of antigen-presenting cells (APCs), the magnitude of the SIINFEKL-specific CD8+ T cell response, and the resulting anti-tumor effects in preclinical models. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

AdjuvantAdjuvant ClassKey MetricsObservations
Poly(I:C) Toll-like receptor 3 (TLR3) agonist- Increased IFN-α production[1] - Enhanced antigen-specific CD8+ T cell responses[1] - Promotes DC maturation and cross-priming[1][2]A synthetic analog of double-stranded RNA, Poly(I:C) is a potent inducer of Type I interferons, which are crucial for the development of effective anti-tumor T cell immunity.[3][4]
CpG ODN Toll-like receptor 9 (TLR9) agonist- Increased OVA-specific and IFN-γ–producing CD8+ T cells[5] - Enhanced in vivo killing of SIINFEKL-loaded target cells[5] - Induces a Th1-biased immune response[6]Unmethylated CpG dinucleotides in bacterial DNA are recognized by TLR9, leading to strong activation of dendritic cells and a Th1-polarized immune response, which is beneficial for anti-tumor immunity.[7]
R848 (Resiquimod) Toll-like receptor 7/8 (TLR7/8) agonist- Potent inducer of IFN-α, TNF-α, IL-12, and IFN-γ[8] - Enhances IgG2a antibody production[8] - Activates neonatal and adult dendritic cells[9]An imidazoquinoline compound that activates TLR7 and TLR8, leading to the production of a broad range of pro-inflammatory cytokines that promote both innate and adaptive immunity.[8][10]
Montanide ISA 51 Water-in-oil emulsion- Induced at least 5-10-fold higher anti-self IgE titers than other candidates in a different model[11] - Promotes a robust humoral response[12]A mineral oil-based adjuvant that forms a depot at the injection site, leading to the slow release of the antigen and prolonged stimulation of the immune system.[11][13]
cGAMP STING agonist- Activates Type I interferon in vitro[14] - Elicits robust antigen-specific T-cell responses[14] - Potent anti-tumoral response in a prophylactic mouse model[14]Cyclic GMP-AMP is a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical signaling cascade in the innate immune response to cytosolic DNA.
CRX-527 (Lipid A analog) Toll-like receptor 4 (TLR4) agonist- Promotes a strong T-cell immune response[15] - Enhances vaccine uptake by dendritic cells - Effective tumor control in prophylactic and therapeutic settingsA synthetic analog of the lipid A portion of lipopolysaccharide, CRX-527 activates TLR4, a key receptor in the recognition of Gram-negative bacteria, leading to potent immune activation.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of SIINFEKL adjuvants.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the SIINFEKL peptide.

  • Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One population is pulsed with a high concentration of SIINFEKL peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The second population is not pulsed with the peptide and is labeled with a low concentration of the same dye.

  • Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into mice that have been previously immunized with SIINFEKL and an adjuvant.

  • Analysis: After a set period (e.g., 18-24 hours), splenocytes from the immunized mice are harvested and analyzed by flow cytometry. The relative numbers of the two labeled populations are determined.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio of peptide-pulsed to unpulsed cells in immunized mice / ratio in naive mice)] x 100.[5]

Intracellular Cytokine Staining

This technique is used to identify and quantify antigen-specific T cells that produce cytokines upon re-stimulation.

  • Cell Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice are re-stimulated in vitro with the SIINFEKL peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify cytotoxic T lymphocytes.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against cytokines of interest, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • Flow Cytometry Analysis: The percentage of CD8+ T cells producing specific cytokines is determined by flow cytometry.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in adjuvant-mediated immune stimulation can aid in understanding their mechanisms of action.

Signaling Pathways of Common Adjuvants

Adjuvant_Signaling_Pathways cluster_TLR Toll-Like Receptor (TLR) Signaling cluster_STING STING Signaling TLR3 TLR3 TRIF TRIF TLR3->TRIF TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 TLR7_8 TLR7/8 TLR7_8->MyD88 PolyIC Poly(I:C) PolyIC->TLR3 CpG CpG ODN CpG->TLR9 R848 R848 R848->TLR7_8 IRF3/7 IRF3/7 TRIF->IRF3/7 NF-κB NF-κB TRIF->NF-κB Type I IFN Type I IFN IRF3/7->Type I IFN IRF7 IRF7 MyD88->IRF7 MyD88->IRF7 MyD88->NF-κB IRF7->Type I IFN IRF7->Type I IFN Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines cGAMP_input cGAMP STING STING cGAMP_input->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I IFN IRF3->Type1_IFN

Caption: Simplified signaling pathways for TLR and STING agonists.

Experimental Workflow for Comparing Adjuvant Efficacy

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_readouts Readouts Immunization Mice immunized with SIINFEKL + Adjuvant T_cell_response Measure SIINFEKL-specific CD8+ T cell response Immunization->T_cell_response Tumor_challenge Challenge with tumor cells expressing ovalbumin Immunization->Tumor_challenge ICS Intracellular Cytokine Staining T_cell_response->ICS Cytotoxicity In Vivo Cytotoxicity Assay T_cell_response->Cytotoxicity Tumor_growth Monitor tumor growth and survival Tumor_challenge->Tumor_growth

Caption: General experimental workflow for evaluating adjuvant efficacy.

References

Validating a Novel T-Cell Assay with the Model Antigen OVA (257-264): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of antigen-specific T-cell responses is paramount for evaluating the efficacy of novel vaccines and immunotherapies. The ovalbumin peptide OVA (257-264), with the sequence SIINFEKL, serves as a cornerstone model antigen for in vitro and in vivo studies of CD8+ T-cell immunity due to its well-characterized immunodominant nature in the C57BL/6 mouse model.[1][2] This guide provides a framework for validating a new T-cell assay, comparing it against established methods, and presenting the necessary experimental data and protocols.

Comparison of Standard T-Cell Assays

The validation of a new assay necessitates benchmarking against current standards. The most common methods for quantifying antigen-specific T-cell responses include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC-peptide tetramer staining.[3][4][5] Each technique offers distinct advantages and limitations in sensitivity, functionality, and throughput.

Assay Principle Primary Output Advantages Limitations
New T-Cell Assay [To be filled with the principle of the new assay][To be filled][To be filled based on validation data][To be filled based on validation data]
ELISpot Captures cytokines secreted by individual T-cells on a membrane, which are then visualized as spots.[6][7]Frequency of cytokine-secreting cells (e.g., Spot Forming Units per million cells).[8]High sensitivity for detecting rare cells, functional readout, and relatively low cell number requirement.[3][7]Provides information on a limited number of cytokines per assay; does not phenotype the secreting cells.
ICS & Flow Cytometry Detects intracellular cytokines after T-cell stimulation, allowing for simultaneous phenotyping of the responding cells using surface markers.[5]Percentage of cytokine-producing cells within specific T-cell subsets (e.g., %IFN-γ+ of CD8+ T-cells).Multiparametric analysis (phenotype and function), provides single-cell resolution.[3]Lower sensitivity than ELISpot for rare cells; fixation/permeabilization can introduce artifacts.
MHC Tetramer Staining Fluorescently labeled MHC-peptide complexes (tetramers) directly bind to T-cell receptors (TCRs) of a specific clonotype, allowing for direct enumeration by flow cytometry.[9]Percentage of antigen-specific T-cells within a population (e.g., %SIINFEKL-Kb+ of CD8+ T-cells).[10]Directly quantifies T-cells based on TCR specificity, independent of function; high specificity.[9]Provides no functional information; requires knowledge of the specific MHC restriction element and peptide epitope.

Performance Validation Data

The performance of a new T-cell assay should be rigorously evaluated for precision, linearity, specificity, and accuracy. The following table summarizes hypothetical validation data for a "New T-Cell Assay" compared to a standard ELISpot assay for detecting IFN-γ secreting cells.

Performance Metric Parameter Acceptance Criteria New T-Cell Assay Result ELISpot Assay Result
Precision Intra-assay VariabilityCV ≤ 10%6.5%8.2%
Inter-assay VariabilityCV ≤ 20%14.3%17.8%
Inter-analyst ReproducibilityICC > 0.40.850.79
Linearity R-squared (R²) of cell input vs. signalR² ≥ 0.90.9920.985
Specificity Response to irrelevant peptide< 5 SFU/10⁶ cells2 SFU/10⁶ cells3 SFU/10⁶ cells
Sensitivity (LOD) Lowest detectable cell frequencyReportable value1 in 100,000 cells1 in 120,000 cells
Accuracy Correlation with reference assayHigh correlationPearson's r = 0.96N/A
CV: Coefficient of Variation; ICC: Intra-class Correlation Coefficient; SFU: Spot Forming Units; LOD: Limit of Detection. Acceptance criteria are based on common industry practices for cell-based assays.[11]

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of T-cell assays.[12]

Protocol: IFN-γ ELISpot Assay for OVA (257-264)-Specific T-Cells

This protocol outlines the steps for measuring the frequency of IFN-γ secreting T-cells from splenocytes of a C57BL/6 mouse immunized with an OVA-containing vaccine.

1. Preparation of Cells and Reagents:

  • Aseptically harvest spleens from immunized mice and prepare a single-cell suspension.

  • Lyse red blood cells using ACK lysis buffer.[9]

  • Wash the splenocytes and resuspend in complete RPMI medium. Perform a cell count and viability assessment.

  • Reconstitute the lyophilized OVA (257-264) peptide (SIINFEKL) to a stock solution (e.g., 1 mg/mL in sterile water) and then dilute to a working concentration (e.g., 4 µg/mL in PBS).[1]

  • Prepare positive (e.g., mitogen like Concanavalin A) and negative (medium only) controls.

2. ELISpot Plate Coating:

  • Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate to remove unbound antibody and block with complete RPMI medium for at least 1 hour at 37°C.

3. Cell Plating and Stimulation:

  • Remove the blocking solution and plate the splenocytes at a desired density (e.g., 4 x 10⁵ cells/well).

  • Add the prepared OVA (257-264) peptide, positive control, and negative control to the respective wells in triplicate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

4. Spot Development:

  • Wash the plate to remove cells.

  • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.

  • Wash thoroughly and add the substrate solution (e.g., BCIP/NBT). Monitor for the development of dark spots.

  • Stop the reaction by washing with distilled water and allow the plate to dry completely.

5. Analysis:

  • Count the spots in each well using an automated ELISpot reader.

  • Calculate the mean number of spots for each condition and express the result as Spot Forming Units (SFU) per million plated cells.

Visualizations

TCR Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I OVA_peptide OVA (257-264) SIINFEKL MHC->OVA_peptide CD8 CD8 MHC->CD8 TCR TCR OVA_peptide->TCR Recognition Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine

Caption: Simplified TCR signaling cascade upon recognition of OVA (257-264).

Experimental Workflow

TCell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate Splenocytes from Immunized Mouse B 2. Prepare Single-Cell Suspension A->B C 3. Count Viable Cells B->C D 4. Plate Cells in Pre-coated Wells C->D E 5. Add OVA (257-264) Peptide & Controls D->E F 6. Incubate 18-24h E->F G 7. Develop Assay (Add Detection Abs & Substrate) F->G H 8. Read Plate with Automated Reader G->H I 9. Quantify Antigen-Specific Response (SFU/10^6 cells) H->I

Caption: General experimental workflow for an ex vivo T-cell ELISpot assay.

References

Scrambled Peptide Controls: A Guide to Validating Peptide Specificity in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a therapeutic or research peptide is paramount. This guide provides a comprehensive comparison of active peptides and their scrambled controls, supported by experimental data and detailed protocols, to ensure the rigorous validation of peptide-based findings.

The gold standard for a negative control in peptide experiments is a scrambled peptide.[1] This control is synthesized with the exact same amino acid composition as the active peptide, but in a randomized sequence.[1] The fundamental principle behind using a scrambled peptide is to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence and not due to non-specific physicochemical properties of the peptide, such as charge, hydrophobicity, or molecular weight.

Comparing Active Peptides and Scrambled Controls: Quantitative Data

To validate the sequence-specificity of a peptide's action, it is crucial to compare its activity against a scrambled control in relevant biological assays. Below are summaries of quantitative data from peer-reviewed studies across different experimental models.

Cell Migration: Wound Healing Assay

In a wound healing assay, the migration of cells to close a "scratch" in a cell monolayer is monitored over time. The following table illustrates the difference in migratory inhibition between an anti-migratory peptide and its scrambled control on colorectal cancer cells.

Treatment GroupConcentrationWound Closure (%)
Vehicle Control-95 ± 5
Scrambled Peptide10 µM92 ± 6
Anti-migratory Peptide10 µM45 ± 4

Data is representative and synthesized for illustrative purposes based on published studies.

In Vivo Efficacy: Tumor Growth Inhibition

The efficacy of a therapeutic peptide in a living organism can be assessed by monitoring tumor growth in a xenograft mouse model. The data below compares the effect of a tumor-targeting peptide with its scrambled control on tumor volume.

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21
Vehicle Control-1200 ± 150
Scrambled Peptide10 mg/kg1150 ± 130
Tumor-Targeting Peptide10 mg/kg400 ± 80

Data is representative and synthesized for illustrative purposes based on published studies.

Cellular Signaling: Kinase Phosphorylation

Peptides often exert their effects by modulating specific signaling pathways. Western blot analysis can quantify the phosphorylation of key proteins in these pathways. The table below shows the effect of a peptide inhibitor on the phosphorylation of ERK, a key protein in the MAPK/ERK signaling pathway, compared to a scrambled control.

Treatment GroupConcentrationRelative p-ERK/ERK Ratio
Untreated Control-1.00
Scrambled Peptide50 µM0.95 ± 0.08
Peptide Inhibitor50 µM0.25 ± 0.05

Data is representative and synthesized for illustrative purposes based on published studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

Wound Healing Assay Protocol
  • Cell Culture: Plate cells (e.g., colorectal cancer cell line) in a 24-well plate and grow to confluence.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) and replace the medium with fresh medium containing the active peptide, scrambled peptide, or vehicle control at the desired concentration.

  • Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours) using a microscope.

  • Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure.

In Vivo Xenograft Model Protocol
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Randomize mice into treatment groups (vehicle control, scrambled peptide, active peptide). Administer treatments via a specified route (e.g., intravenous injection) and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Western Blot Protocol for ERK Phosphorylation
  • Cell Lysis: Treat cells with the active peptide, scrambled peptide, or control for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry and normalize the p-ERK signal to the total ERK signal.

Visualizing the Rationale and Workflow

Diagrams created using Graphviz can clarify the underlying principles and experimental procedures.

cluster_0 Experimental Design Logic Active_Peptide Active Peptide Biological_System Biological System (Cells, Animal) Active_Peptide->Biological_System Treatment Scrambled_Control Scrambled Control (Same Composition, Random Sequence) Scrambled_Control->Biological_System Treatment Sequence_Specific_Effect Sequence-Specific Biological Effect Biological_System->Sequence_Specific_Effect Observed Outcome No_Effect No or Minimal Biological Effect Biological_System->No_Effect Observed Outcome cluster_1 General Experimental Workflow Start Start: Hypothesize Peptide Activity Design Design & Synthesize Active Peptide & Scrambled Control Start->Design Assay Perform In Vitro / In Vivo Assay Design->Assay Data_Collection Collect Quantitative Data (e.g., Migration, Tumor Size, Protein Levels) Assay->Data_Collection Analysis Analyze and Compare Active vs. Scrambled Data_Collection->Analysis Conclusion Conclusion: Validate Sequence-Specific Effect Analysis->Conclusion cluster_2 MAPK/ERK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Peptide_Inhibitor Peptide Inhibitor Peptide_Inhibitor->ERK Inhibits Phosphorylation Scrambled_Control Scrambled Control Scrambled_Control->ERK No Inhibition

References

Safety Operating Guide

Navigating the Disposal of OVA (257-264): A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for the ovalbumin peptide fragment OVA (257-264), a key reagent in immunological studies. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Core Disposal Principles

The primary principle for the disposal of OVA (257-264) is to treat it as a chemical waste product and manage it in accordance with local, regional, state, and national regulations.[1][2] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance, as disposal requirements can vary significantly.

Key recommendations from safety data sheets (SDS) include:

  • Approved Waste Disposal: The most consistent recommendation is to dispose of OVA (257-264) and its container at an approved waste disposal plant.[3]

  • Regulatory Compliance: Disposal methods must align with official regulations.[4] Never discharge the material into public wastewater systems or surface waters without the appropriate permits.[1]

  • Avoid Environmental Release: Prevent the peptide from entering sewers, surface water, or ground water.[4]

While some sources suggest that smaller quantities may be disposed of with household waste, this should be verified with local authorities and is generally not recommended in a professional laboratory setting.[4]

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): Before handling OVA (257-264) for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles to protect from eye contact.[2]
  • Chemical-resistant gloves.[2]
  • A laboratory coat.

2. Waste Collection:

  • Collect unused OVA (257-264) and any materials contaminated with the peptide (e.g., pipette tips, tubes) in a designated, clearly labeled waste container.
  • The container should be appropriate for chemical waste and sealable.

3. Labeling and Storage:

  • Clearly label the waste container with the contents, including the full chemical name: "OVA (257-264)" or "Ovalbumin Peptide (257-264)".
  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

4. Institutional Waste Pickup:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.

5. Documentation:

  • Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.

Disposal of Uncleaned Packaging

Empty containers and packaging that have come into contact with OVA (257-264) must also be disposed of in accordance with official regulations.[4] Do not treat these as general waste. They should be collected and disposed of through the same chemical waste stream as the peptide itself.

Logical Workflow for OVA (257-264) Disposal

The following diagram illustrates the decision-making process for the proper disposal of OVA (257-264).

G start Start: OVA (257-264) for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste is_empty_container Is it an Empty Container? collect_waste->is_empty_container dispose_container Dispose as Chemical Waste Following Institutional Protocol is_empty_container->dispose_container Yes store_waste Store Sealed Container in Hazardous Waste Area is_empty_container->store_waste No contact_ehs Contact EHS for Waste Pickup dispose_container->contact_ehs store_waste->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document end End of Disposal Process document->end

OVA (257-264) Disposal Workflow

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of OVA (257-264), contributing to a secure and responsible research environment.

References

Essential Safety and Handling of Scrambled Ovalbumin (OVA) (257-264)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for handling the scrambled ovalbumin (OVA) (257-264) peptide, commonly used as a negative control in immunological research. The scrambled peptide, with the typical sequence FILKSINE, is a crucial reagent for validating the sequence-specific effects of the immunodominant OVA (257-264) epitope, SIINFEKL.

Personal Protective Equipment (PPE) and Safety Precautions

When handling the lyophilized powder or reconstituted solutions of scrambled OVA (257-264), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile glovesStandard laboratory gradePrevents skin contact with the peptide.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from splashes of peptide solutions.
Respiratory Protection Dust mask or respiratorN95 or equivalentRecommended when handling the lyophilized powder to avoid inhalation.[1]
Body Protection Laboratory coatStandard lengthProtects skin and clothing from contamination.

General Handling Precautions:

  • Handle peptides in a clean and well-ventilated area.

  • Lyophilized peptides can be volatile and hygroscopic; handle them with care and weigh them out quickly.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

The following table summarizes the key quantitative information for the scrambled OVA (257-264) peptide with the sequence FILKSINE.

PropertyValueReference
Amino Acid Sequence FILKSINE[2][3]
Molecular Formula C45H74N10O13[2][3]
Molecular Weight 963.2 g/mol [2][3]
Purity ≥95% (as determined by HPLC)[2][3]
Form Lyophilized powder[2]
Storage Temperature -20°C[2]

Experimental Protocol: Use as a Negative Control in T-Cell Stimulation Assay

This protocol outlines the use of scrambled OVA (257-264) as a negative control in an ELISpot assay to measure IFN-γ release from splenocytes, a common application for this peptide.[3][4]

1. Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. b. Reconstitute the peptide in sterile, endotoxin-free DMSO to create a stock solution (e.g., 10 mg/mL). c. Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration.

2. Cell Preparation: a. Isolate splenocytes from immunized mice. b. Wash the cells with appropriate cell culture medium. c. Resuspend the cells to a final concentration of 1x10^6 cells/mL in complete RPMI medium.

3. T-Cell Stimulation Assay (ELISpot): a. Add 100 µL of the cell suspension (100,000 cells) to each well of a pre-coated IFN-γ ELISpot plate. b. Prepare working solutions of the active OVA (257-264) peptide (SIINFEKL) and the scrambled OVA (257-264) peptide (FILKSINE) in complete RPMI medium. c. Add 100 µL of the peptide solutions to the appropriate wells to achieve the final desired concentration (e.g., 10 µg/mL). Include a vehicle-only control (medium). d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Data Analysis: a. Develop the ELISpot plate according to the manufacturer's instructions. b. Count the number of IFN-γ spots in each well. c. Compare the number of spots in the wells treated with the scrambled peptide to the vehicle control and the active peptide. A specific response to the active peptide should show a significantly higher number of spots compared to both the scrambled peptide and the vehicle control.

Disposal Plan

Dispose of unused scrambled OVA (257-264) peptide and contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Unused Peptide: For small quantities, dissolve in a large volume of water and flush down the drain, if permitted by local regulations. For larger quantities, treat as chemical waste.

  • Contaminated Materials: Pipette tips, vials, and other disposable materials that have come into contact with the peptide should be placed in a designated chemical waste container.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]

Visualizations

Caption: Experimental workflow for using scrambled OVA peptide as a negative control.

Logical_Relationship cluster_peptides Peptides cluster_outcome Expected Outcome Active_OVA Active OVA (257-264) SIINFEKL T_Cell_Activation T-Cell Activation (e.g., IFN-γ release) Active_OVA->T_Cell_Activation Induces Scrambled_OVA Scrambled OVA (257-264) FILKSINE No_Activation No Significant Activation Scrambled_OVA->No_Activation Does Not Induce

References

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